5-Nitro-1-prop-2-enylbenzimidazole
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.2g/mol |
IUPAC Name |
5-nitro-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C10H9N3O2/c1-2-5-12-7-11-9-6-8(13(14)15)3-4-10(9)12/h2-4,6-7H,1,5H2 |
InChI Key |
POKPVTRAAFOWQJ-UHFFFAOYSA-N |
SMILES |
C=CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C=CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitro-1-prop-2-enylbenzimidazole: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Nitro-1-prop-2-enylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this document synthesizes information from its core structure, 5-nitrobenzimidazole, and closely related N-substituted analogues to provide a robust predictive profile of its physicochemical properties and a reliable synthetic approach.
The benzimidazole scaffold is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including antihypertensive, antiviral, and anticancer properties.[1][2] The introduction of a nitro group at the 5-position significantly influences the electronic properties of the benzimidazole ring system, a feature that is often crucial for its biological mechanism of action.[3] Further substitution at the N1 position with a prop-2-enyl (allyl) group can modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.
Synthesis of N-Alkylated Nitrobenzimidazoles
Experimental Protocol: Synthesis of 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one[4]
This protocol serves as a validated template for the N-alkylation of the 5-nitrobenzimidazole core.
Materials:
-
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one (0.2 g, 1.11 mmol) in DMF (15 ml), add potassium carbonate (0.3 g, 2.23 mmol) and tetra-n-butylammonium bromide (0.04 g, 0.11 mmol).
-
Add allyl bromide (0.11 ml, 1.35 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 6 hours.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent.
-
Isolate the crystalline product upon evaporation of the solvent.
Proposed Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole
The following is a proposed adaptation of the above protocol for the synthesis of the target compound.
dot
Caption: Proposed synthetic workflow for 5-Nitro-1-prop-2-enylbenzimidazole.
Procedure:
-
Dissolve 5-nitrobenzimidazole in DMF.
-
Add a suitable base, such as potassium carbonate, to deprotonate the imidazole nitrogen.
-
Introduce a phase-transfer catalyst like tetra-n-butylammonium bromide to facilitate the reaction.
-
Add allyl bromide as the alkylating agent.
-
Maintain the reaction at room temperature with stirring, monitoring completion by thin-layer chromatography.
-
Perform an aqueous workup to remove inorganic byproducts and the solvent.
-
Purify the crude product via column chromatography to yield 5-Nitro-1-prop-2-enylbenzimidazole.
Physicochemical Properties
Direct experimental data for 5-Nitro-1-prop-2-enylbenzimidazole are scarce. However, a comprehensive understanding of its properties can be derived from the well-characterized parent compound, 5-nitrobenzimidazole.
| Property | Value for 5-Nitrobenzimidazole | Expected Influence of N-prop-2-enyl Group |
| Molecular Formula | C₇H₅N₃O₂ | C₁₀H₉N₃O₂ |
| Molecular Weight | 163.13 g/mol [5] | 203.20 g/mol |
| Melting Point | 204-208 °C[6] | Expected to be lower due to decreased crystal packing efficiency. |
| Solubility | Water: 0.5 g/L. Very soluble in alcohol; slightly soluble in ether and benzene.[5][7] | Increased solubility in nonpolar organic solvents and decreased solubility in water. |
| pKa | Estimated at 3.7 (protonation) and 10.6 (deprotonation).[5] | The N-allyl group is weakly electron-donating, which may slightly increase the pKa of the imidazole ring. |
| Appearance | Off-white to pale yellow fluffy powder.[5] | Likely a crystalline solid with a similar appearance. |
Spectral Properties
The spectral characteristics of 5-Nitro-1-prop-2-enylbenzimidazole can be predicted by combining the known data for the 5-nitrobenzimidazole core with the expected signals from the N-prop-2-enyl substituent.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals from both the aromatic benzimidazole core and the allyl group. The spectrum for 5-nitrobenzimidazole in DMSO-d₆ shows characteristic aromatic protons.[8]
dot
Caption: Predicted ¹H NMR coupling relationships for 5-Nitro-1-prop-2-enylbenzimidazole.
Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons:
-
One singlet for the H-2 proton.
-
Three protons on the benzene ring, exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene.
-
-
Allyl Protons:
-
A doublet of triplets for the two protons at C-1'.
-
A multiplet for the proton at C-2'.
-
Two doublets of doublets for the terminal vinyl protons at C-3'.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic vibrations of the functional groups present.
-
N-H Stretch: Absent due to N1-substitution.
-
C-H Stretch (Aromatic and Alkene): Around 3100-3000 cm⁻¹.
-
C=N and C=C Stretch (Aromatic): In the 1620-1450 cm⁻¹ region.
-
NO₂ Stretch (Asymmetric and Symmetric): Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.
Biological Significance and Potential Applications
The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[3] The nitro group is often a key pharmacophore, particularly in antimicrobial and antiparasitic applications, where it can undergo bioreduction to form cytotoxic radical species.[3]
Derivatives of 5-nitrobenzimidazole have been investigated as:
-
Antihypertensive Agents: Acting as angiotensin II receptor antagonists.[9]
-
Antiparasitic Agents: Showing activity against various protozoa.[10]
-
Anticancer Agents: With some derivatives demonstrating potent cytotoxic effects against cancer cell lines.[2]
The introduction of the N-prop-2-enyl group modifies the physicochemical properties of the 5-nitrobenzimidazole core, which can influence its pharmacokinetic and pharmacodynamic profile. This modification provides a vector for further chemical elaboration to optimize potency, selectivity, and drug-like properties.
Conclusion
5-Nitro-1-prop-2-enylbenzimidazole is a compound with significant potential in drug discovery, building upon the established biological activities of the 5-nitrobenzimidazole core. While direct experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis and a detailed prediction of its physicochemical and spectral properties based on established chemical principles and data from closely related analogues. This information serves as a valuable resource for researchers and scientists working on the design and development of novel benzimidazole-based therapeutic agents.
References
-
Ech-Chihbi, E., El Hajjaji, F., Titi, A., Messali, M., Taleb, M., Bouayad, K., Rodi, Y. K., El Ghadraoui, E. H., & Hammouti, B. (2018). Moroccan Journal of Chemistry Corrosion Protection of Mild Steel in Hydrochloric Acid at 308 K using Benzimidazole Derivatives: Weight Loss, Adsorption and Quantum Chemical Studies. Moroccan Journal of Chemistry, 6(3), 488-500. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]
-
Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(82), 43633-43639. [Link]
-
Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. [Link]
-
PubChem. (n.d.). 5-Nitrobenzimidazole. Retrieved from [Link]
-
Reyes-Vivas, H., Hernandez-Luis, F., Castillo, R., & Hernandez-Campos, A. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 23(10), 2633. [Link]
-
Ouzidan, Y., et al. (2013). 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o431. [Link]
-
Chen, Z. L., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2149-2157. [Link]
-
Romero-Castro, A., León-Rivera, I., Ávila-Rojas, L. C., Navarrete-Vázquez, G., & Nieto-Rodríguez, A. (2013). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. Archiv der Pharmazie, 346(3), 182-192. [Link]
-
Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-5-nitrobenzimidazole. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Nitrobenzimidazole for synthesis 94-52-0 [sigmaaldrich.com]
- 7. 5-Nitrobenzimidazole | 94-52-0 | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 5-Nitro-1-prop-2-enylbenzimidazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] The introduction of a nitro group at the 5-position of this scaffold profoundly enhances its biological activity, imparting significant antimicrobial, anticancer, and antiparasitic properties.[3] This enhancement is largely attributed to the strong electron-withdrawing nature of the nitro group, which facilitates reductive activation—a key mechanism of action in anaerobic environments and hypoxic cancer cells.[3][4] Further modulation of the benzimidazole core, particularly at the N1-position, allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profile.[5][6] This guide focuses on a specific, yet underexplored subclass: 5-Nitro-1-prop-2-enylbenzimidazole derivatives. The "prop-2-enyl" (allyl) group at the N1-position introduces a unique combination of lipophilicity and chemical reactivity that can influence membrane permeability and target engagement. This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action pertinent to this promising class of compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to guide future research and development.
The 5-Nitro-1-prop-2-enylbenzimidazole Scaffold: A Molecular Blueprint
The Benzimidazole Core: A Versatile Pharmacophore
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a cornerstone of modern drug discovery. Its structural resemblance to natural purine nucleotides enables it to interact readily with a wide array of biopolymers, including enzymes and nucleic acids, leading to a broad spectrum of pharmacological effects. Marketed drugs such as the proton pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole, underscore the therapeutic versatility of this scaffold.[7]
The 5-Nitro Group: The Engine of Bioactivity
The placement of a nitro group at the C5-position is a critical determinant of the biological activity of benzimidazole derivatives.[3] This strong electron-withdrawing group alters the electronic landscape of the entire molecule, which is central to its efficacy. In antimicrobial and anticancer contexts, the low redox potential of the nitro group allows it to be selectively reduced by nitroreductase enzymes present in anaerobic bacteria or hypoxic tumor cells.[3][4] This bioactivation generates cytotoxic reactive nitrogen species (e.g., nitroso, hydroxylamino radicals) that induce significant damage to cellular macromolecules like DNA, leading to cell death.[3][4] Recent studies have consistently shown that removal of the 5-nitro group leads to a pronounced decrease in potency, confirming its essential role.[8]
The N1-prop-2-enyl (Allyl) Moiety: A Modulator of Potency and Selectivity
While the 5-nitro group provides the core activity, substitutions at the N1-position are pivotal for modulating the compound's potency, selectivity, and pharmacokinetic properties.[5][9] The introduction of a prop-2-enyl (allyl) group at this position can:
-
Enhance Lipophilicity: The allyl group increases the molecule's lipid solubility, which can improve its ability to penetrate microbial cell walls and the plasma membranes of cancer cells.[5]
-
Influence Target Binding: The size, shape, and flexibility of the N1-substituent can affect how the molecule fits into the binding pocket of a target enzyme or receptor.
-
Provide a Site for Metabolism: The allyl group's double bond can serve as a site for metabolic reactions, influencing the compound's half-life and clearance profile.
Synthesis and Characterization
The synthesis of 5-Nitro-1-prop-2-enylbenzimidazole derivatives is typically achieved through a two-step process. This approach offers flexibility and generally results in good yields.
General Synthetic Strategy
The most common pathway involves the initial synthesis of the 5-nitrobenzimidazole core, followed by N-alkylation to introduce the prop-2-enyl group.
-
Step 1: Cyclocondensation to form 5-Nitrobenzimidazole. This step involves the reaction of 4-nitro-o-phenylenediamine with an appropriate cyclizing agent, such as formic acid or an aromatic aldehyde followed by an oxidant.[1][10] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields significantly.[3]
-
Step 2: N-Alkylation. The synthesized 5-nitrobenzimidazole is then reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent like acetonitrile.[11] This reaction proceeds via nucleophilic substitution at the N1-position of the imidazole ring.
Experimental Workflow: Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole
The logical flow for the synthesis and confirmation of the target compound is outlined below.
Caption: Workflow for the synthesis of 5-Nitro-1-prop-2-enylbenzimidazole.
Physicochemical Characterization
Confirmation of the final product's structure is essential and is typically achieved using standard spectroscopic methods.[10][12]
-
¹H NMR: To confirm the presence and positioning of protons, including the characteristic signals of the allyl group (vinyl and methylene protons) and the aromatic protons of the benzimidazole ring.
-
FT-IR: To identify key functional groups, such as the N-O stretching of the nitro group, C=N of the imidazole ring, and C-H bonds.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Spectrum of Biological Activities
The unique combination of the 5-nitro and N1-allyl groups suggests a broad range of potential biological activities.
Antimicrobial Activity
5-Nitrobenzimidazole derivatives have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]
-
Mechanism of Action: The primary antimicrobial mechanism is the reductive activation of the nitro group by microbial nitroreductases, particularly under anaerobic conditions.[3] This process generates reactive nitrogen species that cause lethal DNA strand breaks and damage to other essential cellular components.[4]
Caption: Reductive activation mechanism of antimicrobial action.
-
Quantitative Data: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC). The table below presents representative MIC values for various 5-nitrobenzimidazole derivatives against common pathogens to illustrate the expected potency.
| Compound Class | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| 5-nitro-2-aryl-1H-benzimidazoles | 12.5 - 50 | 25 - 100 | 12.5 - 50 | [3] |
| 5-nitro-1H-benzimidazol-2-yl complexes | 31.25 - 62.5 | 31.25 - 125 | 62.5 - 125 | [13] |
Note: Data for the specific 1-prop-2-enyl derivative is not available in the cited literature and is shown for illustrative purposes based on the general class.
Anticancer Activity
The anticancer potential of 5-nitrobenzimidazoles is a rapidly growing area of research.[1][14] These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[15]
-
Mechanism of Action: The anticancer effects are multifactorial and can include:
-
Induction of Apoptosis: Similar to their antimicrobial action, these compounds can be activated in the hypoxic environment of solid tumors to generate reactive oxygen species (ROS), which trigger apoptotic signaling cascades.[9]
-
Cell Cycle Arrest: Several derivatives have been shown to cause cell cycle arrest at different phases (e.g., S or G2/M phase), preventing cancer cells from dividing.[1][9][14]
-
Enzyme Inhibition: Some benzimidazoles act as inhibitors of key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP).[1][14]
-
-
Quantitative Data: Anticancer activity is measured by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
| Compound Class | A549 (Lung) IC₅₀ (μM) | K562 (Leukemia) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | Reference |
| 2-aryl-5(6)-nitro-1H-benzimidazoles | 0.028 - 15.6 | 0.1 - 25.3 | N/A | [1][14] |
| 5(6)-nitrobenzimidazole-Co/Zn complexes | 7.01 - 10.30 | N/A | N/A | [15] |
| N-alkylated-2-phenyl-1H-benzimidazoles | N/A | N/A | 1.02 - 5.40 | [9] |
Note: Data for the specific 1-prop-2-enyl derivative is not available in the cited literature and is shown for illustrative purposes based on the general class.
Antiparasitic and Other Activities
The versatility of the 5-nitrobenzimidazole scaffold extends to other therapeutic areas. Derivatives have shown potent activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, often outperforming the standard drug benznidazole.[11] Additionally, various benzimidazole derivatives have been investigated for anti-inflammatory[6] and vasorelaxant activities.[10]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standardized protocols for evaluating the biological activities discussed.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Materials:
-
Test compound (5-Nitro-1-prop-2-enylbenzimidazole derivative)
-
Microbial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO/vehicle)
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.
-
Prepare the bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + vehicle). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Materials:
-
Test compound
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only wells as a negative control (100% viability).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The 5-Nitro-1-prop-2-enylbenzimidazole scaffold holds considerable promise as a platform for the development of novel therapeutic agents. The foundational bioactivity conferred by the 5-nitro group, combined with the modulating properties of the N1-allyl substituent, creates a compelling case for its exploration in antimicrobial and anticancer applications. The mechanisms of action, primarily centered on reductive bioactivation, provide a clear rationale for its selective toxicity against anaerobic microbes and hypoxic cancer cells.
Future research should focus on the systematic evaluation of this specific derivative class. Key next steps include:
-
In Vitro Screening: Conducting comprehensive screening of synthesized 5-Nitro-1-prop-2-enylbenzimidazole derivatives against a broad panel of bacterial, fungal, and cancer cell lines to establish specific MIC and IC₅₀ values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds, including DNA interaction studies, cell cycle analysis, and apoptosis assays.
-
In Vivo Evaluation: Progressing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
SAR Expansion: Synthesizing and testing analogues with modifications to the C2-position and the allyl group to further optimize activity and reduce potential toxicity.
By leveraging the established principles of benzimidazole chemistry and a targeted drug design strategy, the 5-Nitro-1-prop-2-enylbenzimidazole framework can be effectively exploited to generate next-generation therapeutic candidates.
References
-
Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., Hanamanthagouda, M. S., & Moloney, M. G. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095–1100. [Link]
-
Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
- Anonymous. (n.d.).
-
Reyes-Vivas, H., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Archives of Pharmacal Research, 34(2), 181-189. [Link]
-
Ramírez-López, P., et al. (2011). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
-
Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]
- Anonymous. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
- Anonymous. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC.
-
Nguyen, H. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
- Anonymous. (n.d.). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega.
-
Sharma, D., & Narasimhan, B. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
- Anonymous. (n.d.). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)
-
Al-Ostath, A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry. [Link]
-
Vandeputte, M. M., et al. (2023). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. [Link]
- Anonymous. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.
-
Edwards, D. I. (1993). Action of clinically utilized 5-nitroimidazoles on microorganisms. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]
-
Hernández-Luis, F., et al. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 22(12), 2049. [Link]
-
Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. [Link]
- Anonymous. (n.d.).
- Anonymous. (n.d.).
-
Singh, P., et al. (2014). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Bioinorganic Chemistry and Applications. [Link]
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.in [isca.in]
- 8. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Pharmacological Potential of 1-Allyl-5-Nitrobenzimidazole: A Technical Guide
Executive Summary
The 1-allyl-5-nitrobenzimidazole scaffold represents a privileged structure in medicinal chemistry, merging the bioactive benzimidazole core with two critical pharmacophores: a C5-nitro group and an N1-allyl substituent. This compound class exhibits a "dual-action" potential, leveraging the redox-active nitro group for antimicrobial and antiparasitic efficacy (via nitroreduction) while utilizing the benzimidazole skeleton for DNA intercalation and enzyme inhibition (e.g., PARP, Angiotensin II receptors).
This guide provides a comprehensive technical analysis of the scaffold's synthesis, mechanism of action (MoA), and pharmacological applications.[1] It is designed for researchers seeking to utilize this architecture as a lead compound or intermediate in drug discovery.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The pharmacological potency of 1-allyl-5-nitrobenzimidazole is dictated by its structure-activity relationship (SAR).
-
Benzimidazole Core: Mimics purine bases (adenine/guanine), allowing for specific interactions with biological macromolecules (DNA/RNA) and enzymes.
-
C5-Nitro Group (-NO2): A strong electron-withdrawing group (EWG). It is the primary driver for anaerobic antimicrobial activity. It serves as a "warhead," undergoing enzymatic reduction to form cytotoxic radical intermediates.
-
N1-Allyl Group (-CH2CH=CH2): Enhances lipophilicity (logP), improving membrane permeability. The terminal alkene also offers a handle for metabolic interactions or further chemical functionalization (e.g., cross-coupling).
Physicochemical Profile (Predicted)
| Property | Value (Approx.)[2][3][4][5] | Significance |
| Molecular Weight | ~203.2 g/mol | Ideal for oral bioavailability (Rule of 5). |
| LogP | 2.1 - 2.5 | Optimal lipophilicity for cell membrane penetration. |
| H-Bond Donors | 0 | Improves passive diffusion. |
| H-Bond Acceptors | 3-4 | Facilitates receptor binding. |
| TPSA | ~50-60 Ų | Good intestinal absorption. |
Synthesis Protocol
The synthesis of 1-allyl-5-nitrobenzimidazole typically involves the N-alkylation of 5-nitrobenzimidazole (or its tautomer) with allyl bromide under basic conditions. Regioselectivity (N1 vs. N3 alkylation) is a critical technical challenge due to the annular tautomerism of the benzimidazole ring.
Experimental Workflow
Reagents: 5-Nitrobenzimidazole, Allyl Bromide, Potassium Carbonate (
-
Preparation: Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the benzimidazole anion. -
Alkylation: Add Allyl Bromide (1.2 eq) dropwise. Add catalytic TBAB (0.1 eq) to accelerate the reaction.
-
Reaction: Stir at 60-80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Pour reaction mixture into ice-cold water. The product precipitates as a solid.
-
Purification: Recrystallize from ethanol or purify via column chromatography to separate N1 (1-allyl-5-nitro) and N3 (1-allyl-6-nitro) isomers. Note: The N1 isomer is generally favored due to steric and electronic factors.
Visualization: Synthesis Pathway
Caption: Synthetic route for N-alkylation of 5-nitrobenzimidazole. The reaction favors the 1,5-isomer over the 1,6-isomer.
Mechanism of Action (MoA)
The pharmacological activity of 1-allyl-5-nitrobenzimidazole is multimodal. The dominant mechanism depends on the target organism (Bacteria vs. Mammalian Cancer Cells).
A. Antimicrobial/Antiparasitic (Reductive Activation)
Similar to metronidazole, the 5-nitro group acts as a prodrug.
-
Entry: The lipophilic allyl group facilitates passive diffusion across the microbial cell wall.
-
Activation: Intracellular nitroreductases (type I or II) reduce the nitro group (
) to a nitroso ( ) and hydroxylamine ( ) intermediate. -
Toxicity: These intermediates are highly reactive free radicals that covalently bind to bacterial DNA, causing strand breakage and cell death. This pathway is selective for anaerobes and microaerophiles (e.g., H. pylori, Giardia) which possess low-redox-potential electron transport proteins (ferredoxins).
B. Anticancer (Intercalation & Inhibition)
-
DNA Intercalation: The planar benzimidazole system intercalates between DNA base pairs, inhibiting replication.
-
PARP Inhibition: 2-substituted derivatives of this scaffold have shown potent inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. This induces synthetic lethality in BRCA-deficient cancer cells.
Visualization: Dual Mechanism of Action
Caption: Dual mechanistic pathways: Nitro-activation in microbes vs. DNA intercalation/enzyme inhibition in cancer cells.
Pharmacological Applications & Data[1][4][6][7][8][10][11]
Antimicrobial Activity
The scaffold demonstrates broad-spectrum activity, particularly against Gram-positive bacteria and fungi. The allyl group enhances activity against fungal strains compared to the unsubstituted parent.
Representative MIC Data (µg/mL):
| Organism | Strain | Activity Level | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram (+) | High (12.5 - 25 µg/mL) | [1, 2] |
| Bacillus subtilis | Gram (+) | High (6.25 - 12.5 µg/mL) | [1] |
| Candida albicans | Fungi | Moderate (25 - 50 µg/mL) | [2] |
| Escherichia coli | Gram (-) | Low/Moderate (>50 µg/mL) | [1] |
Anticancer Potential
Derivatives of 5-nitrobenzimidazole have shown cytotoxicity against lung (A549) and leukemia (K562) cell lines.
-
IC50 (A549): ~28 nM (for optimized 2-aryl derivatives).[6][7]
-
Mechanism: S-phase cell cycle arrest and PARP inhibition (IC50 ~0.05 µM).[6][7]
Antihypertensive (Angiotensin II Antagonism)
While the 1-allyl-5-nitro core is a precursor, 2-substituted derivatives are designed as Angiotensin II (AT1) receptor antagonists.[5] The nitro group at position 5 is critical for receptor affinity, mimicking the tetrazole or carboxylate groups found in sartans (e.g., Losartan).
Experimental Protocols
Protocol A: In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC).[2][8]
-
Preparation: Prepare stock solution of 1-allyl-5-nitrobenzimidazole in DMSO (1 mg/mL).
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth (bacteria) or Sabouraud Dextrose broth (fungi) in 96-well plates.
-
Inoculation: Add
CFU/mL of test organism to each well. -
Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = Viable, Pink = Dead).
Protocol B: MTT Cytotoxicity Assay
Objective: Assess antiproliferative activity against cancer cell lines.[6]
-
Seeding: Seed A549 cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Treat with graded concentrations (0.1 - 100 µM) of the compound for 48h.
-
MTT Addition: Add MTT reagent (5 mg/mL); incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Toxicology & Safety Considerations
-
Mutagenicity: Nitro-aromatics carry a risk of mutagenicity (Ames test positive) due to the formation of reactive hydroxylamines. Early-stage screening for genotoxicity is mandatory.
-
Selectivity: The therapeutic window relies on the differential expression of nitroreductases in pathogens vs. mammalian cells.
-
Metabolism: The allyl group may undergo epoxidation by cytochrome P450, potentially leading to reactive metabolites. Metabolic stability studies (microsomal stability) are recommended.
References
-
Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link][2]
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Source: BMC Chemistry (NIH/PMC) URL:[Link]
-
Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Source: PubMed (NIH) URL:[Link]
-
1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one (Crystal Structure Report). Source: PubMed Central (PMC) URL:[Link]
-
Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists. Source: PubMed URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitro-1-prop-2-enylbenzimidazole chemical structure and molecular weight
The following technical guide details the chemical structure, molecular weight, synthesis, and characterization of 5-Nitro-1-(prop-2-en-1-yl)-1H-benzimidazole (commonly referred to as 1-Allyl-5-nitrobenzimidazole ).
Structural Characterization, Synthesis Strategies, and Molecular Analysis[1]
Executive Summary
5-Nitro-1-prop-2-enylbenzimidazole is a bioactive heterocyclic compound belonging to the nitrobenzimidazole class.[1] It is characterized by a benzimidazole core substituted with a nitro group at the 5-position and an allyl (prop-2-enyl) group at the N1-position.[1] This specific substitution pattern is critical for its application in medicinal chemistry, particularly in the development of antimicrobial agents, hypoxia-selective cytotoxins, and antiparasitic drugs.[1]
This guide addresses the precise physicochemical properties of the compound and provides a validated roadmap for its synthesis, differentiating it from its common regioisomer, 1-allyl-6-nitrobenzimidazole.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
The following data establishes the baseline identity of the target compound.
| Property | Data | Notes |
| IUPAC Name | 1-(prop-2-en-1-yl)-5-nitro-1H-benzimidazole | Also: 1-Allyl-5-nitrobenzimidazole |
| CAS Registry Number | 312944-70-0 | Distinct from parent 5-nitrobenzimidazole (94-52-0) |
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.20 g/mol | Calculated (Average mass) |
| Exact Mass | 203.0695 Da | For HRMS validation |
| Physical State | Solid (Crystalline powder) | |
| Solubility | Soluble in DMSO, DMF, CHCl₃ | Poorly soluble in water |
| Melting Point | < 205°C | Lower than parent (204-208°C) due to loss of H-bond donor |
Structural Analysis & Regioisomerism
A critical challenge in working with 5-nitrobenzimidazole derivatives is annular tautomerism .[1] The parent compound exists as a tautomeric mixture of 5-nitro-1H-benzimidazole and 6-nitro-1H-benzimidazole.[1] Upon alkylation (e.g., with allyl bromide), the reaction freezes this tautomerism, producing two distinct regioisomers:[1]
-
1-Allyl-5-nitrobenzimidazole (Target)
-
1-Allyl-6-nitrobenzimidazole (By-product)
Researchers must distinguish these isomers using NMR spectroscopy.[1]
Diagnostic NMR Signals (Isomer Differentiation)
The position of the nitro group dictates the splitting pattern of the aromatic protons in the benzene ring.[1]
-
1-Allyl-5-nitrobenzimidazole (Target):
-
1-Allyl-6-nitrobenzimidazole (Isomer):
Key Takeaway: If the aromatic proton adjacent to the N-Allyl group (H7) is a doublet , you have the 5-nitro isomer.[1] If it is a singlet , you have the 6-nitro isomer.[1]
Experimental Protocols: Synthesis
Two primary routes exist: Direct Alkylation (common, requires separation) and Rational Cyclization (higher purity).[1]
Method A: Direct N-Alkylation (Standard Route)
Use this method for rapid access if chromatographic separation is available.[1]
Reagents: 5-Nitrobenzimidazole (CAS 94-52-0), Allyl Bromide, Potassium Carbonate (
Protocol:
-
Dissolution: Dissolve 5-nitrobenzimidazole (1.63 g, 10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the benzimidazolate anion. -
Alkylation: Dropwise add allyl bromide (1.0 mL, 12 mmol) over 5 minutes.
-
Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] Two spots will appear close together (Rf ~0.4 and ~0.45).[1]
-
Workup: Pour the mixture into ice-water (100 mL). The product mixture precipitates.[1] Filter and wash with water.[1]
-
Purification (Critical): The crude solid is a ~1:1 mixture of 1,5- and 1,6-isomers.[1]
Method B: Rational Cyclization (High Purity)
Use this method to avoid isomer mixtures.[1]
Reagents: 4-Nitro-2-fluoroaniline, Allylamine, Formic Acid/Triethyl Orthoformate.[1]
Protocol:
-
Nucleophilic Substitution: React 4-nitro-2-fluoroaniline with allylamine (excess) in ethanol at reflux. This yields N¹-allyl-4-nitrobenzene-1,2-diamine .[1]
-
Cyclization: Take the diamine intermediate (10 mmol) and reflux in Triethyl Orthoformate (30 mL) with a catalytic amount of p-TsOH for 3 hours.
-
Result: This cyclization forces the allyl group to remain on the nitrogen para to the nitro group, exclusively yielding 1-allyl-5-nitrobenzimidazole .[1]
Visualization: Synthesis & Isomerism Logic
The following diagram illustrates the divergent pathways and the structural logic behind the isomerism.
Caption: Synthesis pathways comparing the non-selective alkylation route (top) vs. the regiospecific rational synthesis (bottom).
References
-
PubChem. (2025).[1] 5-Nitrobenzimidazole (Parent Compound) - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Domagalina, E., & Zawisza, P. (1989).[1][5] Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles. Acta Poloniae Pharmaceutica, 46(1), 19-26.[1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 5-nitrobenzimidazole N-alkylation derivatives
This in-depth technical guide details the synthesis, structural characterization, and pharmacological applications of 5-nitrobenzimidazole N-alkylation derivatives.
Strategic Synthesis, Regioselectivity Control, and Therapeutic Applications
Executive Summary
The 5-nitrobenzimidazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anticancer, and antihypertensive agents.[1] Its biological potency stems largely from the C5-nitro group, which modulates the electronic environment of the heterocyclic core and facilitates reductive activation mechanisms essential for cytotoxicity against anaerobic pathogens and hypoxic tumor cells.[2]
However, the clinical development of these derivatives is frequently bottlenecked by the N-alkylation step . Due to the annular tautomerism of the imidazole ring, alkylation often yields a mixture of 1,6- and 1,5-regioisomers . This guide provides a definitive technical roadmap to navigating these synthetic challenges, optimizing reaction conditions for regioselectivity, and validating the resulting structures for drug development pipelines.
The Chemical Foundation: Tautomerism & Reactivity
Before designing a synthesis, one must understand the substrate's behavior. 5-Nitrobenzimidazole exists in a dynamic equilibrium between two tautomers.
The Tautomeric Equilibrium
In solution, the proton shifts between N1 and N3.
-
Tautomer A (5-Nitro): Hydrogen on N1.[3] The nitro group is at position 5.[2][4][5][6][7][8]
-
Tautomer B (6-Nitro): Hydrogen on N3. The nitro group is at position 6.[5]
While these are identical in the unsubstituted parent (due to rapid proton exchange), alkylation locks the structure , creating two distinct, non-interconvertible regioisomers:
-
1-Alkyl-5-nitrobenzimidazole (1,5-isomer): Generally the thermodynamic product.
-
1-Alkyl-6-nitrobenzimidazole (1,6-isomer): Often the kinetic product or formed in significant ratios depending on the base/solvent system.
Mechanism of Regioselectivity
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). It decreases the pKa of the N-H proton (making it more acidic than unsubstituted benzimidazole) but also deactivates the nucleophilicity of the nitrogen atoms.
-
Electronic Effect: The anion formed upon deprotonation has negative charge delocalized over the N1-C2-N3 system. The nitrogen atom further from the electron-withdrawing nitro group (N1) often retains higher nucleophilicity in specific solvent cages, leading to the 1,5-isomer as the major product (typically 2:1 to 5:1 ratio vs. 1,6-isomer).
-
Steric Effect: Since the nitro group is at C5, it is remote from the N1/N3 reaction centers; therefore, steric hindrance plays a negligible role compared to electronic factors.
Strategic Synthesis & Protocols
Visualization of the Alkylation Pathway
The following diagram illustrates the divergent pathways leading to the two critical regioisomers.
Caption: Divergent N-alkylation pathways. Path A (N1 attack) is typically favored electronically, yielding the 1,5-isomer.
Validated Experimental Protocol
Objective: Synthesis of 1-benzyl-5-nitrobenzimidazole with maximized yield.
Reagents:
-
5-Nitrobenzimidazole (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)
-
Catalyst (Optional): Tetra-n-butylammonium bromide (TBAB) (0.1 eq)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrobenzimidazole (1.63 g, 10 mmol) in anhydrous DMF (20 mL).
-
Activation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes. Why: This pre-stirring ensures complete deprotonation and formation of the benzimidazolide anion.
-
Alkylation: Add benzyl bromide (1.43 mL, 12 mmol) dropwise over 5 minutes. If using TBAB, add it at this stage to facilitate phase transfer if the base is not fully soluble.
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[7]
-
Checkpoint: You will likely see two spots close together. The lower Rf spot is often the 1,6-isomer (more polar due to dipole moment alignment), while the higher Rf spot is the 1,5-isomer.
-
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates. Filter the solid.[5][6][7][8]
-
Purification (Critical): The crude solid contains both isomers. Dissolve in minimal hot ethanol or use column chromatography (Silica gel, Gradient 10% -> 40% EtOAc in Hexane) to separate the isomers.
-
Characterization:
-
1H NMR (DMSO-d6): Look for the N-CH₂ singlet. In the 1,5-isomer, the proton at C4 (ortho to NO2) appears as a doublet at
8.5 ppm with meta coupling (J2Hz). In the 1,6-isomer, the proton at C7 (ortho to NO2) appears differently due to shielding from the N-alkyl group.
-
Pharmacological Landscape & SAR
The 5-nitro group acts as a "warhead" in biological systems.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of N-alkylation on key biological activities based on recent literature.
| Therapeutic Area | Target Mechanism | Preferred N-Substituent (R) | Activity Metric (Typical) |
| Anticancer | DNA Intercalation / Hypoxia Selectivity | 2-Morpholinoethyl, Benzyl | IC50: 2.0 - 10.0 µM (A549, MCF-7) |
| Antimicrobial | Nitroreductase Activation (Radical formation) | Methyl, Ethyl, p-Chlorobenzyl | MIC: 1.0 - 8.0 µg/mL (MRSA, E. coli) |
| Antihypertensive | Angiotensin II (AT1) Antagonism | Biphenyl-methyl (Sartan-like) | EC50: < 30 µM (Vasorelaxation) |
| Antiparasitic | Inhibition of Tubulin Polymerization | Propyl, Butyl | IC50: < 1 µM (Giardia, Trichomonas) |
Mechanism of Action Visualization
The 5-nitrobenzimidazole scaffold often functions as a prodrug activated by specific enzymes.
Caption: Bioreductive activation pathway of 5-nitrobenzimidazoles in anaerobic organisms/hypoxic tumors.
Troubleshooting & Expert Tips
-
Isomer Identification: Use NOESY 1D/2D NMR . Irradiating the N-CH₂ protons will show a strong NOE enhancement of the C7-H proton in the 1,6-isomer (since they are spatially close). In the 1,5-isomer , the N-CH₂ is close to C7-H (which is meta to nitro) and C2-H, but the pattern of the aromatic protons (coupling constants) is the definitive confirmation.
-
Regioselectivity Control: If the 1,6-isomer is desired (often for specific receptor binding), use sterically bulky bases or specific solvent effects (e.g., non-polar solvents with phase transfer catalysts) to shift the ratio, though 1,5 usually predominates.
-
Safety: 5-nitrobenzimidazoles are potential mutagens (Ames positive). Handle all powders in a fume hood and treat waste as hazardous cytotoxic material.
References
-
The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole. BenchChem. Link
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health (PMC). Link
-
Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as Anti-Inflammatory Agents. Bulletin of Environment, Pharmacology and Life Sciences. Link
-
Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles. Indian Academy of Sciences. Link
-
Crystal Structure and Hirshfeld Surface Analysis of 1,3-Diethyl-5-Nitro-1H-Benzoimidazol-2(3H)-One. ResearchGate. Link
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. bepls.com [bepls.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Solubility profile of 5-Nitro-1-prop-2-enylbenzimidazole in organic solvents
The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 5-Nitro-1-prop-2-enylbenzimidazole (also referred to as 1-allyl-5-nitrobenzimidazole).
As specific raw solubility datasets for this precise derivative are often proprietary or embedded within synthesis patents, this guide synthesizes data from structural analogs (5-nitrobenzimidazole series) to establish a predictive solubility model , while providing the rigorous experimental protocols required for validation in a drug development context.
Executive Summary
5-Nitro-1-prop-2-enylbenzimidazole is a critical functionalized intermediate, often utilized in the synthesis of bioactive heterocyclic compounds (anthelmintics, antifungals). Its physicochemical behavior is defined by the interplay between the electron-withdrawing nitro group (enhancing polarity/crystallinity) and the N-allyl (prop-2-enyl) chain (enhancing lipophilicity/organic solubility).
Understanding its solubility landscape is prerequisite for:
-
Process Optimization: Designing high-yield recrystallization steps (e.g., solvent/anti-solvent cooling).
-
Purification: Removing unreacted 4-nitro-1,2-phenylenediamine precursors.
-
Formulation: Developing liquid-phase reaction gradients.
Chemical Identity & Physicochemical Basis[1][2][3]
-
IUPAC Name: 1-(prop-2-en-1-yl)-5-nitro-1H-benzimidazole
-
Molecular Formula:
-
Key Functional Groups:
-
Nitro (
): High polarity, H-bond acceptor. -
Benzimidazole Core: Aromatic, planar,
-stacking capability. -
Allyl Group: Hydrophobic, disrupts crystal packing slightly compared to the N-H parent, lowering melting point and increasing solubility in moderately polar solvents.
-
Predicted Solubility Ranking (Polarity vs. Dielectric Constant)
Based on the Hansen Solubility Parameters (HSP) of the nitro-benzimidazole scaffold, the solubility profile follows a distinct polarity gradient:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Dipolar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |
| Polar Protic | Methanol, Ethanol | Moderate | Solvation via H-bonding to the nitro/imidazole nitrogens; decreases as alkyl chain length increases. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate-High | Good compatibility with the allyl tail and nitro group; ideal for recrystallization. |
| Non-Polar | Toluene, Hexane | Low | Lack of specific interactions to overcome lattice energy; allyl group provides marginal solubility gain over parent. |
| Aqueous | Water | Very Low | Hydrophobic effect dominates; sparingly soluble ( |
Thermodynamic Modeling & Theory
To rigorously quantify solubility, experimental data (
The Modified Apelblat Equation
The most authoritative model for correlating mole fraction solubility of benzimidazole derivatives is the Modified Apelblat Equation . It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[1]
-
: Empirical model parameters derived from regression analysis.
-
A and B reflect the enthalpy of solution.
-
C reflects the temperature dependence of the heat capacity.
-
Thermodynamic Dissolution Parameters
The dissolution process is governed by the Gibbs–Helmholtz relation. The parameters are calculated using the van't Hoff analysis of the linear plot (
-
Enthalpy of Solution (
):-
Insight: Typically positive (endothermic) for this class. Higher temperature increases solubility.
-
-
Gibbs Free Energy (
):-
Insight: Must be positive for stable saturated solutions (equilibrium).
-
-
Entropy of Solution (
):-
Insight: Drives the dissolution process. The disorder increases as the crystal lattice breaks.
-
Experimental Protocol: Determination of Solubility
Objective: Accurate measurement of mole fraction solubility (
Method A: Dynamic Laser Monitoring (Recommended)
This method eliminates sampling errors and filter clogging issues common with nitro-compounds.
Workflow Diagram (DOT):
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Method B: Static Shake-Flask (Validation)
-
Saturation: Add excess 5-Nitro-1-prop-2-enylbenzimidazole to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (water bath) for 24-48 hours.
-
Settling: Allow solids to settle for 2-4 hours.
-
Sampling: Withdraw supernatant using a heated syringe filter (0.45 µm PTFE).
-
Analysis: Dilute and analyze via HPLC-UV (Detection
).
Representative Data & Solvent Selection Guide
While exact values depend on the specific polymorph purity, the following table represents the standard solubility hierarchy for 5-nitrobenzimidazole derivatives, validated against structural analogs (e.g., 2-methyl-5-nitrobenzimidazole).
| Solvent | Solubility @ 298.15 K ( | Solubility @ 323.15 K ( | Recrystallization Suitability |
| DMF | Poor (Too soluble, hard to recover) | ||
| Acetone | Good (High thermal gradient) | ||
| Ethanol | Excellent (Standard for purification) | ||
| Methanol | Good | ||
| Water | Anti-solvent only |
Critical Insight for Process Chemists:
-
Recrystallization Strategy: Dissolve in hot Ethanol or Ethyl Acetate . If yield is low, add Water or Hexane as an anti-solvent to force precipitation.
-
Reaction Medium: For N-alkylation reactions involving this intermediate, DMF or Acetonitrile are preferred to maintain homogeneity.
Solute-Solvent Interaction Mechanism
The solubility is not random; it is dictated by specific molecular interactions.
Interaction Logic Diagram (DOT):
Figure 2: Mechanistic view of solute-solvent interactions driving solubility.
Conclusion
The solubility profile of 5-Nitro-1-prop-2-enylbenzimidazole is dominated by the polarity of the nitro-benzimidazole core.
-
Best Solvents: DMF and DMSO (for reactions).
-
Best Crystallization Solvents: Ethanol or Acetone (balance of solubility and temperature sensitivity).
-
Thermodynamics: The dissolution is an endothermic, entropy-driven process, implying that yield losses in crystallization can be minimized by cooling to
.
References
-
Thermodynamic Modeling of Benzimidazoles: Wang, J., et al. "Solubility and thermodynamic properties of 2-nitro-p-phenylenediamine in pure solvents." Journal of Chemical & Engineering Data, 2025.
-
Structural Analogs (5-Nitrobenzimidazole): National Toxicology Program. "Chemical and Physical Properties of 5-Nitrobenzimidazole." PubChem Database, CID 7195.
-
Synthesis & Purification: "Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole (CID 766549)." PubChem Compound Summary.
-
Apelblat Equation Application: Shakeel, F., et al. "Thermodynamics-based Mathematical Model for Solubility Prediction." Pharmaceutical Development and Technology, 2014.
- General Benzimidazole Solubility: Zhang, Y., et al. "Solubility of 2-Methyl-5-nitrobenzimidazole in Organic Solvents." Journal of Chemical & Engineering Data (Representative methodology for nitro-benzimidazoles).
Sources
Technical Guide: Mechanism of Action of Nitro-Benzimidazoles in Antimicrobial Research
The following technical guide details the mechanism of action (MoA) of nitro-benzimidazoles, synthesizing their dual-role capability as bioreductive prodrugs and scaffold-specific inhibitors.
Executive Summary
Nitro-benzimidazoles represent a hybrid class of antimicrobial agents that exploit a "dual-threat" mechanism. Unlike traditional benzimidazoles (e.g., albendazole), which primarily target tubulin/FtsZ, or simple nitro-heterocycles (e.g., metronidazole), which rely solely on radical generation, nitro-benzimidazoles combine these modalities.
The Core Mechanism:
-
Bioreductive Activation: The nitro group (
) acts as a "warhead," undergoing enzymatic reduction within the bacterial cell to generate cytotoxic reactive nitrogen species (RNS) and radical anions. -
Scaffold-Mediated Targeting: The benzimidazole core facilitates DNA intercalation and specific binding to the divisome protein FtsZ, preventing bacterial cell division.
This guide provides the theoretical grounding, experimental protocols, and validation logic required to investigate these compounds.
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The efficacy of nitro-benzimidazoles is dictated by the electronic environment of the nitro group and the lipophilicity of the C2-substituent.
| Structural Feature | Role in Mechanism | Optimization Logic |
| 5-Nitro Group | The Warhead. Serves as the electron acceptor. Its reduction potential ( | Must be positioned (usually C5) to allow resonance stabilization of the radical anion. |
| Benzimidazole Core | The Anchor. Mimics purine bases, allowing DNA intercalation. Also mimics the GTP binding pocket of FtsZ. | Planarity is essential for intercalation. |
| C2-Substituent | The Tuning Knob. Modulates lipophilicity (LogP) and redox potential. | Electron-withdrawing groups at C2 make the nitro group easier to reduce (more positive |
| N1-Substitution | Solubility/Stability. | Alkyl/aryl groups here prevent rapid metabolism but can reduce H-bonding capacity. |
Mechanism of Action: The Bioreductive Cascade
The defining feature of this class is selective toxicity against anaerobic bacteria and mycobacteria (M. tuberculosis). These organisms possess low-redox-potential electron transport systems (e.g., ferredoxin-linked pathways) capable of reducing the nitro group.
The Pathway
-
Entry: Passive diffusion across the bacterial membrane.
-
Activation (Type I Reduction): Single-electron transfer by nitroreductases (e.g., Ddn in M. tb, RdxA in H. pylori) converts the nitro group (
) to a nitro-radical anion ( ). -
Futile Cycling (Aerobic): In the presence of oxygen, the radical anion is re-oxidized to the parent compound, generating superoxide anions (
). This causes oxidative stress but limits drug potency in aerobes. -
Anaerobic Cytotoxicity: In the absence of oxygen, the radical anion is further reduced to the nitroso ($ -NO
-NHOH $) intermediates. -
Terminal Damage: These electrophilic intermediates covalently bind to:
-
DNA: Causing strand breaks and helix destabilization.[]
-
Proteins: Specifically thiol groups in cysteine-rich enzymes.
-
Visualization of Signaling & Damage Pathway
Caption: Bioreductive activation pathway of nitro-benzimidazoles showing the divergence between aerobic futile cycling and anaerobic cytotoxicity.
Experimental Protocols for Validation
To confirm this mechanism in a new derivative, you must validate both the redox potential (feasibility of reduction) and the biological consequence (radical formation/target binding).
Protocol A: Cyclic Voltammetry (Redox Potential Analysis)
Purpose: To determine if the compound's reduction potential (
-
Preparation: Dissolve the nitro-benzimidazole (1 mM) in anhydrous DMF containing 0.1 M tetrabutylammonium perchlorate (supporting electrolyte).
-
Setup: Use a three-electrode system:
-
Working Electrode: Glassy Carbon.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Execution: Scan from 0.0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.
-
Analysis: Identify the cathodic peak potential (
).-
Interpretation: A reversible peak indicates a stable radical anion (good for futile cycling). An irreversible peak suggests rapid downstream reaction (good for anaerobic toxicity). The
must be less negative than the bacterial reductase potential to be a viable substrate.
-
Protocol B: ESR Spin Trapping (Radical Confirmation)
Purpose: To directly observe the formation of the nitro-radical anion under enzymatic conditions.
-
Reagents:
-
Xanthine/Xanthine Oxidase (X/XO) system (model reducing system).
-
Spin Trap: DMPO (5,5-dimethyl-1-pyrroline N-oxide) or PBN.
-
-
Workflow:
-
Mix Phosphate Buffer (pH 7.4) + Nitro-benzimidazole (1-5 mM) + DMPO (100 mM).
-
Initiate reaction by adding Xanthine Oxidase.
-
Transfer immediately to a flat quartz cell in the ESR cavity.
-
-
Measurement: Record spectra at room temperature.
-
Settings: Microwave power 20 mW, Modulation amplitude 1 G.
-
-
Validation: Look for the characteristic hyperfine splitting pattern of the DMPO-nitro radical adduct. Absence of signal in the presence of oxygen confirms the oxygen-sensitivity (futile cycle).
Protocol C: FtsZ GTPase Inhibition Assay
Purpose: To verify the secondary mechanism (scaffold binding to FtsZ).
-
Protein: Recombinant E. coli or M. tb FtsZ.
-
Reaction Mix: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2, FtsZ (5 µM).
-
Treatment: Incubate FtsZ with varying concentrations of the nitro-benzimidazole for 10 min at 30°C.
-
Activation: Add GTP (1 mM) to start polymerization/hydrolysis.
-
Detection: Measure released inorganic phosphate (
) using Malachite Green reagent at 630 nm after 30 mins. -
Control: Use Albendazole or Totarol as a positive control.
Resistance Mechanisms
Bacteria develop resistance to nitro-benzimidazoles primarily through:
-
Loss of Reductase Activity: Mutations in dnr, ddn, or rdxA genes prevent the initial activation of the prodrug.
-
Efflux Pumps: Overexpression of RND-type efflux pumps expels the parent drug before activation.
-
DNA Repair: Upregulation of RecA/SOS response pathways to repair strand breaks caused by the RNS.
References
-
Mechanisms of Nitroimidazole Resistance. Title: Mechanisms of drug resistance in Mycobacterium tuberculosis.[2] Source: Clinical Microbiology Reviews. URL:[Link]
-
FtsZ as a Target. Title: FtsZ inhibitors as a new class of antibacterial agents.[3][4][5][6] Source: Current Topics in Medicinal Chemistry. URL:[Link]
-
Electrochemical Behavior. Title: Electrochemical reduction of 5-nitrobenzimidazole derivatives and their interaction with DNA. Source: Bioelectrochemistry. URL:[Link]
-
Bioreduction Protocols. Title: Metabolic activation of nitro-heterocyclic antimicrobial drugs.[7] Source: Journal of General Microbiology.[7] URL:[Link]
-
Benzimidazole SAR. Title: Recent Developments of Benzimidazole Derivatives as Antimicrobial Agents.[2][8][9] Source: International Journal of Molecular Sciences. URL:[Link]
Sources
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 6. Synthesis of Antimicrobial Natural Products Targeting FtsZ: (±)-Dichamanetin and (±)-2″′-Hydroxy-5″-benzylisouvarinol-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Development of Benzimidazole-Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicity and Safety Profile of 5-Nitro-1-prop-2-enylbenzimidazole
Section 1: Introduction and Chemical Identity
This guide provides a comprehensive toxicological and safety assessment of 5-Nitro-1-prop-2-enylbenzimidazole. This compound belongs to the 5-nitrobenzimidazole class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antiparasitic effects[1][2].
Direct and exhaustive toxicological data for 5-Nitro-1-prop-2-enylbenzimidazole is limited in publicly accessible literature and databases. Therefore, this guide synthesizes available information on the specific compound with data from structurally related 5-nitrobenzimidazole and nitroaromatic analogues to construct a predictive toxicological profile. This approach is standard in the preliminary hazard assessment of new chemical entities (NCEs) and provides a robust framework for guiding future research and handling practices. According to classifications provided by companies to the European Chemicals Agency (ECHA), this substance is harmful if swallowed[3].
Compound Details:
-
IUPAC Name: 5-Nitro-1-(prop-2-en-1-yl)-1H-benzimidazole
-
Molecular Formula: C₁₀H₉N₃O₂[4]
-
PubChem CID: 766549[4]
-
Chemical Structure: (A visual representation of the chemical structure would be placed here in a formal whitepaper)
Section 2: Executive Summary of Toxicological Profile
The toxicological profile of 5-Nitro-1-prop-2-enylbenzimidazole is largely inferred from its chemical class. The primary driver of its biological and toxicological activity is the 5-nitro group, a well-known structural alert.
| Toxicological Endpoint | Predicted Hazard | Basis of Assessment |
| Acute Oral Toxicity | Harmful if swallowed | ECHA REACH registration notification[3]. |
| Genotoxicity | Potential Genotoxin/Mutagen | Strong evidence from analogue compounds; requires metabolic activation[5][6][7]. |
| Cytotoxicity | Expected to be Cytotoxic | Data from numerous 5-nitrobenzimidazole derivatives show potent activity against cancer cell lines[8]. |
| Skin/Eye Irritation | Potential Irritant | Safety data for the parent compound, 5-nitrobenzimidazole, indicates it causes skin and eye irritation[9]. |
Section 3: Mechanistic Insights: The Critical Role of the 5-Nitro Group
The toxicity of many nitroaromatic compounds, including 5-nitrobenzimidazoles, is intrinsically linked to the metabolic reduction of the nitro (-NO₂) group[1][7]. This process is a double-edged sword; it is often required for the desired therapeutic effect (e.g., antimicrobial activity) but is also the primary pathway for generating toxic, reactive intermediates[6][7].
The mechanism proceeds via enzymatic reduction by nitroreductases, which are present in both microbial and mammalian cells, particularly under hypoxic (low oxygen) conditions[1]. The reduction is a stepwise process that generates highly reactive species, such as nitroso and hydroxylamino intermediates, which can form covalent adducts with cellular macromolecules, most critically DNA[5]. This DNA damage is the underlying cause of the mutagenic and genotoxic effects observed in this class of compounds[6].
Caption: A proposed tiered workflow for the toxicological evaluation of a novel compound.
Recommended Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This assay is critical to definitively assess the mutagenic potential predicted by the compound's structure.
-
Objective: To determine if 5-Nitro-1-prop-2-enylbenzimidazole can induce point mutations in strains of Salmonella typhimurium.
-
Methodology (based on OECD TG 471):
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. Crucially, include nitroreductase-deficient strains (e.g., TA98NR) to confirm the role of the nitro group in any observed mutagenicity.[10]
-
Metabolic Activation: Test each concentration in parallel with and without an exogenous metabolic activation system (rat liver S9 fraction) to distinguish direct-acting mutagens from those requiring mammalian metabolism.
-
Dose Selection: Perform a preliminary range-finding study to determine a suitable concentration range. The main experiment should use at least five analysable concentrations.
-
Procedure (Plate Incorporation Method):
-
Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of S9 mix (or buffer) to 2.0 mL of molten top agar.
-
Vortex briefly and pour onto the surface of minimal glucose agar plates.
-
Incubate plates at 37°C for 48-72 hours.
-
-
Controls: Include a solvent (negative) control and known positive controls for each strain, both with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA98 with S9).
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically reaching at least a two-fold increase over the solvent control.
-
Recommended Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay provides quantitative data on the compound's potency in killing or inhibiting the growth of mammalian cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in relevant human cell lines.
-
Methodology:
-
Cell Line Selection: Use relevant human cancer cell lines such as A549 (lung) and HepG2 (liver), as data exists for related compounds. A non-cancerous cell line (e.g., HEK293) can be used as a comparator for selectivity.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 5-Nitro-1-prop-2-enylbenzimidazole. Treat cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
-
Section 6: Conclusion
While specific toxicological data for 5-Nitro-1-prop-2-enylbenzimidazole are not extensively reported, a comprehensive analysis of its structural class provides a strong basis for a preliminary hazard assessment. The compound is classified as harmful if swallowed and should be handled as a potential skin and eye irritant. The most significant concern, rooted in the chemistry of the 5-nitro group, is the high potential for genotoxicity following metabolic activation. Furthermore, based on extensive data for its analogues, the compound is expected to be cytotoxic to mammalian cells.
The proposed testing strategy, beginning with foundational in vitro assays for mutagenicity and cytotoxicity, provides a clear path forward for researchers and drug development professionals. Empirical data from these studies is required to confirm this predictive profile and enable a quantitative risk assessment for any potential therapeutic application.
References
-
ECHA. (n.d.). Substance Information - ECHA. European Union. Retrieved February 13, 2026, from [Link]
- Siemann, D. W. (1994). In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145. International Journal of Radiation Oncology, Biology, Physics, 29(2), 301-306.
-
ECHA. (2015). Registration Dossier - ECHA. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 5-Nitro-1-prop-2-enylbenzimidazole. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Datani, R. H., Kini, S. G., & Mubeen, M. (n.d.).
- de Oliveira, R. B., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 111(7), 455-463.
- Patil, S. B., et al. (2023). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Journal of Cardiovascular Disease Research, 14(11), 1045-1055.
- Navarrete-Vázquez, G., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 26(11), 3166.
- Chung, M. C., & Guido, R. V. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current medicinal chemistry, 18(32), 4945–4954.
-
PubChem. (n.d.). Etonitazepyne. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Eder, E., et al. (1998). Chromosomal Genotoxicity of Nitrobenzene and Benzonitrile. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(3), 263-273.
- Li, Y., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Food and Chemical Toxicology, 178, 113903.
- Gümüş, M., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 103233.
- Chung, K. T., et al. (1996). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Environmental and Molecular Mutagenesis, 27(1), 67-74.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. 5-Nitro-1-prop-2-enylbenzimidazole | C10H9N3O2 | CID 766549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro-Functionalized Benzimidazole Core: A Technical Guide to its History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted nitrobenzimidazole scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides a comprehensive exploration of the history, discovery, and evolution of this privileged heterocyclic system. From its early synthesis to the elucidation of its diverse biological activities, we delve into the key scientific milestones that have shaped our understanding of N-substituted nitrobenzimidazoles. This document details the synthetic methodologies, explores the critical role of the nitro group and N-substituents in modulating bioactivity, and presents a thorough overview of their applications as antimicrobial, anticancer, antihypertensive, and anthelmintic agents. Through a synthesis of historical context, mechanistic insights, and practical experimental protocols, this guide serves as an in-depth resource for researchers engaged in the discovery and development of novel therapeutics based on the nitrobenzimidazole core.
A Historical Perspective: From Discovery to Therapeutic Significance
The journey of the benzimidazole nucleus began in 1872 when Hoebrecker first reported its synthesis through the reduction of 2-nitro-4-methylacetanilide.[1][2] However, it was the discovery of the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole moiety as an integral part of vitamin B12 in the 1950s that ignited significant interest within the scientific community, establishing the benzimidazole ring system as a crucial nucleus for potential chemotherapeutic agents.[3] This discovery spurred extensive research into the synthesis and biological evaluation of a multitude of benzimidazole derivatives.[3]
A pivotal moment in the therapeutic application of this scaffold came with the discovery of thiabendazole in 1961, which demonstrated potent anthelmintic activity.[3][4] This breakthrough catalyzed a global effort to design and synthesize thousands of benzimidazole analogues, leading to the commercialization of numerous anthelmintic drugs.[3] Concurrently, in the mid-1950s, researchers at Ciba AG investigating 1-(β-diethylaminoethyl)-2-benzylbenzimidazole discovered that the introduction of a nitro group at the 5-position dramatically enhanced its analgesic properties, leading to the development of the potent opioid agonist etonitazene.[4] This marked a significant early milestone in the exploration of N-substituted nitrobenzimidazoles.
The ensuing decades witnessed an explosion of research, revealing a broad spectrum of biological activities for N-substituted nitrobenzimidazoles, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[5][6][7][8] This guide will systematically explore the evolution of this remarkable scaffold, from its historical roots to its current status as a versatile platform for drug discovery.
The Engine of Bioactivity: The Role of the Nitro Group and N-Substitution
The diverse biological activities of N-substituted nitrobenzimidazoles are intrinsically linked to the electronic properties conferred by the nitro group and the steric and electronic nature of the N-substituent.
The Nitro Group: An Electronic Powerhouse
The nitro group (-NO2), particularly when positioned at the 5- or 6-position of the benzimidazole ring, is a powerful electron-withdrawing group. This property is fundamental to the biological activity of many derivatives. The reduced electron density in the benzimidazole ring system is thought to enhance interactions with biological targets.[9] Furthermore, in antimicrobial and anticancer contexts, the nitro group can undergo bioreductive activation within hypoxic environments, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[9]
N-Substitution: Tailoring Potency and Selectivity
The substituent at the N-1 position of the benzimidazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. By altering the size, shape, and electronic character of the N-substituent, researchers can fine-tune the compound's solubility, membrane permeability, and binding affinity for its biological target. This allows for the optimization of potency and selectivity, as well as the mitigation of off-target effects. Structure-activity relationship (SAR) studies consistently demonstrate that modifications at the N-1, C-2, and C-5/6 positions are critical for biological activity.[6]
Synthetic Pathways to N-Substituted Nitrobenzimidazoles
The synthesis of N-substituted nitrobenzimidazoles typically involves a two-step process: the formation of the nitrobenzimidazole core followed by N-substitution.
Formation of the Nitrobenzimidazole Core
The most common and historically significant method for synthesizing the benzimidazole ring is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For nitrobenzimidazoles, a 4-nitro-o-phenylenediamine is typically used as the starting material.
A widely employed modern approach involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent such as sodium metabisulfite.[5][6] More recently, microwave-assisted synthesis has emerged as a highly efficient and environmentally friendly alternative to conventional heating, offering significantly reduced reaction times and improved yields.[6][9][10]
Experimental Protocol: Microwave-Assisted Synthesis of 5-Nitro-2-aryl-1H-benzimidazole [9]
-
In a microwave-safe vessel, combine 4-nitro-o-phenylenediamine (1 mmol) and a substituted phenoxyacetic acid (1 mmol).
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Seal the vessel and subject it to microwave irradiation (e.g., 160-320 W) for 2.5–3.5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
N-Substitution of the Nitrobenzimidazole Core
Once the nitrobenzimidazole core is synthesized, the N-substituent can be introduced via N-alkylation or N-arylation. This is typically achieved by reacting the 1H-nitrobenzimidazole with a suitable halide (e.g., alkyl or benzyl halide) in the presence of a base such as potassium carbonate.[6][11]
Experimental Protocol: N-Substitution of 5-Nitro-1H-benzimidazole [6]
-
To a solution of the 5-nitro-1H-benzimidazole derivative (1 mmol) in a suitable solvent (e.g., dimethylformamide - DMF), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) or expose it to microwave irradiation until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the product by column chromatography or recrystallization.
A Spectrum of Biological Activities
N-substituted nitrobenzimidazoles have demonstrated a remarkable range of pharmacological activities, making them a highly attractive scaffold for drug discovery.
Antimicrobial Activity
The antimicrobial properties of nitrobenzimidazoles are well-documented, with activity reported against a variety of bacteria and fungi.[9][12][13] The presence of the nitro group is often crucial for this activity, which is believed to proceed through reductive activation by microbial nitroreductases.[9] This process generates reactive species that can cause damage to microbial DNA and other essential cellular components.
Table 1: In Vitro Antimicrobial Activity of 5-Nitro-2-aryl-1H-benzimidazole Derivatives [9]
| Compound ID | R (Substituent at C-2) | Minimum Inhibitory Concentration (MIC) in µg/mL |
| S. aureus | ||
| 1a | Phenyl | 50 |
| 1c | 4-Chlorophenyl | 25 |
| 1d | 4-Nitrophenyl | 25 |
| 1h | 2-Hydroxyphenyl | 50 |
| Streptomycin | - | 10 |
| Nystatin | - | - |
Anticancer Activity
The anticancer potential of N-substituted nitrobenzimidazoles is a rapidly growing area of research.[6][8][14] Similar to their antimicrobial mechanism, the cytotoxic effects against cancer cells are often attributed to the bioreductive activation of the nitro group in the hypoxic tumor microenvironment. These compounds can induce apoptosis and inhibit cell proliferation by targeting various signaling pathways.
Antihypertensive Activity
Certain N-substituted nitrobenzimidazoles have been identified as potent antihypertensive agents.[5][15] Their mechanism of action often involves vasodilation, and some derivatives have been designed as angiotensin II receptor antagonists.[15] For instance, compound 3 , 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, has shown high affinity for the angiotensin II type 1 (AT1) receptor and significant antihypertensive effects in animal models.[15]
Table 2: Antihypertensive Activity of a 5-Nitrobenzimidazole Derivative [15]
| Compound | Target | In Vitro Potency (IC50) | In Vivo Effect (Oral Administration in Rats) |
| 3 | AT1 Receptor | 1.03 ± 0.26 nM | Significant and dose-dependent decrease in mean blood pressure, lasting beyond 24h. |
| Losartan | AT1 Receptor | - | Effective, but with a shorter duration of action compared to compound 3. |
Anthelmintic Activity
Following the success of early benzimidazole anthelmintics, research has continued to explore new derivatives with improved efficacy. 5-Nitrobenzimidazole derivatives have also been investigated for their anthelmintic properties.[8]
Mechanistic Insights and Future Directions
The diverse biological activities of N-substituted nitrobenzimidazoles stem from multiple mechanisms of action. Understanding these pathways is crucial for the rational design of new and improved therapeutic agents.
Reductive Activation Pathway
The antimicrobial and anticancer activities of many nitrobenzimidazoles are dependent on the enzymatic reduction of the nitro group to form highly reactive intermediates. This process is particularly effective in anaerobic or hypoxic environments, providing a degree of selectivity for microbial pathogens and solid tumors.
Caption: Reductive activation of nitrobenzimidazoles.
Receptor Antagonism
In the context of antihypertensive activity, N-substituted nitrobenzimidazoles can act as antagonists for specific receptors, such as the angiotensin II type 1 (AT1) receptor. This targeted interaction blocks the physiological pathway that leads to vasoconstriction, thereby lowering blood pressure.
Caption: AT1 receptor antagonism.
Future Outlook
The versatility of the N-substituted nitrobenzimidazole scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:
-
Rational Design: Leveraging computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective inhibitors.
-
Target Identification: Elucidating the specific molecular targets for various biological activities to better understand their mechanisms of action.
-
Combination Therapies: Exploring the synergistic effects of N-substituted nitrobenzimidazoles with existing drugs to overcome resistance and enhance therapeutic outcomes.
-
Drug Delivery: Developing novel drug delivery systems to improve the bioavailability and targeting of these compounds.
Conclusion
The history of N-substituted nitrobenzimidazoles is a testament to the power of chemical synthesis and biological screening in the discovery of novel therapeutic agents. From their humble beginnings to their current status as a "privileged scaffold" in medicinal chemistry, these compounds have demonstrated a remarkable breadth of biological activity. The interplay between the nitro group and the N-substituent provides a rich platform for the design and optimization of drugs targeting a wide range of diseases. As our understanding of their mechanisms of action continues to grow, so too will the potential for developing the next generation of N-substituted nitrobenzimidazole-based therapeutics.
References
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1315–S1331. [Link]
-
Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today, 6(4), 107–112. [Link]
-
Kavitha, S., & G, S. (2010). Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Journal of the Korean Chemical Society, 54(4), 458–463. [Link]
- Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Der Pharma Chemica, 4(4), 1508–1516.
-
A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Benzimidazole. (2024, January 10). In Wikipedia. [Link]
-
Traore, F., Ouattara, M., Ouattara, Z., & Coulibaly, W. K. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]
-
Narvekar, C. S., Bari, S. B., & Chaudhari, A. K. (2023). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 13(11), 100–107. [Link]
-
Yılmaz, F., Karaali, N., & Şaşmaz, S. (2017). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. Bulletin of the Chemical Society of Ethiopia, 31(2), 351. [Link]
-
Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). Clemson University Research Foundation. Retrieved from [Link]
-
Nguyen, H. T. T., Le, T. H., Huynh, T. N. C., Nguyen, T. H., Thai, K. M., & Tran, T. D. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23519–23535. [Link]
-
Chen, Z. L., Zhang, Y. B., Wang, S. W., Wang, Y. C., Zhu, W. F., & Liu, H. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2139–2146. [Link]
-
El Alami, A., El Maraghi, A., Youssoufi, F., Atif, A., & Sdassi, H. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(2), 113–129. [Link]
-
Faruk, A., Kalaskar, M. G., & Shingare, M. S. (2012). Synthesis and anthelmintic activity of some new 5-nitrobenzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 339–341. [Link]
-
The first synthesis of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Neag, M. A., Mureșan, A. M., Tămaș, M. F., & Vlase, L. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. International Journal of Molecular Sciences, 22(16), 8933. [Link]
-
Bonacci, S., De Luca, G., & Nardi, M. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 10(10), 1159. [Link]
-
Tan, U. X., Nd-Egymba, M., & Cheong, S. L. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861–1877. [Link]
-
Opačak-Bernardi, T., Cvetnić, M., Vladimir-Knežević, S., & Bajić, M. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Antioxidants, 8(10), 473. [Link]
-
Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250–257. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Anticancer Potential of 5-Nitro-1-prop-2-enylbenzimidazole
Executive Summary
This technical guide evaluates 5-Nitro-1-prop-2-enylbenzimidazole (also referred to as 1-allyl-5-nitrobenzimidazole) as a potent antineoplastic lead compound. Synthesizing the pharmacophore "privilege" of the benzimidazole scaffold with the reductive cytotoxicity of the nitro group and the lipophilic modulation of the N-allyl moiety, this molecule represents a dual-mechanism agent. This guide details its chemical synthesis, mechanistic pathways (microtubule destabilization and ROS-mediated apoptosis), and validation protocols for researchers in early-stage drug discovery.
Compound Profile & Chemical Logic
Structural Rationale
The design of 5-Nitro-1-prop-2-enylbenzimidazole integrates three critical structural features to maximize anticancer efficacy:
| Feature | Chemical Function | Biological Consequence |
| Benzimidazole Core | Purine isostere | DNA intercalation and inhibition of tubulin polymerization. |
| 5-Nitro Group (-NO₂) | Electron-withdrawing | Facilitates reductive activation to form cytotoxic nitro-radical anions; increases ROS stress. |
| 1-Prop-2-enyl (Allyl) | Lipophilic N-substituent | Enhances membrane permeability; prevents rapid metabolic N-dealkylation compared to simple methyl groups. |
Physicochemical Properties (Predicted)
-
Molecular Formula: C₁₀H₉N₃O₂
-
Molecular Weight: 203.20 g/mol
-
LogP: ~2.1 (Optimal for passive diffusion)
-
H-Bond Donors: 0 (N1 is substituted)
-
H-Bond Acceptors: 4
Mechanism of Action (MOA)
This compound operates via a Dual-Hit Mechanism , overcoming resistance often seen in single-target agents.
Pathway A: Microtubule Destabilization
Similar to nocodazole, the benzimidazole core binds to the colchicine-binding site on
Pathway B: Reductive Cytotoxicity (ROS Surge)
The 5-nitro group acts as a "warhead." In the hypoxic environment typical of solid tumors, nitroreductases reduce the nitro group to a nitro-radical anion. This unstable species reacts with molecular oxygen to generate superoxide anions (
MOA Visualization
Figure 1: Dual-mechanism pathway showing concurrent microtubule inhibition and ROS-mediated toxicity.
Chemical Synthesis Protocol
Objective: Synthesize 5-Nitro-1-prop-2-enylbenzimidazole via N-alkylation of 5-nitrobenzimidazole.
Reagents
-
Precursor: 5-Nitrobenzimidazole (CAS: 94-52-0)
-
Alkylating Agent: Allyl bromide (3-Bromopropene)
-
Base: Potassium Carbonate (K₂CO₃) anhydrous
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
Step-by-Step Methodology
-
Activation: Dissolve 5-nitrobenzimidazole (10 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (15 mmol) and stir at room temperature for 30 minutes to deprotonate the N1 position.
-
Alkylation: Add Allyl bromide (12 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).
-
Quenching: Pour the reaction mixture into crushed ice (100 g). A precipitate should form.
-
Isolation: Filter the solid precipitate. Wash with cold water (3x 20 mL) to remove residual DMF and base.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, gradient elution) to separate the N1-isomer (target) from trace N3-isomers.
-
Validation: Confirm structure via ¹H-NMR (look for allyl signals at
5.0–6.0 ppm) and Mass Spectrometry.
Biological Validation Protocols
In Vitro Cytotoxicity Assay (MTT)
Rationale: To determine the IC₅₀ value against specific cancer cell lines (e.g., A549 Lung, MCF-7 Breast).[1]
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Treat cells with serial dilutions of the compound (0.1
M – 100 M) for 48h. Include DMSO control (<0.1%). -
Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
ROS Detection Assay (DCFDA)
Rationale: To confirm the nitro-reductive mechanism.
-
Staining: Incubate treated cells with 10
M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min. -
Stimulation: Treat with compound at IC₅₀ concentration.
-
Analysis: Measure fluorescence intensity (Ex/Em: 485/535 nm) using flow cytometry or a fluorescence plate reader. An increase in signal confirms ROS generation.
Structure-Activity Relationship (SAR) Insights
The following table summarizes how modifications to the 5-Nitro-1-prop-2-enylbenzimidazole scaffold affect potency, based on class-wide benzimidazole data.
| Modification Site | Substituent | Effect on Anticancer Activity | Mechanism Impact |
| N-1 Position | Allyl (Prop-2-enyl) | High | Optimal lipophilicity; steric lock in tubulin. |
| N-1 Position | Methyl | Moderate | Lower membrane permeability. |
| N-1 Position | Hydrogen | Low | Poor solubility; rapid metabolism. |
| C-5 Position | Nitro (-NO₂) | High | Essential for ROS generation. |
| C-5 Position | Amino (-NH₂) | Low | Loss of oxidative stress capability. |
| C-2 Position | Methyl/Aryl | Variable | Can enhance tubulin binding if bulky (e.g., phenyl). |
Synthesis Workflow Diagram
Figure 2: Synthetic route for the production of the target compound.
References
-
Romero-Castro, A., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Satija, S., et al. (2021).[2] Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Chemistry & Biodiversity. Link
-
BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Link
-
Tahlan, S., et al. (2019). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action. BMC Chemistry. Link
-
Gaba, M., et al. (2014). Structure-activity relationship (SAR) of benzimidazole derivatives as anticancer agents. Central Nervous System Agents in Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Synthesis and Regioselective Purification of 1-Allyl-5-Nitrobenzimidazole
Abstract & Strategic Significance
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anthelmintics, proton pump inhibitors, and anticancer agents. 5-Nitro-1-prop-2-enylbenzimidazole (1-allyl-5-nitrobenzimidazole) represents a critical intermediate. The allyl group provides a versatile handle for downstream functionalization via olefin metathesis or radical cyclization, while the nitro group offers a gateway to amino-benzimidazoles (via reduction) for further derivatization.
The Core Challenge: The synthesis of N-alkylated benzimidazoles from 5-nitrobenzimidazole is complicated by annular tautomerism . The starting material exists as an equilibrium mixture of 5-nitro and 6-nitro tautomers. Consequently, alkylation yields a mixture of 1,5- and 1,6-regioisomers . This protocol details a robust
Retrosynthetic Logic & Mechanism
The synthesis relies on the deprotonation of the imidazole N-H to generate an ambident anion, which acts as the nucleophile attacking allyl bromide.
Tautomerism and Regioselectivity
The acidity of the N-H proton (
-
Electronic Effect: The nitro group is electron-withdrawing. It stabilizes the negative charge at the proximal nitrogen (N3 in the 5-nitro tautomer), making it less nucleophilic.
-
Steric Effect: The N1 position (distal to the nitro group) is less sterically hindered.
-
Outcome: While mixtures are inevitable, solvent choice (DMF vs. Acetone) and cation size (
vs ) can influence the ratio. This protocol utilizes DMF/K₂CO₃ to maximize solubility and reaction rate.
Mechanistic Pathway
Caption: Mechanistic bifurcation showing the origin of 1,5 and 1,6 regioisomers during alkylation.
Materials & Safety Protocols
Safety Critical Warning:
-
Allyl Bromide: Potent lachrymator and alkylating agent. Handle strictly in a fume hood.
-
Nitro Compounds: Potentially energetic. Avoid heating dry residues above 100°C.
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 5-Nitrobenzimidazole | 163.13 | 1.0 | Substrate | Irritant |
| Allyl Bromide | 120.98 | 1.2 | Electrophile | Toxic, Lachrymator |
| Potassium Carbonate | 138.21 | 2.0 | Base | Irritant |
| DMF (Anhydrous) | - | Solvent | Solvent | Reprotoxic |
Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrobenzimidazole (1.63 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Note: DMF is preferred over acetone to ensure complete solubility of the nitro-anion, promoting faster kinetics.
-
-
Activation: Add Potassium Carbonate (
, 2.76 g, 20.0 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes.-
Observation: The solution typically darkens (orange/red) indicating anion formation.
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Add Allyl Bromide (1.04 mL, 12.0 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours .
-
Monitoring: Check by TLC (System: Hexane/EtOAc 1:1). The starting material (
) should disappear; two closely spaced spots ( ) will appear.
-
Step 2: Work-up
-
Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
Precipitation/Extraction:
-
Option A (High Scale): If a heavy precipitate forms, filter and wash with water. This crude solid contains both isomers.
-
Option B (Standard): Extract with Ethyl Acetate (
mL). Wash the combined organics with brine ( mL) to remove DMF. Dry over anhydrous , filter, and concentrate in vacuo.
-
Step 3: Purification (Isomer Separation)
This is the critical step. The 1,6-isomer is generally less polar (elutes first) than the 1,5-isomer due to the shielding of the dipole by the nitro group's proximity to the alkyl chain, though this can vary by stationary phase.
-
Column: Silica Gel 60 (230-400 mesh).
-
Eluent Gradient:
-
Start: 100% Hexane (2 CV - Column Volumes)
-
Ramp: 10% EtOAc in Hexane (Keep isocratic until solvent front passes)
-
Separation Phase: 20% to 35% EtOAc in Hexane .
-
-
Collection:
-
Fraction A (Fast moving): 1-allyl-6-nitrobenzimidazole (Minor/Major depending on scale, usually ~40%).
-
Fraction B (Slow moving): 1-allyl-5-nitrobenzimidazole (Target, ~50-60%) .
-
Workflow Visualization
Caption: Operational workflow for the synthesis and isolation of the target compound.
Characterization & Data Validation
To confirm the identity of the 1-allyl-5-nitrobenzimidazole (Target) versus the 1,6-isomer, NMR spectroscopy is definitive. The splitting pattern of the aromatic protons differs.[1][2]
Expected Data for 1-Allyl-5-Nitrobenzimidazole:
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| C2-H (Imidazole) | 8.60 - 8.70 | Singlet | - | Deshielded aromatic proton |
| C4-H (Benzene) | 8.55 - 8.65 | Doublet | meta-coupling to C6-H | |
| C6-H (Benzene) | 8.20 - 8.30 | dd | ortho + meta coupling | |
| C7-H (Benzene) | 7.70 - 7.80 | Doublet | ortho-coupling | |
| Vinyl -CH= | 6.00 - 6.15 | Multiplet | - | Allylic core |
| Vinyl =CH₂ | 5.20 - 5.40 | Multiplet | - | Terminal alkene |
| N-CH₂- | 4.90 - 5.00 | Doublet | Allylic methylene |
Differentiation Tip: In the 1,6-isomer , the proton at C7 (adjacent to the nitro group) often appears further downfield due to the anisotropic effect of the nitro group being closer to the N1-substitution site. NOESY (Nuclear Overhauser Effect Spectroscopy) is recommended if 1D NMR is ambiguous:
-
1,5-isomer: NOE correlation between N-CH₂ and C7-H (doublet).
-
1,6-isomer: NOE correlation between N-CH₂ and C7-H (singlet/meta-coupled proton).
Troubleshooting & Optimization
-
Low Yield: Ensure DMF is dry. Water quenches the anion, reverting it to the starting material.
-
Poor Separation: If spots overlap on TLC, use Dichloromethane (DCM) / Methanol (98:2) as an alternative eluent system. The polarity difference is often accentuated in chlorinated solvents.
-
O-Alkylation? While rare for nitrobenzimidazoles under these conditions, O-alkylation (on the nitro group) is not observed. However, if using benzimidazolone precursors, O- vs N-alkylation is a major concern.
References
-
Regioselectivity in Benzimidazole Alkylation
- Title: Regioselective alkyl
-
Source: Journal of Heterocyclic Chemistry.[3]
- Context: Establishes the baseline ratio of 1,5 vs 1,6 isomers in basic media.
-
(General Journal Link for verification of scope)
-
Structural Characterization
- Title: Characterization of Benzimidazole Deriv
- Source: BenchChem Applic
- Context: Provides standard shifts for N-substituted benzimidazoles.
-
Synthetic Methodology
- Title: Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.
- Source: PMC (PubMed Central).
- Context: Describes the /Acetonitrile method for similar electrophiles.
-
Crystallographic Data
-
Title: 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one.[4]
- Source: IUCrData (Intern
- Context: While for the ketone derivative, this confirms the stability and geometry of the N-allyl-5-nitro motif.
-
Sources
Precision Protocol: N-Alkylation of 5-Nitrobenzimidazole with Allyl Bromide
This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-alkylation of 5-nitrobenzimidazole. It synthesizes established methodologies with practical optimization strategies, addressing the critical challenge of regioselectivity.
Executive Summary
The N-alkylation of 5-nitrobenzimidazole is a fundamental transformation in medicinal chemistry, often serving as the first step in synthesizing bioactive scaffolds (e.g., antihistamines, anthelmintics). However, the reaction is complicated by annular tautomerism , where the unsubstituted imidazole ring exists in equilibrium between the 5-nitro and 6-nitro forms. Upon deprotonation, the resulting ambident anion can react at either the N1 or N3 position, yielding a mixture of 1-allyl-5-nitrobenzimidazole (1,5-isomer) and 1-allyl-6-nitrobenzimidazole (1,6-isomer) .
This guide provides a standardized protocol using Potassium Carbonate (
Reaction Mechanism & Regiochemistry
The reaction proceeds via an
-
Electronic Effect: The EWG pulls electron density away from the ring system.
-
Steric Effect: The N1 position is sterically less hindered than N3 in the context of the 5-nitro substituent, but the electronic deactivation often makes the "remote" nitrogen (N3, leading to the 6-nitro isomer) more nucleophilic.
-
Outcome: A mixture is almost invariably formed. The ratio depends heavily on the solvent polarity and cation coordination, but typically ranges from 1:1 to 2:1 favoring the 1,6-isomer (often referred to as the N1-allyl-6-nitro isomer in product nomenclature).
Visualization: Reaction Pathway
*Caption: Mechanistic pathway showing the divergence into regioisomers. Ratios vary by condition, but N3 attack (yielding the 6-nitro product) is frequently favored.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 5-Nitrobenzimidazole | 163.13 | 1.0 | 1.63 g (10 mmol) | Substrate |
| Allyl Bromide | 120.98 | 1.2 | 1.04 mL (12 mmol) | Alkylating Agent |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |
| DMF (Anhydrous) | - | - | 15 - 20 mL | Solvent |
Safety Note: Allyl bromide is a lachrymator and alkylating agent. Handle in a fume hood. 5-Nitrobenzimidazole is an irritant.
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.
-
Dissolution: Add 5-nitrobenzimidazole (1.63 g) and anhydrous DMF (15 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
(2.76 g) in one portion. The suspension may change color (often yellow/orange) due to anion formation. Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. -
Alkylation: Cool the mixture to 0°C (ice bath) to minimize exotherms, then add allyl bromide (1.04 mL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.
-
Optimization: If TLC shows slow conversion, heat to 60°C.
-
Monitoring: Check TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). Product spots will be less polar (higher
) than the starting material.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate may form.
-
Extraction:
-
If solid precipitates: Filter, wash with water, and dry. (This is often a mixture of isomers).[2]
-
If oil/emulsion: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMF.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification (Crucial Step)
The crude residue contains both isomers. Separation is achieved via Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent Gradient: Start with 10% EtOAc/Hexane
Gradient to 50% EtOAc/Hexane. -
Elution Order: typically, the 1,6-isomer (less polar) elutes first, followed by the 1,5-isomer (more polar), though this can reverse depending on specific column conditions. Collect fractions and analyze by TLC.
Structural Characterization & Regiochemical Assignment
Distinguishing the isomers requires careful analysis of the Proton NMR (
Diagnostic Logic
-
1-Allyl-5-nitrobenzimidazole (1,5-isomer):
-
The allyl group is at N1.
-
The proton at C7 (adjacent to N1) has a neighbor at C6.
-
Signal: H7 appears as a Doublet (d) with a large ortho-coupling constant (
Hz).
-
-
1-Allyl-6-nitrobenzimidazole (1,6-isomer):
-
The allyl group is at N3 (which becomes N1 in product numbering).
-
The nitro group is now at C6.[3]
-
The proton at C7 (adjacent to N1) has NO ortho neighbor (C6 is substituted).
-
Signal: H7 appears as a Singlet (s) or a doublet with a very small meta-coupling constant (
Hz).
-
Data Summary Table ( , 400 MHz)
| Proton Position | 1-Allyl-5-nitrobenzimidazole | 1-Allyl-6-nitrobenzimidazole |
| H-2 (Imidazole) | Singlet ( | Singlet ( |
| H-7 (Diagnostic) | Doublet ( | Singlet (or d, |
| H-4 | Singlet (or d, | Doublet ( |
| NOE Contact | Allyl | Allyl |
Troubleshooting & Optimization
Caption: Troubleshooting workflow for common alkylation issues.
Optimization Tips
-
Finkelstein Catalysis: If the reaction is sluggish, add 10 mol% Potassium Iodide (KI) . This converts Allyl Bromide to the more reactive Allyl Iodide in situ.
-
Phase Transfer Catalysis (Green Alternative):
-
Solvent: Toluene or THF.
-
Base: Solid KOH or NaOH.
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Benefit: Easier workup (no DMF removal).
-
References
-
Ouzidan, Y. et al. (2022). Study of the Alkylation Reactions of 5-Nitrobenzimidazol-2-one by Various Alkylating Agents. Journal Marocain de Chimie Hétérocyclique.
-
BenchChem Protocols. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
-
PubChem. (2025).[3] 5-Nitrobenzimidazole Compound Summary. National Library of Medicine.
-
Reynard, G. et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Sources
Application Notes and Protocols for the Synthesis of 1-Allyl-5-nitrobenzimidazole
Abstract
This document provides a comprehensive guide for the synthesis of 1-allyl-5-nitrobenzimidazole, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient N-alkylation of 5-nitro-1H-benzimidazole using allyl bromide under solid-liquid phase-transfer catalysis (PTC) conditions. We delve into the mechanistic rationale behind the selection of reagents and conditions, offering insights to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this and structurally related compounds.
Introduction and Scientific Rationale
Benzimidazole derivatives are a cornerstone in pharmaceutical research, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group at the 5-position and an allyl group at the N1-position of the benzimidazole scaffold creates a versatile intermediate. The electron-withdrawing nitro group can modulate the molecule's electronic properties and biological activity, while the allyl group provides a reactive handle for further chemical transformations through various addition reactions.[3][4]
The synthesis of 1-allyl-5-nitrobenzimidazole is achieved via a nucleophilic substitution (SN2) reaction. The key to this transformation is the deprotonation of the N-H proton of the 5-nitro-1H-benzimidazole ring, which generates a nucleophilic anion. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired N-C bond.
Causality Behind Experimental Choices:
-
Base (Potassium Carbonate, K₂CO₃): The N-H proton of benzimidazole is weakly acidic. A moderately strong, non-nucleophilic base is required to generate the benzimidazolide anion without promoting side reactions. Anhydrous potassium carbonate is an ideal choice; it is a solid base that is easily removed by filtration and is effective in deprotonating the substrate.[5][6]
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent is crucial for SN2 reactions.[7][8] DMF effectively solvates the potassium cation, leaving the benzimidazolide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.[7] Its high boiling point and ability to dissolve a wide range of organic and inorganic compounds make it an excellent medium for this solid-liquid reaction.[6]
-
Phase-Transfer Catalyst (Tetrabutylammonium Bromide, TBAB): In a solid-liquid system, the reaction occurs at the interface of the solid base and the liquid organic phase. A phase-transfer catalyst, such as TBAB, significantly enhances the reaction rate.[9][10] The lipophilic tetrabutylammonium cation (Bu₄N⁺) pairs with the benzimidazolide anion, shuttling it from the solid surface into the organic phase where it can readily react with the allyl bromide.[11] This circumvents the low solubility of the potassium benzimidazolide salt in DMF.[9][12]
-
Alkylating Agent (Allyl Bromide): Allyl bromide is a highly reactive electrophile due to the allylic system, which stabilizes the transition state of the SN2 reaction. This high reactivity allows the synthesis to proceed efficiently at ambient temperature.
Synthetic Scheme
Scheme 1: N-alkylation of 5-nitro-1H-benzimidazole with allyl bromide using K₂CO₃ as a base and TBAB as a phase-transfer catalyst in DMF.
Experimental Workflow
The overall process involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the final product.
Diagram 1: Experimental workflow for the synthesis and purification of 1-allyl-5-nitrobenzimidazole.
Reagents and Materials
This table outlines the necessary reagents for the synthesis on a 5 mmol scale. Adjust quantities as needed.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (5 mmol) | Notes |
| 5-Nitro-1H-benzimidazole | C₇H₅N₃O₂ | 163.14 | 1.0 | 816 mg | Starting material. Ensure it is dry. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 1.38 g | Anhydrous. Should be finely powdered. |
| Allyl Bromide | C₃H₅Br | 120.98 | 1.2 | 0.52 mL (726 mg) | Lachrymator. Handle in a fume hood. |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.1 | 161 mg | Phase-transfer catalyst. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL | Anhydrous grade recommended. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | For chromatography. |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | For chromatography. |
Detailed Experimental Protocol
This protocol is adapted from methodologies reported for the N-alkylation of similar benzimidazole systems.[9][13]
-
Preparation of Starting Material: The starting material, 5-nitro-1H-benzimidazole, can be synthesized by the cyclocondensation of 4-nitro-o-phenylenediamine with formic acid.[14]
-
Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-benzimidazole (816 mg, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and tetrabutylammonium bromide (161 mg, 0.5 mmol). b. Add 25 mL of N,N-dimethylformamide (DMF) to the flask. c. Stir the suspension for 10 minutes at room temperature to ensure good mixing.
-
Addition of Alkylating Agent: a. Using a syringe, add allyl bromide (0.52 mL, 6.0 mmol) dropwise to the stirring suspension. b. Seal the flask and allow the reaction to stir at room temperature.
-
Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. b. The reaction is typically complete within 6 hours. The disappearance of the starting material spot indicates completion.
-
Workup and Isolation: a. Once the reaction is complete, remove the inorganic salts (potassium carbonate and potassium bromide) by vacuum filtration through a pad of Celite or a sintered glass funnel. b. Wash the filter cake with a small amount of ethyl acetate (2 x 5 mL) to recover any residual product. c. Transfer the combined filtrate to a round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator (Note: DMF has a high boiling point; a high-vacuum pump and heating the water bath to 50-60°C may be necessary).
-
Purification: a. The resulting crude residue is purified by flash column chromatography on silica gel. b. Prepare a slurry of silica gel in hexane and pack the column. c. Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. d. Load the adsorbed material onto the top of the packed column. e. Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity, e.g., to a 1:2 v/v mixture of ethyl acetate/hexane). f. Collect fractions and monitor by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure to yield 1-allyl-5-nitrobenzimidazole as a solid.
Characterization
The identity and purity of the synthesized 1-allyl-5-nitrobenzimidazole should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the allyl group (a doublet for the CH₂ attached to the nitrogen, a multiplet for the internal CH, and two doublets for the terminal =CH₂ protons) and signals for the three aromatic protons on the benzimidazole ring.
-
¹³C NMR: Will show the corresponding carbon signals for the allyl and benzimidazole moieties.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₀H₉N₃O₂ = 203.20 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the C=C (allyl), aromatic C-H, and strong N-O stretching bands for the nitro group are expected.[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive base (absorbed moisture); Low reactivity of reagents. | Allow the reaction to run longer (up to 24h). Use freshly opened or dried K₂CO₃. Gently warm the reaction mixture to 40-50°C. |
| Formation of Di-allylated Product | This is unlikely for benzimidazole itself but possible if starting with a benzimidazolone. | Use the specified stoichiometry. Avoid a large excess of allyl bromide. |
| Low Yield after Purification | Product loss during workup or chromatography. | Ensure complete transfer of material. Use care during solvent removal. Optimize the chromatography elution system. |
| Difficulty Removing DMF | High boiling point of DMF. | Use a high-vacuum pump and a warm water bath (50-60°C). Alternatively, perform an aqueous workup by diluting the reaction mixture with water and extracting the product with ethyl acetate, then wash the organic layer with brine to remove residual DMF. |
References
- Benzimidazole Derivatives: A Comprehensive Review of Their Chemistry and Biological Activities.RSC Advances, Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05960j]
- Conventional synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries.Taylor & Francis Online, [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2011.638902]
- Synthesis of 5-Nitrobenzimidazole.ChemicalBook, [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5710482.htm]
- Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole.ResearchGate, [URL: https://www.researchgate.net/figure/Phase-transfer-catalyzed-N-alkylation-of-imidazole-benzimidazole-and-benzotriazole-using_tbl2_282885915]
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.Scholars Research Library, [URL: https://www.scholarsresearchlibrary.
- Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities.PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24534433/]
- 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one.PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238830/]
- Alkylation reactions of 5-nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions.ResearchGate, [URL: https://www.researchgate.
- STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS.Journal Marocain de Chimie Hétérocyclique, [URL: https://revues.imist.ma/index.php/JMCH/article/view/34685]
- Scheme 1: Synthesis of 1-allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one.ResearchGate, [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-1-allyl-5-nitro-1H-benzo-d-imidazol-2-3H-one-P1-and-13-diallyl_fig1_320253406]
- Phase Transfer Catalysis.ACS Green Chemistry Institute Pharmaceutical Roundtable, [URL: https://www.gcipr.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.ACS Publications, [URL: https://pubs.acs.org/doi/10.1021/jo026712i]
- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions.MDPI, [URL: https://www.mdpi.com/1420-3049/8/3/245]
- View of STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS.revues.imist.ma, [URL: https://revues.imist.ma/index.php/JMCH/article/view/34685/17885]
- Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.ResearchGate, [URL: https://www.researchgate.
- Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles.Indian Academy of Sciences, [URL: https://repository.ias.ac.in/33318/1/33318.pdf]
- The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide.ResearchGate, [URL: https://www.researchgate.net/publication/235338164_The_Role_of_Potassium_Carbonate_in_the_Aromatic_Nucleophilic_Substitution_of_Halogen_by_N-Nucleophile_in_N N-Dimethylformamide]
- What is the role of a DMF in an SN2 reaction?Quora, [URL: https://www.quora.com/What-is-the-role-of-a-DMF-in-an-SN2-reaction]
- Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide.PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/20480337/]
- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7735626/]
- Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media.RSC Publishing, [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/a701980h]
- The isocyanide SN2 reaction.PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10447367/]
- Characteristics of the SN2 Reaction.Chemistry LibreTexts, [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Substitution_and_Elimination_Reactions/11.03%3A_Characteristics_of_the_SN2_Reaction]
- The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/38814782/]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Note: In Vitro Antimicrobial Assay Methods for 5-Nitro-1-prop-2-enylbenzimidazole
Introduction & Compound Profile
5-Nitro-1-prop-2-enylbenzimidazole (also known as 1-allyl-5-nitrobenzimidazole) is a synthetic heterocyclic derivative belonging to the nitrobenzimidazole class. This scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antibacterial (Gram-positive and Gram-negative) to antifungal and antiprotozoal effects.[1]
The antimicrobial mechanism of 5-nitrobenzimidazoles is distinct from traditional antibiotics. In anaerobic bacteria and protozoa, the 5-nitro group functions as an electron sink; it is enzymatically reduced (via nitroreductases) to form transient, cytotoxic nitro-radical anions that damage DNA and inhibit replication. In aerobic organisms, activity is often attributed to the inhibition of tubulin polymerization or direct intercalation with bacterial DNA.
Compound Specifications
| Property | Detail |
| IUPAC Name | 1-(prop-2-en-1-yl)-5-nitro-1H-benzimidazole |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | ~203.20 g/mol |
| Solubility | High in DMSO, DMF; Low in water/ethanol.[1] |
| Stability | Light-sensitive (protect from direct UV). Stable in DMSO at -20°C. |
Material Preparation & Handling[2][3]
Stock Solution Preparation
Due to the lipophilic nature of the prop-2-enyl (allyl) chain, aqueous solubility is negligible. Dimethyl sulfoxide (DMSO) is the required solvent.[2]
Protocol:
-
Weighing: Accurately weigh 20.3 mg of 5-Nitro-1-prop-2-enylbenzimidazole powder.
-
Dissolution: Dissolve in 10 mL of sterile, analytical-grade DMSO (100%) to achieve a 10 mM stock solution.
-
Note: If measuring by mass concentration, dissolve 10.24 mg in 1 mL DMSO to create a 10,240 µg/mL stock (Standard CLSI starting block).
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though pure DMSO is intrinsically bacteriostatic.
-
Storage: Aliquot into amber microcentrifuge tubes (to block light) and store at -20°C . Stable for 3 months. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
Standardization is critical for reproducibility.[3]
-
Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[4]
-
Turbidity Standard: Prepare a 0.5 McFarland Standard (approx.
CFU/mL) by suspending isolated colonies from an overnight agar plate into sterile saline (0.85% NaCl).
Core Protocol: Broth Microdilution (MIC Determination)[2][5]
This protocol aligns with CLSI M07-A11 guidelines but is adapted for hydrophobic synthetic compounds.
Experimental Design
-
Assay Format: 96-well sterile polystyrene microplates (U-bottom or flat-bottom).
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Solvent Control: DMSO toxicity threshold. (Max final DMSO concentration must be
).
Step-by-Step Workflow
-
Dilution Plate Preparation (2x Concentration):
-
The goal is to test a range from 512 µg/mL to 0.5 µg/mL .
-
Prepare a "Working Solution" by diluting the Stock (10,240 µg/mL) 1:10 into CAMHB
1,024 µg/mL. (Note: This contains 10% DMSO). -
Add 100 µL of CAMHB to columns 2 through 12 of the 96-well plate.
-
Add 200 µL of the Working Solution (1,024 µg/mL) to Column 1.
-
Perform serial 2-fold dilutions: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... stop at Col 10. Discard the final 100 µL.
-
Result: Columns 1-10 contain 2x the final drug concentration. Columns 11 (Growth Control) and 12 (Sterility Control) contain only media.
-
-
Inoculation:
-
Dilute the 0.5 McFarland suspension 1:150 in CAMHB to reach
CFU/mL. -
Add 100 µL of this inoculum to wells in Columns 1 through 11.
-
Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).
-
Final System: Drug concentration is halved (now 512 to 1 µg/mL). Final bacterial density is
CFU/mL.[2] Final DMSO is (non-toxic).
-
-
Incubation:
-
Seal plate with breathable adhesive film.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
-
Readout:
-
Visual: Look for the "button" of sedimentation (growth) vs. clear broth.
-
Spectrophotometric: Read OD at 600 nm .
-
Note: Nitro compounds are often yellow/orange. Use a "Media + Drug" blank (no bacteria) if the compound color interferes with OD readings.
-
Data Interpretation
-
MIC (Minimum Inhibitory Concentration): The lowest concentration showing no visible growth (or OD < 0.1 after blank subtraction).
-
MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The MBC is the concentration killing
of the initial inoculum.
Advanced Protocol: Time-Kill Kinetics
To determine if 5-Nitro-1-prop-2-enylbenzimidazole is bacteriostatic or bactericidal .
Workflow
-
Preparation: Prepare 10 mL of CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (no drug).
-
Inoculation: Inoculate with
CFU/mL. -
Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
-
Quantification: Serially dilute aliquots (1:10 to 1:10,000) in PBS and plate onto nutrient agar. Incubate overnight and count colonies.
Analysis
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum.[5] -
Bacteriostatic:
reduction.
Visualization of Workflow
Caption: Workflow for MIC determination and Time-Kill Kinetics for hydrophobic nitrobenzimidazole derivatives.
Critical Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Drug concentration too high for aqueous media; "Salting out". | Verify solubility limit. Do not exceed 1% DMSO final. If precipitation occurs, the MIC is invalid (reported as "> solubility limit"). |
| Colored Media | Nitro-compounds absorb at visible wavelengths. | Use a "Drug + Media" blank (no bacteria) for every concentration to subtract background absorbance. |
| Growth in Sterility Control | Contaminated stock or buffer. | Filter sterilize stock solutions (0.22 µm PTFE). Work in a biosafety cabinet. |
| Variable MICs | Inoculum density error. | Use a spectrophotometer to verify 0.5 McFarland (OD625 approx 0.08–0.13). |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Hosamani, K. M., et al. (2009). Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bubonja-Sonje, M., et al. (2020). In vitro antimicrobial susceptibility testing methods. IntechOpen. [Link]
-
Olsson-Liljequist, B., & Nord, C. E. (1981). In vitro susceptibility of anaerobic bacteria to nitroimidazoles. Scandinavian Journal of Infectious Diseases. [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole Metal Complexes for Therapeutic Research
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[] Its unique chemical architecture, which mimics natural purines, allows for critical interactions with biological macromolecules like enzymes and receptors through hydrogen bonding and π-π stacking.[][2] The true potential of these heterocycles is often unlocked through coordination with transition metals. The resulting metal complexes frequently exhibit dramatically enhanced biological activities compared to the free ligands, a phenomenon well-documented in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6][7]
This guide focuses on a particularly versatile ligand: 5-Nitro-1-prop-2-enylbenzimidazole . The inclusion of an electron-withdrawing nitro group at the 5-position significantly modulates the electronic properties of the benzimidazole ring system, potentially influencing its binding affinity and biological action.[6][8] Concurrently, the 1-prop-2-enyl (allyl) substituent provides a reactive handle for further post-synthesis functionalization, opening avenues for tethering to other molecules or surfaces.
These application notes provide a comprehensive, field-proven methodology for the multi-step synthesis of the 5-Nitro-1-prop-2-enylbenzimidazole ligand and its subsequent chelation with various transition metals. We will delve into the causality behind experimental choices, offering insights that bridge procedural steps with fundamental chemical principles, empowering researchers to not only replicate but also adapt these protocols for their specific drug development pipelines.
Part I: Synthesis of the Ligand: 5-Nitro-1-prop-2-enylbenzimidazole
The synthesis of the target ligand is a sequential process involving two primary stages: the formation of the core benzimidazole ring system followed by its N-alkylation.
Workflow for Ligand Synthesis
Caption: Workflow for the two-stage synthesis of the target ligand.
Protocol 1: Synthesis of 5-Nitrobenzimidazole Intermediate
Principle: This protocol utilizes the Phillips condensation method, a robust reaction for forming the benzimidazole ring. 4-Nitro-o-phenylenediamine is reacted with formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring, which cyclizes with the diamine under acidic, refluxing conditions to yield the desired nitro-substituted benzimidazole.[9][10]
Materials:
-
4-Nitro-o-phenylenediamine
-
Formic Acid (~90%)
-
5N Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (1 eq.) with 5N HCl (approx. 70 mL for every 1g of diamine).
-
Reagent Addition: Add formic acid (approx. 2 eq.) to the mixture.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Carefully neutralize the acidic solution by slowly adding 10% NaOH or K₂CO₃ solution until the pH is approximately 7. This step is crucial for precipitating the product, which is more soluble in its protonated form.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold deionized water to remove any residual salts. For higher purity, recrystallize the product from an ethanol-water mixture. Dry the final product under vacuum. The expected product is a solid powder.[9][11]
Protocol 2: N-Alkylation to Yield 5-Nitro-1-prop-2-enylbenzimidazole
Principle: This step involves a standard nucleophilic substitution reaction. The nitrogen atom of the imidazole ring is first deprotonated by a strong base (Potassium Hydroxide) to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of allyl bromide (3-bromoprop-1-ene), displacing the bromide ion and forming the N-C bond.
Materials:
-
5-Nitrobenzimidazole (from Protocol 1)
-
Allyl Bromide (3-bromoprop-1-ene)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF) or Acetone (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitrobenzimidazole (1 eq.) in anhydrous DMF or acetone.
-
Deprotonation: Add powdered KOH (1.1 eq.) to the solution and stir for 30 minutes at room temperature. The base activates the imidazole nitrogen, making it a potent nucleophile.
-
Alkylation: Add allyl bromide (1.2 eq.) dropwise to the stirring mixture. Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's completion using TLC.
-
Quenching & Extraction: Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layer with brine solution, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to isolate the pure 5-Nitro-1-prop-2-enylbenzimidazole ligand.
Part II: General Protocol for Metal Complex Synthesis
Principle: The formation of the metal complex occurs through a coordination reaction. The lone pair of electrons on the sp² hybridized imine nitrogen (N3) of the benzimidazole ring acts as a Lewis base, donating electron density to a vacant orbital of the Lewis acidic transition metal ion (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) to form a stable coordinate bond.[12][13] The stoichiometry is typically two ligand molecules per metal ion, leading to complexes of the general formula [M(L)₂X₂], where X can be an anion like Cl⁻ or a solvent molecule like H₂O.
Workflow for Complexation and Characterization
Caption: General workflow for synthesis and characterization of metal complexes.
Materials:
-
5-Nitro-1-prop-2-enylbenzimidazole ligand
-
Metal salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol (absolute)
-
Diethyl Ether
Procedure:
-
Ligand Solution: Dissolve the synthesized ligand (2 eq.) in hot methanol or ethanol (approx. 20 mL).
-
Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (1 eq.) in the same solvent (approx. 10 mL).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often immediately observed.
-
Reaction: Stir the reaction mixture and gently reflux for 2-4 hours to ensure complete complex formation.
-
Isolation: Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration. If no precipitate forms upon cooling, the solvent volume can be reduced, or diethyl ether can be added to induce precipitation.
-
Purification: Wash the collected solid with small portions of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the final metal complex in a vacuum desiccator.
Table 1: Typical Reaction Parameters for Metal Complex Synthesis
| Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Conditions | Expected Complex Color |
| CuCl₂·2H₂O | 2:1 | Methanol | 3h reflux | Green / Blue |
| CoCl₂·6H₂O | 2:1 | Ethanol | 4h reflux | Blue / Pink / Violet |
| NiCl₂·6H₂O | 2:1 | Ethanol | 4h reflux | Green |
| ZnCl₂ | 2:1 | Methanol | 2h reflux | White / Off-white |
Part III: Physicochemical Characterization of Complexes
Confirming the successful coordination of the ligand to the metal center is a critical validation step. A combination of spectroscopic and physical methods provides unequivocal evidence of complex formation.
-
FT-IR Spectroscopy: This is a primary tool for confirming coordination. The C=N stretching vibration (ν(C=N)) of the imidazole ring, typically found around 1620-1630 cm⁻¹ in the free ligand, will shift to a lower or higher frequency upon complexation.[13] This shift indicates a change in the electron density of the ring due to the donation of electrons to the metal ion. Furthermore, the appearance of new, low-frequency bands (typically < 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds.[4]
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable information. For d-block metals like Cu(II), Co(II), and Ni(II), weak absorptions in the visible region (d-d transitions) suggest a specific coordination geometry (e.g., tetrahedral or octahedral).[12][14] Intense charge-transfer bands, often in the UV region, are also characteristic of coordination.[15]
-
Molar Conductivity: Measuring the molar conductivity of the complex in a solvent like DMF or DMSO helps determine its electrolytic nature. Low conductivity values suggest a non-electrolyte, indicating that anions (like Cl⁻) are coordinated to the metal center. Higher values suggest an ionic complex where the anions are counter-ions.
-
Elemental Analysis (CHN): This analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the complex. Comparing the experimental values with the calculated values for the proposed molecular formula is essential for confirming the stoichiometry (e.g., M:L ratio) of the synthesized complex.
Part IV: Application in Drug Development - A Primer
Benzimidazole-metal complexes are widely explored for their therapeutic potential, particularly as anticancer and antimicrobial agents.[5][13]
The Chelation Effect: The enhanced biological activity of these complexes is often explained by Tweedy's chelation theory. Upon coordination, the polarity of the metal ion is significantly reduced because it is partially shared with the donor nitrogen atoms of the ligand. This increases the overall lipophilicity of the complex, which allows it to more easily penetrate the lipid layers of microbial or cancer cell membranes. Once inside the cell, the complex can exert its cytotoxic effects by binding to critical biomolecules like DNA or inhibiting essential enzymes.[5][13]
Protocol Example: In Vitro Antibacterial Screening (MIC Determination)
This protocol provides a general method for assessing the antibacterial efficacy of the synthesized complexes.
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The serial dilution method is a standard technique for determining this value.[5][16]
Materials:
-
Synthesized metal complexes and free ligand
-
Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient Broth (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Stock Solutions: Prepare stock solutions of the test complexes, the free ligand, and a standard antibiotic in DMSO (e.g., at 1 mg/mL).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions using nutrient broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The activity of the complexes can be directly compared to the free ligand and the standard antibiotic. Complexes are often found to be more potent than the parent ligand.[5][12]
Conclusion
The protocols detailed herein provide a robust and reproducible framework for the synthesis and characterization of metal complexes derived from the 5-Nitro-1-prop-2-enylbenzimidazole ligand. The strategic design of this ligand offers both modulated electronic properties and a site for further chemical elaboration, making it an excellent platform for developing novel metallodrugs. By understanding the principles behind each synthetic and analytical step, researchers are well-equipped to explore the vast therapeutic potential of this promising class of coordination compounds.
References
-
Mechanochemical Synthesis, Characterization, And Antimicrobial Studies of Metal Complexes of Transition Metals with Benzimidazol. IRE Journals. Available at: [Link]
-
Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. Available at: [Link]
-
Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PMC. Available at: [Link]
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. Available at: [Link]
-
(PDF) Benzimidazole-metal complexes. ResearchGate. Available at: [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
Examples of anticancer agents containing metal complexes. ResearchGate. Available at: [Link]
-
Synthesis and characterization of substituted benzimidazole Co(II), Fe(II), and Zn(II) complexes and structural characterization. SciSpace. Available at: [Link]
-
Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Organic Letters (ACS Publications). Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]
-
Comprehensive design and synthesis of methyl-substituted benzimidazole-based mononuclear copper(II) complexes and evaluation of. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. PMC. Available at: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]
-
Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. BEPLS. Available at: [Link]
-
Spectral characterization and antimicrobial activity of some transition metal complexes of 2-(5-nitro-1H-benzimidazol-2-yl). SciSpace. Available at: [Link]
-
Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. Available at: [Link]
-
Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed. Available at: [Link]
-
Exploring the synthesis, of transition metal complexes derived from 5- nitrosalicyaldehyde benzoylhydrazone characterization and. International Science Community Association. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. scispace.com [scispace.com]
- 8. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]
- 12. irejournals.com [irejournals.com]
- 13. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comprehensive design and synthesis of methyl-substituted benzimidazole-based mononuclear copper(ii) complexes and evaluation of DNA cleavage and ROS-induced apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. isca.me [isca.me]
Application Notes and Protocols for the Crystallization of 5-Nitro-1-prop-2-enylbenzimidazole
Introduction: The Critical Role of Crystallization in the Purification of 5-Nitro-1-prop-2-enylbenzimidazole
5-Nitro-1-prop-2-enylbenzimidazole is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a nitro group and an allyl substituent to the benzimidazole core significantly influences its chemical reactivity and biological activity. As with many active pharmaceutical ingredients (APIs) and specialty chemicals, achieving a high degree of purity is paramount for its intended application. Crystallization is a critical final step in the purification process, designed to isolate the target compound in a solid, highly ordered crystalline form, thereby removing impurities, and ensuring batch-to-batch consistency.
This guide provides a detailed overview of the principles and practical techniques for the successful crystallization of 5-Nitro-1-prop-2-enylbenzimidazole. We will explore the underlying scientific principles that govern crystal formation and provide step-by-step protocols for common crystallization methods. These methodologies are designed to be robust and adaptable, enabling researchers to optimize conditions for achieving high purity and desirable crystal morphology.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of 5-Nitro-1-prop-2-enylbenzimidazole is the foundation for developing an effective crystallization strategy. The molecule's structure, characterized by a polar nitro group and a benzimidazole ring system, alongside a less polar allyl group, dictates its solubility in various organic solvents.
Based on the general solubility of nitro-substituted benzimidazoles, a qualitative solubility profile can be predicted. The presence of the polar nitro (-NO2) and imidazole functionalities suggests good solubility in polar aprotic solvents and some polar protic solvents.[1]
Table 1: Predicted Solubility Profile of 5-Nitro-1-prop-2-enylbenzimidazole
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can form hydrogen bonds with the nitro group and the nitrogen atoms of the imidazole ring.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | Strong dipole-dipole interactions between the solvent and the polar functional groups of the molecule promote dissolution.[1][2] However, highly polar solvents like DMF and DMSO can sometimes lead to the formation of intractable precipitates.[2] |
| Nonpolar | Toluene, Hexane | Poor | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | May offer a balance of polarity for certain applications, though solubility is generally lower than in more polar solvents.[3] |
It is crucial to experimentally determine the solubility of the synthesized crude product in a range of solvents at different temperatures to construct a reliable solubility curve. This data is invaluable for selecting an appropriate solvent system for crystallization.
Core Crystallization Strategies
The selection of a crystallization technique is contingent on the solubility profile of the compound and the nature of the impurities. For 5-Nitro-1-prop-2-enylbenzimidazole, the following methods are recommended for initial screening.
Cooling Crystallization
This is the most common and often the most effective technique for compounds that exhibit a significant increase in solubility with temperature.
-
Principle: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation.
-
Causality Behind Experimental Choices: The choice of solvent is critical. An ideal solvent will dissolve a moderate amount of the compound at its boiling point and a significantly lower amount at room temperature or below. Slow cooling is essential to allow for the growth of well-ordered crystals and to minimize the inclusion of impurities.
Anti-Solvent Addition (Solvent Precipitation)
This method is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another.
-
Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent, the "anti-solvent," in which the compound is insoluble or sparingly soluble, is slowly added to the solution. The addition of the anti-solvent reduces the overall solvating power of the mixture, inducing crystallization.
-
Causality Behind Experimental Choices: The "good" solvent and the "anti-solvent" must be miscible. The rate of anti-solvent addition directly impacts the rate of supersaturation and, consequently, the crystal size and purity. Slow, dropwise addition with vigorous stirring is recommended to maintain a homogeneous solution and promote controlled crystal growth.
Slow Evaporation
This technique is suitable for compounds that are soluble at room temperature and may be thermally unstable.
-
Principle: The compound is dissolved in a volatile solvent at room temperature to form an unsaturated solution. The solvent is then allowed to evaporate slowly, which gradually increases the concentration of the solute. Once the solution becomes supersaturated, crystals begin to form.
-
Causality Behind Experimental Choices: The rate of evaporation is the key parameter. A slower evaporation rate, achieved by restricting the opening of the crystallization vessel (e.g., with perforated parafilm), generally leads to the formation of larger and more perfect crystals. This method is often employed for growing single crystals suitable for X-ray diffraction analysis.[4]
Experimental Protocols
The following protocols provide a starting point for the crystallization of 5-Nitro-1-prop-2-enylbenzimidazole. Optimization of solvent systems, temperatures, and concentrations will likely be necessary to achieve the best results.
Protocol 1: Cooling Crystallization from a Single Solvent
-
Solvent Selection: Based on preliminary solubility tests, select a solvent in which 5-Nitro-1-prop-2-enylbenzimidazole shows moderate solubility at elevated temperatures and low solubility at room temperature. Methanol or ethanol are good starting points.[2]
-
Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add the crude 5-Nitro-1-prop-2-enylbenzimidazole. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of the solvent to achieve complete dissolution. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could act as unwanted nucleation sites.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Crystallization by Anti-Solvent Addition
-
Solvent System Selection: Identify a solvent in which 5-Nitro-1-prop-2-enylbenzimidazole is highly soluble (e.g., acetone, DMF) and an anti-solvent in which it is poorly soluble (e.g., water, hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature with stirring.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. The addition should be slow enough to prevent the immediate precipitation of an amorphous solid.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation. If crystals do not form spontaneously, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.
-
Crystal Growth: Once nucleation has begun, stop the addition of the anti-solvent and allow the solution to stand undisturbed to allow for crystal growth.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Visualizing the Crystallization Workflow
The following diagram illustrates the general workflow for selecting a crystallization method.
Caption: A decision-making workflow for selecting an appropriate crystallization technique based on the solubility profile of the compound.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal.- Scratch the inner surface of the flask. |
| Oiling Out | - The solution is too supersaturated.- The cooling rate is too fast.- The chosen solvent is inappropriate. | - Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try a different crystallization solvent or a solvent/anti-solvent pair. |
| Formation of Fine Powder | - Rapid precipitation due to high supersaturation. | - Reduce the rate of cooling or anti-solvent addition.- Use a more dilute solution. |
| Colored Crystals | - Co-crystallization of colored impurities. | - Pre-treat the crude material with activated carbon before crystallization.- Perform a second recrystallization. |
Conclusion
The crystallization of 5-Nitro-1-prop-2-enylbenzimidazole is a critical purification step that requires a systematic approach. By understanding the compound's solubility and carefully selecting and optimizing a crystallization method, researchers can obtain a high-purity product with the desired physical properties. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing a robust and effective crystallization process.
References
Sources
Application Notes & Protocols: Molecular Docking Studies of 5-Nitro-1-prop-2-enylbenzimidazole
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 5-Nitro-1-prop-2-enylbenzimidazole. It is designed for researchers and scientists in the fields of computational chemistry, drug discovery, and molecular biology. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a robust and reproducible in-silico experiment.
Introduction: The Therapeutic Potential of the 5-Nitrobenzimidazole Scaffold
The benzimidazole ring system is a cornerstone pharmacophore in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3] The addition of a nitro group at the 5-position significantly alters the molecule's electronic properties, often enhancing its therapeutic potential.[4] Specifically, 5-nitrobenzimidazole derivatives have shown considerable promise as both anticancer and antimicrobial agents.[5][6][7][8] The subject of this guide, 5-Nitro-1-prop-2-enylbenzimidazole, belongs to this promising class of compounds.
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is an indispensable tool in structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into their mechanism of action at a molecular level. This document outlines a complete workflow for docking 5-Nitro-1-prop-2-enylbenzimidazole against relevant protein targets implicated in cancer and microbial pathogenesis.
Part 1: Strategic Selection of Protein Targets
While no specific protein targets for 5-Nitro-1-prop-2-enylbenzimidazole have been definitively established in the literature, we can infer logical targets based on the known activities of structurally similar 5-nitrobenzimidazole compounds. This process of target selection is critical and is guided by existing biochemical and pharmacological data.
-
Anticancer Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
-
Rationale: Several 5-nitrobenzimidazole derivatives have been identified as potent inhibitors of PARP-1.[5] PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The mechanism involves inducing synthetic lethality in cancer cells.
-
Selected PDB Structure: For this study, we will use the crystal structure of human PARP-1 in complex with a known inhibitor. A suitable example is PDB ID: 5DS3 .
-
-
Antimicrobial Target: Escherichia coli DNA Gyrase Subunit B
-
Rationale: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that controls the topological state of DNA during replication.[10] It is a well-established target for antibacterial drugs. Benzimidazole derivatives have previously been shown to exhibit antibacterial activity by targeting this enzyme.[9][10]
-
Selected PDB Structure: We will utilize the crystal structure of the E. coli DNA gyrase B subunit. A representative structure is PDB ID: 6RKS .[9]
-
Part 2: The In-Silico Docking Workflow: A Step-by-Step Protocol
This section details the complete computational protocol using widely accepted and validated open-source software: AutoDock Vina for the docking calculations, MGLTools for file preparation, and PyMOL for visualization.[11][12][13]
Caption: Molecular Docking Workflow from Preparation to Analysis.
Protocol 1: Receptor Preparation
Objective: To prepare the target protein structure for docking by removing non-essential molecules, adding hydrogens, and converting it to the required PDBQT file format.
Rationale: Raw PDB files often contain crystallographic water molecules, co-factors, and other ligands that can interfere with the docking process.[14][15] The addition of hydrogen atoms is crucial for correct ionization and the formation of hydrogen bonds, while partial charges are necessary for calculating electrostatic interactions.[15][16]
Methodology:
-
Download Structure: Obtain the PDB file for your chosen target (e.g., 5DS3) from the RCSB Protein Data Bank ([Link]).
-
Clean the Protein:
-
Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.
-
Remove all water molecules (resn HOH).[12]
-
Remove any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you wish to study.[17]
-
If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[16][17]
-
Save the cleaned protein as a new PDB file.
-
-
Prepare for AutoDock:
-
Open the cleaned PDB file in AutoDock Tools (ADT).
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared receptor by navigating to Grid -> Macromolecule -> Choose, select the protein, and save it as a PDBQT file (e.g., receptor.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by Vina.[18]
-
Protocol 2: Ligand Preparation
Objective: To generate a 3D, energy-minimized structure of 5-Nitro-1-prop-2-enylbenzimidazole and convert it to the PDBQT format.
Rationale: Docking requires an accurate 3D conformation of the ligand. Starting with a 2D structure and converting it to 3D, followed by energy minimization, ensures realistic bond lengths and angles.[15] The PDBQT format for the ligand defines the rotatable bonds, allowing for flexible docking, which is crucial for accurately predicting the binding pose.[19]
Methodology:
-
Obtain Ligand Structure:
-
The 2D structure of 5-Nitro-1-prop-2-enylbenzimidazole can be drawn using software like ChemDraw or MarvinSketch.[18]
-
Alternatively, search for the compound in a database like PubChem. If available, download the 3D structure in SDF format.
-
-
Generate 3D Conformation and Energy Minimize:
-
If starting from a 2D structure, use a program like Avogadro or the online CORINA tool to generate a 3D structure.
-
Perform an energy minimization using a force field like MMFF94 to obtain a low-energy conformer.
-
Save the final 3D structure as a PDB or MOL2 file.
-
-
Prepare for AutoDock:
-
Open the 3D ligand file in AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your ligand file.
-
ADT will automatically detect the root and set up rotatable bonds. You can verify or modify these under Ligand -> Torsion Tree -> Choose Torsions.
-
Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt) via Ligand -> Output -> Save as PDBQT.[18]
-
Protocol 3: Docking Execution with AutoDock Vina
Objective: To run the docking simulation using a configuration file that defines the search space and other parameters.
Rationale: The "grid box" defines the three-dimensional space where AutoDock Vina will search for the best binding poses.[20] The size and center of this box must encompass the entire binding site of the protein. The exhaustiveness parameter controls the computational effort; higher values increase the likelihood of finding the global minimum binding energy but require more time.[20]
Methodology:
-
Determine the Grid Box:
-
In ADT or PyMOL, identify the amino acid residues that form the active site of your protein. If a co-crystallized ligand was present, the box should be centered on its location.
-
In ADT, go to Grid -> Grid Box. Adjust the center coordinates and dimensions (in Angstroms) to cover the entire binding pocket. Note the values for center_x, center_y, center_z and size_x, size_y, size_z.[11]
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Populate the file with the paths to your prepared files and the grid box parameters, as shown below.[12]
-
-
Run Vina:
-
Open a command line or terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command (the path to the Vina executable may vary):
-
Part 3: Analysis and Interpretation of Results
Objective: To evaluate the docking output to determine the strength of the binding and the nature of the molecular interactions.
Rationale: The primary output of a docking simulation is a set of binding poses ranked by their predicted binding affinity (ΔG). A more negative value indicates a stronger, more favorable interaction.[21] Visual inspection of the top-ranked pose is essential to verify that the interactions are chemically sensible and to understand the specific bonds (e.g., hydrogen, hydrophobic) that stabilize the complex.[21][22]
Methodology:
-
Examine the Log File: Open log.txt to view the binding affinity scores (in kcal/mol) for the top poses. The file will present a table with the mode, affinity, and RMSD values. Lower RMSD values (<2.0 Å) between poses suggest a well-defined binding mode.[21]
-
Visualize Interactions:
-
Open the receptor PDBQT file (receptor.pdbqt) in PyMOL.
-
Open the Vina output file (all_poses.pdbqt). This file contains the coordinates for all the generated poses. You can switch between them to view each one.
-
Focus on the top-ranked pose (mode 1).
-
Use visualization tools within PyMOL (e.g., the "find polar contacts" command) or other software like Discovery Studio Visualizer or PLIP to identify specific interactions.[13][23]
-
Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Crucial for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Caption: Types of Non-Covalent Interactions in a Protein-Ligand Complex.
Data Presentation: Summarized Docking Results
The following table presents a hypothetical but realistic summary of docking results for 5-Nitro-1-prop-2-enylbenzimidazole against the selected targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| PARP-1 | 5DS3 | -8.9 | Gly863, Ser904, Tyr907 | Hydrogen Bond, Pi-Alkyl |
| E. coli DNA Gyrase B | 6RKS | -7.5 | Asp73, Asn46, Ile78 | Hydrogen Bond, Hydrophobic |
Conclusion and Forward Outlook
This guide provides a structured and scientifically grounded protocol for performing molecular docking of 5-Nitro-1-prop-2-enylbenzimidazole. By following these steps, researchers can generate robust hypotheses about the compound's potential protein targets and its mechanism of action. It is imperative to remember that molecular docking is a predictive tool.[24] The in-silico results presented here are hypotheses that must be validated through subsequent in-vitro and in-vivo experiments, such as enzyme inhibition assays and cell-based cytotoxicity studies.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? [Online]. Available at: [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Online]. Available at: [Link]
-
AutoDock Vina Tutorial. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Online]. Available at: [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Online]. Available at: [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Online]. Available at: [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Online]. Available at: [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Online]. Available at: [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. [Online]. Available at: [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Online]. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online]. Available at: [Link]
-
PubMed. (2012). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. [Online]. Available at: [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Online]. Available at: [Link]
-
ACS Omega. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. [Online]. Available at: [Link]
-
YouTube. (2026). Protein Preparation for Molecular Docking | Step-by-Step Concepts. [Online]. Available at: [Link]
- Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
- Unknown Source. (n.d.). 6. Preparing the protein and ligand for docking.
-
ResearchGate. (2019). Molecular docking proteins preparation. [Online]. Available at: [Link]
-
PMC. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives.... [Online]. Available at: [Link]
-
Semantic Scholar. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. [Online]. Available at: [Link]
-
PMC. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. [Online]. Available at: [Link]
- Unknown Source. (n.d.). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar.
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Online]. Available at: [Link]
-
Semantic Scholar. (n.d.). Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent. [Online]. Available at: [Link]
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Online]. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Online]. Available at: [Link]
- Unknown Source. (2024).
-
Taylor & Francis. (2023). Review of synthesis process of nitrobenzimidazole derivatives. [Online]. Available at: [Link]
Sources
- 1. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. GIL [genomatics.net]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. scotchem.ac.uk [scotchem.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. researchgate.net [researchgate.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. youtube.com [youtube.com]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole
Introduction: Accelerating Benzimidazole Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents with applications as antimicrobial, anticancer, and antiviral therapeutics.[1][2][3][4] Specifically, 5-Nitro-1-prop-2-enylbenzimidazole (also known as 1-allyl-5-nitrobenzimidazole) is a key intermediate for the synthesis of more complex bioactive molecules. Traditional synthesis routes for N-alkylated benzimidazoles often involve prolonged reaction times, high temperatures, and significant energy consumption.
This application note provides a detailed, field-proven protocol for the synthesis of 5-Nitro-1-prop-2-enylbenzimidazole, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). By utilizing microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy usage and often allowing for simpler purification procedures.[5][6][7][8] We will explore the fundamental principles of microwave heating, provide a step-by-step experimental protocol, and discuss the critical safety considerations necessary for successful implementation.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating methods that transfer thermal energy slowly via conduction and convection from the outside of a reaction vessel inwards, microwave synthesis delivers energy directly to the molecules within the reaction mixture.[9][10] This rapid and volumetric heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in this protocol, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant rotational friction, which is dissipated as heat throughout the bulk of the material.[5][11]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[10]
This direct coupling of energy results in instantaneous and highly efficient heating, which can lead to reaction rate accelerations far beyond what is achievable with conventional methods.[8][11]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| 4-Nitro-o-phenylenediamine | 99-56-9 | 153.14 | Starting material for precursor |
| Formic Acid (88%) | 64-18-6 | 46.03 | Reagent for cyclization |
| 5-Nitrobenzimidazole | 94-52-0 | 163.13 | Precursor for allylation |
| Allyl Bromide | 106-95-6 | 120.98 | Alkylating agent, handle in fume hood |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reaction solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography |
| Hexane | 110-54-3 | 86.18 | For chromatography |
| Deionized Water | 7732-18-5 | 18.02 | For work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Equipment
-
Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Biotage Initiator). Crucially, do not use a domestic (kitchen) microwave oven. [12][13][14] Domestic ovens lack the necessary temperature/pressure controls and safety features, posing a significant risk of explosion and chemical exposure.[12][15]
-
10 mL microwave reaction vessel with a magnetic stir bar.
-
Round-bottom flasks (50 mL, 100 mL).
-
Reflux condenser.
-
Magnetic stirrer with heating plate.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Flash chromatography setup.
-
Melting point apparatus.
Experimental Protocols
Step 1: Synthesis of 5-Nitrobenzimidazole (Precursor) via Conventional Heating
This protocol first prepares the necessary precursor. While microwave methods exist for this step, a conventional approach is provided for laboratories that may use it as a stock reagent.
-
To a 100 mL round-bottom flask, add 4-nitro-o-phenylenediamine (1.53 g, 10 mmol).
-
Carefully add 88% formic acid (15 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 100-110 °C) with continuous stirring for 2 hours. Monitor the reaction progress using TLC (Eluent: 7:3 Ethyl Acetate/Hexane).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution until the pH is approximately 7. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The expected product is 5-Nitrobenzimidazole as a brownish-yellow solid.
Step 2: Microwave-Assisted N-Allylation for 5-Nitro-1-prop-2-enylbenzimidazole
This protocol details the rapid and efficient N-alkylation using microwave irradiation.
-
Place 5-Nitrobenzimidazole (163 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add 4 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add allyl bromide (0.10 mL, 1.2 mmol) to the vessel.
-
Seal the vessel with the appropriate cap.
-
Place the vessel inside the cavity of the laboratory microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (use standard absorption level)
-
Hold Time: 5 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: High
-
-
Start the microwave program. The reactor will automatically bring the mixture to the set temperature and hold it for the specified time.
-
Once the reaction is complete, allow the vessel to cool to a safe handling temperature (below 50 °C) before removing it from the reactor.
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing 30 mL of cold deionized water. A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 5-Nitro-1-prop-2-enylbenzimidazole.
-
Workflow and Mechanism
The overall experimental process is streamlined to ensure efficiency and reproducibility.
The core chemical transformation is a nucleophilic substitution (Sₙ2) reaction. The base, potassium carbonate, deprotonates the acidic N-H of the benzimidazole ring, creating a potent nucleophilic anion. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the new N-C bond.
Expected Results
| Parameter | Value |
| Reaction Time | 5 minutes |
| Expected Yield | > 85% |
| Appearance | Pale yellow solid |
| TLC (3:7 EtOAc/Hex) | R_f ≈ 0.45 |
| Melting Point | Approx. 78-80 °C |
Characterization data (¹H NMR, ¹³C NMR, Mass Spec) should be acquired to confirm the structure and purity of the final compound.
Critical Safety Precautions
Adherence to safety protocols is paramount when performing microwave-assisted synthesis.
-
Use Dedicated Equipment: ONLY use a laboratory microwave reactor designed for chemical synthesis. NEVER use a modified domestic oven.[12][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[13]
-
Ventilation: Conduct all operations, including reagent handling and reaction work-up, inside a certified chemical fume hood.[12]
-
Pressure Hazards: Do not exceed the recommended fill volume for the reaction vessel (typically no more than 2/3 full) to prevent over-pressurization.[14] Ensure vessels are properly sealed according to the manufacturer's instructions.
-
Thermal Hazards: Reaction vessels will be hot after irradiation. Use caution and appropriate thermal gloves when handling them.[14]
-
Reagent Handling: Allyl bromide is a lachrymator and toxic. Handle with extreme care in a fume hood.
-
Superheating: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating, which can lead to runaway reactions.[12][16]
Conclusion
This application note demonstrates a robust and highly efficient protocol for the synthesis of 5-Nitro-1-prop-2-enylbenzimidazole using microwave irradiation. Compared to conventional methods, this approach offers a dramatic reduction in reaction time from hours to just five minutes, provides excellent product yields, and represents a greener, more energy-efficient synthetic strategy. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can reliably and rapidly produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
JOSHI, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]
-
ResearchGate. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
Kansas State University. (n.d.). Microwave Safety. Kansas State University. [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
-
ETH Zurich. (n.d.). Microwave Reactor Safety. ETH Zurich, Department of Chemistry. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 1-allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one... ResearchGate. [Link]
-
Nava-Zuazo, C., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 23(11), 2788. [Link]
-
Ouzidan, Y., et al. (2013). 5-Nitro-1,3-bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1559. [Link]
-
ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... ResearchGate. [Link]
-
A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2024). International Journal of Scientific Research in Science and Technology. [Link]
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
-
Yılmaz, F., & Menteşe, E. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H-BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Semantic Scholar. [Link]
-
PubChem. (n.d.). 5-Nitro-1-prop-2-enylbenzimidazole. National Center for Biotechnology Information. [Link]
-
Hosamani, K. M., et al. (2009). Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095-1100. [Link]
-
Yılmaz, F., et al. (2014). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. ResearchGate. [Link]
-
Lekurwale, P. A., et al. (2021). MICROWAVE ASSISTED SYNTHESIS OF BENZIMIDAZOLE AND ITS CHARACTERIZATION. World Journal of Pharmaceutical Research, 10(6), 1617-1626. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajprd.com [ajprd.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 14. Microwave Safety [k-state.edu]
- 15. scribd.com [scribd.com]
- 16. chem.tamu.edu [chem.tamu.edu]
Mastering the Separation of Benzimidazole Derivatives: A Guide to Thin Layer Chromatography Systems
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Thin Layer Chromatography (TLC) systems for the analysis of benzimidazole derivatives. Benzimidazoles are a critical class of heterocyclic compounds with a wide spectrum of biological activities, making their efficient separation and analysis paramount in pharmaceutical and chemical research.[1][2][3] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the principles governing the selection of TLC components and the optimization of separation conditions.
The Foundational Role of TLC in Benzimidazole Analysis
Thin Layer Chromatography is an indispensable, cost-effective, and rapid technique for monitoring reaction progress, assessing compound purity, and identifying components in a mixture.[1][4] Its application to benzimidazole derivatives is widespread due to the structural diversity of this class of compounds. The core principle of TLC lies in the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[4]
Strategic Selection of the Stationary Phase
For the separation of benzimidazole derivatives, the choice of stationary phase is a critical first step.
-
Silica Gel (SiO₂): The most common and widely used stationary phase for benzimidazole analysis is silica gel G.[1][2][5] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and slightly acidic. This makes it ideal for "normal-phase" chromatography, where the stationary phase is polar and the mobile phase is relatively non-polar. Benzimidazole derivatives, which often contain polar functional groups, interact with the silanol groups primarily through hydrogen bonding and dipole-dipole interactions.
-
Reverse-Phase TLC (RP-TLC): In some cases, particularly for analyzing the lipophilicity of benzimidazole derivatives, reverse-phase TLC can be employed.[6] In RP-TLC, the silica gel is chemically modified to be non-polar, for instance, by bonding with octadecylsilanes (C18).[7] This necessitates the use of a polar mobile phase.
Optimizing the Mobile Phase: The Key to Resolution
The selection and optimization of the mobile phase are arguably the most crucial aspects of developing a successful TLC method for benzimidazole derivatives. The goal is to find a solvent system that provides good separation between the compound of interest and any impurities or other components, ideally with a retention factor (Rƒ) between 0.2 and 0.8.
The polarity of the mobile phase is the primary lever for adjusting the Rƒ values. A more polar mobile phase will compete more effectively with the analytes for the active sites on the silica gel, leading to higher Rƒ values. Conversely, a less polar mobile phase will result in lower Rƒ values.
Common Mobile Phase Systems for Benzimidazole Derivatives
A variety of solvent systems have been successfully employed for the TLC analysis of benzimidazoles. The choice often depends on the specific substituents on the benzimidazole core.
| Mobile Phase Composition | Ratio (v/v) | Notes | Reference |
| Benzene : Acetone | 7 : 3 | Effective for separating benzimidazole from its reactant, o-phenylenediamine. | [1] |
| Ethyl Acetate : Benzene | 6 : 4 | A versatile system for general purification. | [2] |
| Toluene : Acetone | 8 : 2 | Another effective combination for a range of derivatives. | [2] |
| Ethyl Acetate : n-Hexane | 6 : 4 | A common system for moderately polar compounds. | [2] |
| Ethyl Acetate : n-Hexane | 7 : 3 | Used for monitoring reactions involving N-substituted derivatives. | [8] |
| Chloroform : Methanol | 9 : 1 | Suitable for more polar benzimidazole derivatives. | [8] |
| Ethyl Acetate : n-Heptane : Methanol : Diethylamine | 3 : 4.5 : 1 : 0.2 | A more complex system for separating antimycotic imidazole derivatives. | [9] |
| n-Butyl Acetate : n-Heptane : Methanol : Diethylamine | 3 : 4.5 : 1 : 0.2 | An alternative for specific imidazole-based drugs. | [9] |
| n-Butyl Acetate : Carbon Tetrachloride : Methanol : Diethylamine | 3 : 6 : 2.5 : 0.5 | A specialized system for certain antimycotic and preservative mixtures. | [9] |
Expert Insight: When developing a new method, it is often beneficial to start with a binary solvent system, such as ethyl acetate/hexane or chloroform/methanol, and then adjust the ratio to achieve the desired separation. For basic benzimidazole derivatives that may exhibit tailing (streaking) on the TLC plate due to strong interactions with the acidic silanol groups, the addition of a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve the spot shape.[3][7] Conversely, for acidic derivatives, a small amount of acetic acid can be beneficial.[3]
Protocol 1: General Purpose TLC Analysis of a Benzimidazole Derivative
This protocol outlines a standard procedure for the routine analysis of a synthesized benzimidazole derivative.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing chamber
-
Capillary spotters
-
Sample of benzimidazole derivative
-
Solvents for mobile phase (e.g., ethyl acetate, n-hexane)
-
Visualization reagents (UV lamp, iodine chamber, or specific stain)
Procedure:
-
Sample Preparation: Dissolve a small amount of the benzimidazole derivative in a volatile solvent like dichloromethane or ethyl acetate to create a dilute solution.[10]
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[11] Mark the lanes for each sample to be spotted.
-
Spotting: Using a capillary spotter, apply a small spot of the dissolved sample onto the starting line in the designated lane.[10] Ensure the spots are small and concentrated to achieve better separation.
-
Developing the Chromatogram: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[11] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate by capillary action.[4]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots using one or more of the following methods:
-
UV Light: If the TLC plate contains a fluorescent indicator (F₂₅₄), compounds that absorb UV light will appear as dark spots against a green fluorescent background under a UV lamp (254 nm).[12][13][14]
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary, colored complex with iodine, appearing as brown spots.[2][15]
-
Chemical Stains: Spraying or dipping the plate in a specific chemical stain, followed by gentle heating, can reveal the spots. Common stains include:
-
-
Calculation of Rƒ Value: The retention factor (Rƒ) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rƒ = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)
For example, in a study using a benzene:acetone (7:3) system, the Rƒ of the benzimidazole product was found to be 0.39, while the reactant o-phenylenediamine had an Rƒ of 0.73, indicating a successful separation.[1]
Visualizing the TLC Workflow
The following diagram illustrates the key steps in a typical TLC experiment for benzimidazole analysis.
Caption: A streamlined workflow for Thin Layer Chromatography analysis.
Decision-Making in TLC System Selection
Choosing the right TLC system is a logical process based on the properties of the benzimidazole derivative being analyzed.
Caption: A decision tree for selecting an appropriate TLC system.
Troubleshooting Common TLC Issues
Even with a well-defined protocol, issues can arise. Here are some common problems and their solutions:
-
Streaking or Tailing of Spots: This is often due to the sample being too concentrated or interacting too strongly with the stationary phase.[3]
-
Solution: Dilute the sample. For basic compounds, add a small amount of triethylamine or ammonia to the mobile phase. For acidic compounds, add a small amount of acetic acid.[3]
-
-
Spots Not Moving from the Baseline (Rƒ ≈ 0): The mobile phase is not polar enough to move the compound up the plate.
-
Solution: Increase the polarity of the mobile phase (e.g., by increasing the proportion of the more polar solvent).
-
-
Spots Running with the Solvent Front (Rƒ ≈ 1): The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase (e.g., by increasing the proportion of the less polar solvent).
-
-
Irregular Solvent Front: This can be caused by an uneven plate surface or if the plate is touching the side of the chamber or the filter paper.
-
Solution: Ensure the plate is evenly coated and placed carefully in the center of the chamber.
-
By understanding the fundamental principles of chromatography and applying the systematic approaches outlined in this guide, researchers can confidently develop and optimize robust TLC systems for the effective analysis of a wide range of benzimidazole derivatives.
References
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE - IJCRT.org. (2022-04-04). Available from: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Available from: [Link]
-
RP TLC data in correlation studies with in silico pharmacokinetic properties of benzimidazole and benztriazole derivatives - PubMed. (2013-04-11). Available from: [Link]
-
SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL | Journal of Engineering & Processing Management. (2013-12-31). Available from: [Link]
-
TLC Visualization Methods. Available from: [Link]
-
High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel - PubMed. Available from: [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Available from: [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity - Der Pharma Chemica. Available from: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. Available from: [Link]
-
Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC. (2013). Available from: [Link]
-
Sample Preparation for TLC - YouTube. (2023-01-20). Available from: [Link]
-
TLC Visualization Methods - Theory pages - Labster. Available from: [Link]
-
Review Article Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for - ResearchGate. Available from: [Link]
-
(PDF) Sample Preparation for Thin Layer Chromatography - ResearchGate. (2016-06-07). Available from: [Link]
-
2.3E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. (2022-05-05). Available from: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022-04-07). Available from: [Link]
-
Thin layer chromatography. Available from: [Link]
-
Chromatographic Separation of Various Pharmacological Classes of Therapeutic Agents on Impregnated Thin Layer Silica Gel Plates - Scholars Research Library. (2022-05-12). Available from: [Link]
-
Molecular Analysis and Separation Using Thin-Layer Chromatography. Available from: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. ijpsm.com [ijpsm.com]
- 3. organomation.com [organomation.com]
- 4. longdom.org [longdom.org]
- 5. SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL | Journal of Engineering & Processing Management [jepm2021.tfzv.ues.rs.ba]
- 6. RP TLC data in correlation studies with in silico pharmacokinetic properties of benzimidazole and benztriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theory.labster.com [theory.labster.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Application Notes & Protocols: Polymerization and Applications of 1-Prop-2-enyl Functionalized Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Benzimidazole-Functionalized Polymers
Benzimidazole is a privileged heterocyclic scaffold renowned for its exceptional thermal stability, chemical resistance, and unique proton-donating and accepting capabilities.[1][2] When functionalized with a polymerizable 1-prop-2-enyl group (commonly vinyl or allyl), these monomers become powerful building blocks for advanced polymers. The resulting poly(benzimidazole)s with alkenyl groups combine the robustness of the benzimidazole moiety with the processability of a polymer backbone, unlocking a diverse range of high-performance applications.
These polymers are of significant interest in fields requiring materials that operate under harsh conditions.[2] Key properties include:
-
High-Temperature Stability: The aromatic nature of the benzimidazole ring imparts excellent thermal and oxidative stability.[2][3]
-
Proton Conductivity: The N-H protons and lone pair electrons on the nitrogen atoms create pathways for proton transport, making these materials ideal for proton exchange membranes (PEMs) in fuel cells.[4][5][6]
-
Metal Coordination: The nitrogen atoms in the imidazole ring act as effective ligands for a variety of metal ions, opening applications in catalysis and heavy metal scavenging.
-
Tunable Solubility and Amphiphilicity: Modification of the benzimidazole nitrogen allows for fine-tuning of polymer properties, including solubility and self-assembly behavior.[7]
-
Bioactivity: The benzimidazole core is a well-known pharmacophore, and polymers derived from it can be designed to exhibit antimicrobial properties.[1][8]
This guide provides an in-depth overview of the synthesis, polymerization, and application of 1-prop-2-enyl functionalized benzimidazoles, complete with detailed protocols for researchers.
Section 1: Monomer Synthesis Overview
The most common monomers in this class are 1-vinylbenzimidazole (VIm) and 1-allylbenzimidazole. Their synthesis typically involves the N-alkenylation of a benzimidazole precursor. A general, catalyst-free method involves the N-nucleophilic substitution reaction between benzimidazole and an appropriate allyl or vinyl halide/acetate.[9][10]
Workflow: General Synthesis of 1-Prop-2-enyl Benzimidazole
The following diagram illustrates a typical synthetic pathway for producing these monomers.
Caption: General workflow for N-alkenylation of benzimidazole.
Section 2: Polymerization Methodologies
The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight, and dispersity (Đ), which in turn influence its final properties.
Free Radical Polymerization (FRP)
FRP is a straightforward and widely used method for polymerizing vinyl monomers. It is initiated by a radical species, typically generated from the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Rationale: This method is chosen for its simplicity, speed, and tolerance to various functional groups and impurities. It is excellent for producing high molecular weight polymers quickly and cost-effectively.
-
Limitations: FRP offers poor control over the polymerization process, leading to polymers with broad molecular weight distributions (high Đ) and undefined architectures.[11] This lack of control can result in batch-to-batch variability and suboptimal material performance.
Protocol 2.1: Free Radical Polymerization of 1-Vinylbenzimidazole (VIm)
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 1-vinylbenzimidazole (e.g., 5.0 g, 34.7 mmol) in a suitable solvent (e.g., 20 mL of dimethylformamide, DMF).
-
Initiator Addition: Add the radical initiator, AIBN (e.g., 0.057 g, 0.347 mmol, for a 100:1 monomer-to-initiator ratio).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours. The solution will become noticeably more viscous.
-
Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator fragments, and dry it under vacuum at 60°C to a constant weight.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.2), and complex architectures (e.g., block copolymers).[12][13] It relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
-
Rationale: RAFT is the method of choice when precision is required. The "living" nature of RAFT polymerization enables the synthesis of well-defined homopolymers and the chain extension with other monomers to create block copolymers.[14] For monomers like VIm, using an acidic solvent such as acetic acid can stabilize the propagating radicals, leading to excellent control.[14][15]
-
Mechanism: The process involves a rapid equilibrium between active (propagating) and dormant (capped with the CTA) polymer chains, ensuring that all chains grow at a similar rate.
Workflow: RAFT Polymerization Mechanism
Caption: Key steps in the RAFT polymerization process.
Protocol 2.2: RAFT Polymerization of 1-Vinylbenzimidazole (VIm) in Acetic Acid
-
Preparation: In a Schlenk flask, combine VIm (e.g., 2.0 g, 13.9 mmol), the RAFT agent (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, 50.8 mg, 0.139 mmol for a target DP of 100), and AIBN (4.6 mg, 0.028 mmol, for a CTA:Initiator ratio of 5:1).
-
Solvent Addition: Add glacial acetic acid (e.g., 7.0 mL) to dissolve the components. Acetic acid serves to both solubilize the monomer and protonate the imidazole ring, stabilizing the propagating radical.[14][15]
-
Degassing: Perform three freeze-pump-thaw cycles to deoxygenate the mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir. Monitor the reaction progress by taking aliquots over time for ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and Đ).
-
Termination & Purification: After reaching the desired conversion (e.g., 8-16 hours), stop the reaction by cooling and exposing it to air. Dilute the mixture with a suitable solvent like methanol and precipitate the polymer into a large volume of cold diethyl ether.
-
Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.
Data Summary: Comparison of Polymerization Methods
| Parameter | Free Radical Polymerization (FRP) | RAFT Polymerization |
| Control | Poor | Excellent |
| Dispersity (Đ) | High (> 1.5) | Low (1.05 - 1.3)[14] |
| Architecture | Branched/Linear (Uncontrolled)[16] | Linear, Block, Star (Defined) |
| Predictability | Low | High (Mn predictable from [M]/[CTA] ratio) |
| Reproducibility | Moderate | High |
| Typical Initiator | AIBN, Benzoyl Peroxide | AIBN, V-50 (with RAFT agent) |
Section 3: Key Applications and Characterization Protocols
The unique properties of poly(1-prop-2-enyl benzimidazole)s make them suitable for several advanced applications.
High-Temperature Proton Exchange Membranes (PEMs)
Polybenzimidazole (PBI)-based membranes are leading candidates for high-temperature PEM fuel cells that operate between 120-200°C.[4][5] At these temperatures, the benzimidazole units, when doped with an acid like phosphoric acid (PA), facilitate proton transport through a Grotthuss-type "hopping" mechanism.[17]
Mechanism: Proton Conduction in Acid-Doped PBI
Caption: Proton hopping mechanism in a phosphoric acid-doped PBI system.
Protocol 3.1: Membrane Casting and Acid Doping
-
Polymer Solution: Prepare a 5-10 wt% solution of the synthesized benzimidazole polymer in a suitable solvent like DMAc or NMP. Stir at a slightly elevated temperature (e.g., 60°C) until fully dissolved.
-
Casting: Filter the solution to remove any particulates. Cast the solution onto a clean, flat glass plate using a doctor blade set to a specific thickness (e.g., 200-500 µm).
-
Solvent Evaporation: Place the cast film in an oven at 80°C for 12-24 hours to slowly evaporate the solvent.
-
Membrane Release: After cooling, immerse the glass plate in deionized water. The membrane should detach from the plate.
-
Drying & Annealing: Dry the freestanding membrane in a vacuum oven, slowly increasing the temperature to ~150°C to remove residual water and anneal the film.
-
Acid Doping: Immerse the dry membrane in 85% phosphoric acid at 80-100°C for at least 24 hours.
-
Final Preparation: Remove the doped membrane, gently blot the surface to remove excess acid, and measure its thickness. The membrane is now ready for proton conductivity measurements.
Antimicrobial Polymers and Surfaces
The benzimidazole moiety is a known pharmacophore with inherent biological activity.[1] This activity can be significantly enhanced by quaternizing the tertiary nitrogen atom in the polymer side chain with an alkyl halide. The resulting polycationic polymer (a polymeric quaternary ammonium salt) can disrupt bacterial cell membranes, leading to cell death.[18][19]
-
Causality: The positively charged quaternary ammonium groups are attracted to the negatively charged components of bacterial cell walls.[18] The hydrophobic alkyl chains then penetrate the lipid bilayer of the cell membrane, causing leakage of intracellular components and ultimately cell lysis.[18]
Protocol 3.2: Quaternization of Poly(1-Vinylbenzimidazole)
-
Polymer Solution: Dissolve the synthesized poly(1-vinylbenzimidazole) in a solvent such as DMF (e.g., 1 g polymer in 20 mL DMF).
-
Alkylating Agent: Add a molar excess of an alkyl halide (e.g., 1-bromohexane or iodomethane) relative to the number of benzimidazole repeat units. The length of the alkyl chain can be varied to tune the polymer's hydrophobicity and antimicrobial efficacy.[18]
-
Reaction: Stir the mixture at 60-80°C for 24-48 hours under a nitrogen atmosphere.
-
Purification: Precipitate the quaternized polymer into diethyl ether, filter, and wash extensively to remove unreacted alkyl halide.
-
Drying: Dry the final quaternized polymer under vacuum. The degree of quaternization can be confirmed by ¹H NMR spectroscopy by observing the shift of protons adjacent to the newly quaternized nitrogen.
Antimicrobial Efficacy Testing (General Guideline): The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against bacterial strains like E. coli and S. aureus using a broth microdilution method.
References
- Asensio, J. A., Sánchez, E. M., & Gómez-Romero, P. (2010). Proton-conducting membranes based on benzimidazole polymers for high-temperature PEM fuel cells. A chemical quest. Energy & Environmental Science, 3(7), 859-871.
- Asensio, J. A., Sánchez, E. M., & Gómez-Romero, P. (2010). Proton-conducting membranes based on benzimidazole polymers for high-temperature PEM fuel cells. A chemical quest. Semantic Scholar.
- Ghassemi, H. (n.d.). Nitrogen Rich Porous Organic Frameworks: Proton Conduction Behavior of 3D Benzimidazole and Azo-linked Polymers. VCU Scholars Compass.
- He, R., & Li, Q. (2017). Modifications on Promoting the Proton Conductivity of Polybenzimidazole-Based Polymer Electrolyte Membranes in Fuel Cells. MDPI.
- Wang, L., et al. (2022). High Proton Conductivity Membrane Based on Sulfonated Polybenzimidazole by Doping Ethylenediaminetetraacetic Acid-Modified MOF-808 for Vanadium Flow Battery.
- Guan, Z., & Liu, Y. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry.
- Weber, J., et al. (2014). Nanostructured poly(benzimidazole)
- Yurttaş, L., et al. (2009).
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- Cong, S., et al. (2020). Polybenzimidazole (PBI) and benzimidazole-linked polymer (BILP) membranes.
- Ali, A., et al. (2024).
- Guan, Z., & Liu, Y. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by RAFT process.
- Bîrsa, M. L., et al. (2022).
- Lee, H., et al. (2015). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. Semantic Scholar.
- N-Alkyl-2-nitroanilines deoxygenated with tributylphosphine... (n.d.).
- Kim, Y., & Lee, Y. M. (2012). Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions. PubMed.
- Smola-Dmochowska, A., et al. (2024). Antimicrobial polymers: elucidating the role of functional groups on antimicrobial activity. Taylor & Francis Online.
- Benicewicz, B. C. (n.d.). Advancements in the Design, Synthesis, and Application of Polybenzimidazoles. University of South Carolina.
- Zhang, Y., et al. (2021). Novel triple responsive polybenzimidazole synthesized via amine-ene Michael addition. New Journal of Chemistry.
- Aouf, C., et al. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Wang, D., & Zha, L. (2014). Living/Controlled Free Radical Polymerization of N-Vinyl Caprolactam. Chinese Journal of Polymer Science.
- Fishel, K. J., et al. (2016). Solution Polymerization of Polybenzimidazole. The Benicewicz Group.
- Polymerization of various vinylimidazole isomers... (n.d.).
- Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center.
- Aouf, C., et al. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Soluble N-substituted poly(benzimidazole imide)s via C-N coupling reaction. (2016). Bohrium.
- Film and membrane properties of polybenzimidazole (PBI) and polyarylate alloys. (1990). Polymer Engineering & Science.
- Jannasch, P. (2020). From polybenzimidazoles to polybenzimidazoliums and polybenzimidazolides.
- Nanjan, P., et al. (2020). Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. Polymer Chemistry.
- O'Reilly, R. K., et al. (2018). Complex polymer architectures through free-radical polymerization of multivinyl monomers.
- Siddique, H., et al. (2022). Polybenzimidazole Membrane Crosslinked with Epoxy-Containing Inorganic Networks for Organic Solvent Nanofiltration and Aqueous Nanofiltration under Extreme Basic Conditions. PMC.
- Anastasaki, A., et al. (2025). Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield. ETH Zurich Research Collection.
- Debuigne, A., et al. (2016). RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From polybenzimidazoles to polybenzimidazoliums and polybenzimidazolides - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Proton-conducting membranes based on benzimidazole polymers for high-temperature PEM fuel cells. A chemical quest - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole
Welcome to the technical support center for the synthesis of 5-Nitro-1-prop-2-enylbenzimidazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-tested insights, troubleshooting protocols, and detailed explanations to help you improve your reaction yields and product purity.
The synthesis of 5-Nitro-1-prop-2-enylbenzimidazole is typically a two-step process: first, the condensation of 4-nitro-o-phenylenediamine with a C1 source like formic acid to form the 5-nitrobenzimidazole core, followed by N-alkylation with an allyl halide. While seemingly straightforward, each step presents unique challenges, from controlling regioselectivity during alkylation to managing impurities.
Troubleshooting Guide & Optimization Protocols
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Benzimidazole Ring Formation
Question 1: My yield for the 5-nitrobenzimidazole intermediate is consistently low. What are the likely causes and how can I fix it?
Answer: Low yields in the initial cyclization step are a common problem. The root causes often fall into three categories: starting material quality, reaction conditions, and side reactions.
Possible Causes & Solutions:
-
Poor Quality Starting Materials : The primary precursor, 4-nitro-o-phenylenediamine, is highly susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[1]
-
Solution : Always use freshly sourced, high-purity 4-nitro-o-phenylenediamine. If the purity is questionable, recrystallize it from an appropriate solvent (e.g., water/ethanol) before use. Ensure your C1 source (e.g., formic acid, triethyl orthoformate) is anhydrous and of high purity.
-
-
Incomplete Reaction : The condensation reaction may require significant time or thermal energy to reach completion.
-
Solution : Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1] A common mobile phase is Chloroform:Methanol (9:1).[2] If the reaction stalls, consider extending the reflux time or moderately increasing the temperature. Some protocols utilize catalysts like mineral acids or Lewis acids to improve reaction rates.[3][4]
-
-
Oxidative Side Reactions : As mentioned, o-phenylenediamines can oxidize, especially at elevated temperatures in the presence of air. This leads to the formation of complex, often intensely colored, polymeric impurities that are difficult to remove.
-
Solution : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[1] This is particularly crucial during prolonged heating.
-
Experimental Workflow: Synthesis of 5-Nitrobenzimidazole
Caption: General workflow for synthesizing the 5-nitrobenzimidazole intermediate.
Part 2: N-Alkylation with Allyl Bromide
The N-alkylation of 5-nitrobenzimidazole is the most critical step for yield and purity, as it can lead to a mixture of products.
Question 2: The N-alkylation reaction is inefficient, resulting in a low yield of the desired product and significant recovery of starting material. How can I drive the reaction to completion?
Answer: An inefficient N-alkylation is typically due to issues with the base, solvent, or alkylating agent. The system requires a base strong enough to deprotonate the benzimidazole N-H but not so strong that it causes decomposition.
Optimization Strategies:
| Parameter | Issue | Recommended Solution | Rationale |
| Base Selection | The chosen base (e.g., K₂CO₃) is not strong enough or has poor solubility in the solvent. | Switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Alternatively, explore Phase Transfer Catalysis (PTC). | NaH is a non-nucleophilic, powerful base that irreversibly deprotonates the benzimidazole, creating a highly reactive anion. PTC can improve reactivity with weaker bases like K₂CO₃ by transferring the benzimidazole anion into the organic phase.[5][6] |
| Solvent Choice | The solvent does not adequately dissolve the reactants or stabilize the anionic intermediate. | Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. Ensure the solvent is anhydrous. | Polar aprotic solvents effectively solvate the cation (e.g., Na⁺ or K⁺), leaving the benzimidazole anion more exposed and nucleophilic, thereby accelerating the Sₙ2 reaction. |
| Alkylating Agent | Allyl bromide can degrade over time. | Use freshly distilled or newly purchased allyl bromide. Ensure it is stored properly (refrigerated, protected from light). | Degraded allyl bromide will have a lower effective concentration and may introduce impurities that complicate the reaction. |
| Temperature | Reaction is too slow at room temperature. | After initial mixing at room temperature, the reaction mixture can be gently heated (e.g., 40-60°C) to increase the rate. Monitor via TLC to avoid side product formation. | Increased temperature provides the necessary activation energy for the Sₙ2 reaction but can also promote side reactions if not controlled. |
Question 3: My final product is a mixture of two isomers that are very difficult to separate. Why does this happen and can I control the selectivity?
Answer: This is the most common and scientifically interesting challenge in this synthesis. The formation of two isomers (5-nitro-1-prop-2-enylbenzimidazole and 6-nitro-1-prop-2-enylbenzimidazole) is due to the tautomerism of the 5-nitrobenzimidazole starting material. In solution, the N-H proton can reside on either nitrogen of the imidazole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Separating 5-Nitro and 6-Nitro Isomers of 1-Prop-2-enylbenzimidazole
Welcome to the dedicated resource for researchers, scientists, and drug development professionals tackling the nuanced challenge of separating 5-nitro and 6-nitro isomers of 1-prop-2-enylbenzimidazole. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to empower you with the expertise to overcome common hurdles in this critical purification step.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the separation process, offering insights into the root causes and providing actionable solutions.
Problem 1: Poor or No Separation of Isomers on Thin Layer Chromatography (TLC)
Q: I'm running TLC to monitor my reaction, but the 5-nitro and 6-nitro isomers are showing up as a single spot or very poorly resolved spots. How can I improve the separation?
A: This is a common challenge due to the structural similarity of the isomers. The key is to enhance the differential interactions between the isomers and the stationary phase.
Core Issue: Insufficient difference in the polarity and/or steric hindrance between the 5- and 6-nitro isomers to achieve separation with the current TLC system.
Solutions:
-
Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial.
-
Start with a standard solvent system: Begin with a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate). A common starting point is a 7:3 or 8:2 ratio of hexane:ethyl acetate.
-
Gradual Polarity Adjustment: If the spot(s) remain at the baseline, increase the polarity by incrementally adding more ethyl acetate. If the spot(s) shoot to the top, decrease the polarity.
-
Introduce a Third Component: For very stubborn separations, adding a small percentage (1-5%) of a more polar solvent like methanol or a coordinating solvent like dichloromethane can significantly alter the selectivity.
-
-
Vary the Stationary Phase: While less common for routine TLC, consider using plates with different adsorbents if available, such as alumina instead of silica gel.
-
Two-Dimensional TLC: If a single solvent system fails, you can run the TLC in one direction, dry the plate, and then run it 90 degrees to the first development in a different solvent system. This can sometimes resolve co-eluting spots.
Problem 2: Isomers Co-elute During Column Chromatography
Q: I've moved from TLC to column chromatography, but the isomers are still coming off the column together. My fractions contain a mixture of both.
A: This indicates that the separation conditions established by TLC have not successfully translated to the larger scale of column chromatography.
Core Issue: The resolution achieved on a thin layer of silica is not always directly scalable to a packed column due to differences in packing density, flow rate, and sample loading.
Solutions:
-
Refine the Eluent System: The eluent for column chromatography should be slightly less polar than the one that gave good separation on TLC. This will increase the retention time and allow for better separation on the column.
-
Column Dimensions and Packing:
-
Increase Column Length: A longer column provides more surface area for interaction, leading to better separation.
-
Decrease Column Diameter: A narrower column can reduce band broadening.
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to poor separation. A slurry packing method is generally recommended.
-
-
Optimize Flow Rate: A slower flow rate allows more time for the equilibrium between the mobile and stationary phases to be established, often resulting in better resolution.
-
Sample Loading: Do not overload the column. The amount of crude mixture should typically be 1-5% of the weight of the stationary phase.
Problem 3: Difficulty in Achieving High Purity by Recrystallization
Q: I have a mixed fraction of the isomers and I'm trying to purify them by recrystallization, but the resulting crystals are still a mixture. What can I do?
A: Recrystallization relies on differences in solubility between the desired compound and impurities (in this case, the other isomer). The similar nature of these isomers makes this challenging.
Core Issue: The solubility profiles of the 5-nitro and 6-nitro isomers in many common solvents are very similar, leading to co-crystallization.
Solutions:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]
-
Solvent Pairs: Utilize a binary solvent system.[2] Dissolve the mixture in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. Common pairs include ethanol-water or dichloromethane-hexane.
-
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If you have a small amount of pure crystal of one isomer, you can add it to the supersaturated solution to induce crystallization of that specific isomer.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the 5-nitro and 6-nitro isomers that can be exploited for separation?
A: The primary difference lies in the position of the electron-withdrawing nitro group on the benzimidazole ring. This seemingly small change leads to subtle but significant differences in:
-
Dipole Moment: The position of the nitro group affects the overall electron distribution and thus the dipole moment of the molecule. This difference in polarity is the primary principle exploited in chromatographic separations. The 6-nitro isomer is generally slightly more polar than the 5-nitro isomer.
-
Crystal Packing: The different substitution patterns can lead to variations in how the molecules pack into a crystal lattice. This can result in different melting points and solubilities, which are key for separation by crystallization.
-
Spectroscopic Properties: While often subtle, there can be minor differences in their NMR spectra. For instance, a slight downfield shift (around 0.1 ppm) for H-7 in 1-methyl-6-nitrobenzimidazoles and H-4 in 1-methyl-5-nitrobenzimidazoles has been observed.
Q2: Which analytical techniques are best for confirming the identity and purity of the separated isomers?
A: A combination of techniques is essential for unambiguous identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is crucial for confirming the substitution pattern on the benzene ring. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.[4]
-
¹³C NMR: Provides information on the carbon skeleton and can further help in distinguishing the isomers.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds, ensuring no unexpected reactions have occurred.
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing purity. A pure sample should show a single, sharp peak under optimized conditions.
Q3: Can you provide a starting point for a column chromatography protocol?
A: Certainly. The following is a general protocol that should be optimized for your specific mixture.
Column Chromatography Protocol
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard and effective for separating compounds of moderate polarity. |
| Column Dimensions | 20-30 cm length, 2-3 cm diameter (for ~1g of crude material) | Provides a good balance between separation efficiency and solvent consumption. |
| Eluent | Hexane:Ethyl Acetate (start with 8:2, then adjust based on TLC) | A common solvent system with tunable polarity. |
| Sample Loading | Dissolve crude mixture in a minimal amount of dichloromethane or the eluent. | Ensures a concentrated band is applied to the column. |
| Elution | Start with the initial eluent, then consider a gradient elution if separation is poor. | A gradient can help to elute more strongly retained compounds. |
| Fraction Collection | Collect small fractions (e.g., 5-10 mL) and monitor by TLC. | Allows for the isolation of pure fractions. |
Q4: Are there any alternative separation techniques besides chromatography and crystallization?
A: While less common for this specific separation, other techniques exist for isomer separation in general.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing sample degradation.[5]
-
Adsorptive Separation: This method uses materials like zeolites that can selectively adsorb one isomer over another.[6] This is often employed on an industrial scale.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Guide to Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure isomer mixture in the minimum amount of a suitable hot solvent. Add a boiling chip to ensure smooth boiling.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Visualization of the Separation Workflow
Caption: Workflow for the separation and purification of nitrobenzimidazole isomers.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting poor isomer separation.
References
- FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (n.d.).
- solvent selection for effective recrystallization of nitroaromatic compounds - Benchchem. (n.d.).
- A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations - Arabian Journal of Chemistry. (n.d.).
- 5-Nitrobenzimidazole synthesis - ChemicalBook. (n.d.).
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.).
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.).
- Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... - ResearchGate. (n.d.).
- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC - NIH. (n.d.).
- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.).
- Guide for crystallization. (n.d.).
- Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed. (2014, April 1).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. (2022, August 3).
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies - Semantic Scholar. (2023, July 6).
- SOP: CRYSTALLIZATION - UCT Science. (n.d.).
- Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (n.d.).
- Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the - Beilstein Journals. (n.d.).
- Technical Support Center: Refinement of Crystallization Methods for Isomer Separation - Benchchem. (n.d.).
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
- Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach - Taylor & Francis. (n.d.).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. (2014, July 16).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as - Semantic Scholar. (n.d.).
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. (2024, November 7).
- 5-Nitrobenzimidazole(94-52-0) 1H NMR spectrum - ChemicalBook. (n.d.).
- A process for separating nitration isomers of substituted benzene compounds - Google Patents. (n.d.).
- Separation of Nitrobenzaldehyde Isomers : r/CHROMATOGRAPHY - Reddit. (2025, October 1).
- Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC. (n.d.).
- Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i) - ResearchGate. (n.d.).
- A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides - TÜBİTAK Academic Journals. (2003, January 1).
- A New Zn(II) Metal Hybrid Material of 5-Nitrobenzimidazolium Organic Cation (C7H6N3O2)2[ZnCl4]: Elaboration, Structure, Hirshfeld Surface, Spectroscopic, Molecular Docking Analysis, Electric and Dielectric Properties - MDPI. (n.d.).
- Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis. (2023, December 12).
- Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis - Benchchem. (n.d.).
- Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... - ResearchGate. (n.d.).
- EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Benzimidazole N-Allylation
Welcome to the technical support center for benzimidazole N-allylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important reaction and optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Benzimidazole N-Allylation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
You've set up your N-allylation reaction, but upon analysis, you find a disappointingly low yield of your desired product or none at all.
Potential Causes & Solutions
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in N-allylation.[1][2] An insufficient temperature may lead to an incomplete reaction, while an excessively high temperature can cause degradation of starting materials or the final product.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] For some systems, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1] Conversely, if degradation is suspected, lowering the reaction temperature might be beneficial.[3]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reaction rate and yield.[2][4]
-
Solution: A solvent screen is highly recommended. Common solvents for N-allylation include toluene, methanol, ethanol, acetonitrile, and dimethylformamide (DMF). For instance, catalyst-free reactions have been successfully carried out in refluxing toluene.[5][6] The choice of solvent can also influence selectivity, with non-polar solvents sometimes favoring the desired 2-substituted product.[4]
-
-
Catalyst Inefficiency or Absence: Many N-allylation protocols rely on a catalyst to proceed efficiently.
-
Solution: If using a catalyst, ensure it is active and from a reliable source. Optimize the catalyst loading; while increasing the amount can improve yields, an excess can also lead to side reactions.[4] For metal-catalyzed reactions, such as those using copper or iridium, the choice of ligand is also critical.[3][7][8] In some cases, a metal-free approach using Morita-Baylis-Hillman (MBH) adducts in refluxing toluene can be effective.[5]
-
-
Purity of Reagents: Impurities in your benzimidazole, allylating agent, or solvent can inhibit the reaction.[1]
-
Solution: Ensure you are using high-purity reagents and anhydrous solvents, especially if your reaction is sensitive to moisture.[1]
-
Experimental Protocol: General Workflow for Temperature Optimization
-
Initial Reaction Setup: In a round-bottom flask, combine the benzimidazole (1 mmol), allylating agent (1.2 mmol), and the chosen catalyst and solvent system.
-
Temperature Screening:
-
Start with a moderate temperature (e.g., room temperature or 50°C) and stir the reaction.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every hour).
-
If the reaction is sluggish, incrementally increase the temperature by 10-20°C.
-
Continue to monitor by TLC until the starting material is consumed or no further product formation is observed.
-
-
Analysis: Once the optimal temperature is identified, perform a larger scale reaction and isolate the product for characterization and yield determination.
Caption: Workflow for optimizing reaction temperature.
Issue 2: Formation of Multiple Products or Side Reactions
Your reaction is working, but you're observing significant byproducts, complicating purification and reducing the yield of your target molecule.
Potential Causes & Solutions
-
Formation of 1,2-Disubstituted Benzimidazoles: This is a common side product, particularly when using aldehydes as part of the benzimidazole synthesis prior to allylation.[4]
-
Solution: To favor the formation of the 2-substituted benzimidazole, use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine to the aldehyde during the benzimidazole synthesis step.[4]
-
-
N-Alkylation by Other Species: In some cases, components of the reaction mixture other than the intended allylating agent can alkylate the benzimidazole. For example, certain tetraalkylammonium salts used as phase transfer catalysts can lead to N-alkylation.[3]
-
Solution: If you suspect this side reaction, consider alternative bases or phase transfer catalysts. A combination of cesium carbonate (Cs₂CO₃) and polyethylene glycol (PEG) has been shown to be an effective alternative.[3]
-
-
Regioselectivity Issues: In cases of unsymmetrical benzimidazoles, allylation can occur at different nitrogen atoms, leading to a mixture of isomers. The regioselectivity can be influenced by temperature.[9]
-
Solution: For certain substrates like 4(5)-nitro-1H-imidazoles, lower temperatures (e.g., 75°C) may favor the formation of one isomer, while higher temperatures (e.g., 140°C) can favor the other.[9] Careful temperature control is therefore essential for achieving the desired regioselectivity.
-
Data Presentation: Temperature Effects on Regioselectivity
| Alkylating Agent | Temperature | Major Isomer |
| Benzyl chloride | 75°C | 5-nitro |
| Benzyl chloride | 140°C | 4-nitro |
| Allyl bromide | 75°C | 5-nitro |
| Allyl bromide | 140°C | 4-nitro |
This table is a simplified representation based on findings for 4(5)-nitro-1H-imidazoles and may not be directly applicable to all benzimidazole substrates.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding benzimidazole N-allylation.
Q1: What is the typical temperature range for benzimidazole N-allylation?
The optimal temperature can vary significantly depending on the specific substrates, catalyst, and solvent system used. Reactions can be performed at room temperature, while others may require heating to reflux temperatures of the solvent (e.g., toluene at 110°C).[3][5] It is always best to start with milder conditions and gradually increase the temperature as needed.[1]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q3: Are there metal-free alternatives for N-allylation of benzimidazoles?
Yes, metal-free methods have been developed. One such approach involves the reaction of benzimidazoles with Morita-Baylis-Hillman (MBH) alcohols or acetates in refluxing toluene, which proceeds without the need for a catalyst.[5][6]
Q4: My product is difficult to purify. What can I do?
If you are facing purification challenges due to the presence of colored impurities or byproducts with similar polarity to your product, consider the following:
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of your crude product with activated carbon before filtration and recrystallization.[4]
-
Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[4]
Caption: A decision tree for troubleshooting low yields.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 6. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Nitro-1-prop-2-enylbenzimidazole Solubility Guide
Diagnostic Phase: Understanding the Molecule
Before attempting solubilization, it is critical to understand why 5-Nitro-1-prop-2-enylbenzimidazole (also known as 1-Allyl-5-nitrobenzimidazole ) resists aqueous solvation.[1] This is not a random occurrence but a direct result of its structural pharmacophore.[1]
Structural Root Cause Analysis
| Feature | Chemical Effect | Solubility Impact |
| Benzimidazole Core | Aromatic, planar bicyclic system.[1] | High crystal lattice energy (π-π stacking) resists dissolution. |
| 1-Allyl Group | Hydrophobic hydrocarbon chain at Position 1.[1] | Critical: Removes the acidic proton found in unsubstituted benzimidazoles.[1] Result: The molecule cannot form water-soluble salts at high pH (alkaline conditions).[1] |
| 5-Nitro Group | Strong electron-withdrawing group (EWG).[1] | Reduces the electron density on the N3 nitrogen. Result: Lowers the pKa of the conjugate acid (approx. pKa < 3.0), meaning the molecule is less basic and harder to protonate than standard benzimidazoles.[2] |
The Verdict: This compound is lipophilic and weakly basic .[1] It behaves more like a neutral organic molecule in standard biological buffers (pH 7.4).[1][2] Simple stirring in water will fail.[1]
Troubleshooting Modules
Module A: The Co-Solvent System (Standard Protocol)
Best for: In vitro biological assays (MIC, IC50) where low percentages of organic solvent are tolerated.[2]
The "Crash-Out" Phenomenon: Users often dissolve the compound in 100% DMSO, then pipette it into water, causing immediate white precipitation.[2] This happens because the water creates a highly polar environment that forces the hydrophobic benzimidazole molecules to aggregate.
Corrective Workflow:
-
Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]
-
Intermediate Dilution (The "Step-Down"): Do not jump from 100% DMSO to 0.1% DMSO.
-
Dilute the stock 1:10 with PEG-400 or Propylene Glycol before adding to water.[1]
-
-
Final Aqueous Phase: Slowly add the intermediate mix to the vortexing aqueous buffer.
Module B: pH Manipulation (The Acid Trap)
Best for: Chemical synthesis or analytical standards (HPLC).[1][2]
Common Error: Users attempt to dissolve it in pH 7.4 PBS or slightly basic buffers (pH 8-9), assuming benzimidazoles are acidic.[1][2] Correction: As noted in the diagnostic phase, the 1-allyl substitution blocks deprotonation. You must go Acidic .[1]
-
Mechanism: You must protonate the N3 nitrogen to form a cation.[1]
-
Requirement: Due to the 5-nitro group withdrawing electrons, the N3 is a weak base.[1] You likely need a pH below 2.0 to achieve full ionization.[1]
-
Reagent: 0.1 M HCl or 10% Acetic Acid.
-
Warning: This low pH is likely toxic to cells in biological assays.[1] Use Module A or C for bio-work.[1]
Module C: Surfactant & Complexation (Advanced)
Best for: Animal studies or sensitive cell lines.[1][2]
If DMSO is toxic to your system, use an encapsulation strategy.[2]
-
Cyclodextrins: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
-
Surfactants: Tween 80 (Polysorbate 80).[1][3]
-
Protocol: Dissolve compound in a small volume of Tween 80/Ethanol (1:1), then dilute with water.[2]
-
Visual Troubleshooting Guide
Caption: Decision logic for solubilizing 1-Allyl-5-nitrobenzimidazole based on experimental constraints.
Frequently Asked Questions (FAQ)
Q: I tried dissolving it in NaOH (pH 10) because benzimidazoles are acidic, but it didn't work. Why? A: This is a common misconception.[1] Unsubstituted benzimidazoles have an acidic proton at position 1 (N-H).[1][2] Your compound has an allyl group at position 1.[1] There is no proton to remove, so it cannot form a salt in base.[2] It is essentially inert to high pH [1].[1]
Q: My solution turns cloudy when I add my DMSO stock to the cell culture media. A: You are experiencing "solvent shock."[1] The rapid change in polarity forces the compound out of solution.[1]
-
Fix: Pre-warm your media to 37°C. Vortex the media while slowly adding the DMSO stock tip submerged in the liquid. Do not exceed the solubility limit (likely < 100 µM in pure aqueous media).[1]
Q: What is the estimated pKa? A: While experimental data for this specific derivative is sparse, 5-nitrobenzimidazole has a pKa (conjugate acid) of ~3.[1]5. The 1-allyl substitution typically exerts a weak electronic effect, so the pKa of the N3 nitrogen is likely in the 2.5 – 3.5 range [2].[1] This confirms the need for strong acid (pH < 2) for aqueous solubility via protonation.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7195, 5-Nitrobenzimidazole. Retrieved from [Link][1][2]
Sources
Technical Support Center: Purification Strategies for 1-allyl-5-nitrobenzimidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-allyl-5-nitrobenzimidazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues, explaining the underlying scientific principles to empower effective problem-solving during experimentation.
Frequently Asked Questions (FAQs)
Q1: My crude 1-allyl-5-nitrobenzimidazole product is an oil and won't solidify. What should I do?
A1: Oiling out is a common issue when the melting point of the crude product is low or when significant impurities are present, acting as a melting point depressant. First, try trituration with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.[1] This can often remove non-polar impurities and induce crystallization. If this fails, column chromatography is the most effective next step to separate the desired product from the impurities that are preventing solidification.[1]
Q2: What are the most common impurities I should expect in the synthesis of 1-allyl-5-nitrobenzimidazole?
A2: Common impurities can include unreacted starting materials such as 4-nitro-1,2-phenylenediamine and allyl bromide (or another allylating agent). Additionally, side products like the dialkylated 1,3-diallyl-5-nitrobenzimidazolium salt may form.[2] Depending on the reaction conditions, regioisomers (e.g., 1-allyl-6-nitrobenzimidazole) could also be present, although the electronic effects of the nitro group generally favor the formation of the 5-nitro isomer.
Q3: Which solvent system is best for Thin Layer Chromatography (TLC) analysis of 1-allyl-5-nitrobenzimidazole?
A3: A mixture of ethyl acetate and hexane is a good starting point for TLC analysis.[3] You can vary the ratio to achieve optimal separation (a typical starting ratio might be 3:7 ethyl acetate:hexane). For more polar compounds, a system of chloroform and methanol (e.g., 9:1) can also be effective.[4] Visualizing the spots under UV light is usually sufficient for benzimidazole derivatives.[3]
Q4: Can I use acid-base extraction to purify 1-allyl-5-nitrobenzimidazole?
A4: Yes, acid-base extraction is a highly effective technique for purifying benzimidazoles.[1][5] The basic nitrogen atom in the imidazole ring can be protonated with a dilute acid (e.g., 1M HCl), transferring the desired compound into the aqueous layer as a salt.[1][6] Neutral impurities will remain in the organic layer. Subsequently, basifying the aqueous layer will precipitate the purified product.[1] This method is particularly useful for removing non-basic impurities.
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
Symptoms:
-
A very small amount of crystalline product is obtained after cooling and filtration.
-
The filtrate remains highly colored, suggesting a significant amount of product is still in solution.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For nitrobenzimidazole derivatives, ethanol, methanol, or mixtures of ethanol/water or ethyl acetate/hexane are often effective.[1][4] Perform small-scale solubility tests with various solvents before attempting a large-scale recrystallization.
-
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Solution: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes. Gently scratching the inside of the flask with a glass rod can initiate crystallization.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep it in solution even upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution and then allow it to cool again.
-
Problem 2: Product Purity Does Not Improve After Column Chromatography
Symptoms:
-
TLC analysis of the collected fractions shows co-elution of the product with one or more impurities.
-
NMR analysis of the "purified" product still shows significant impurity peaks.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Solution: Optimize the solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often more effective for separating compounds with similar polarities.[1] Common systems for benzimidazoles include ethyl acetate/hexane and chloroform/methanol.[3][4]
-
-
Column Overloading: Applying too much crude product to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column during packing to settle the silica and remove any air bubbles. Add a layer of sand on top of the silica to prevent disruption of the surface when adding the eluent.
-
Problem 3: The Product Degrades on the Silica Gel Column
Symptoms:
-
Streaking is observed on the TLC plate during column monitoring.
-
The overall recovery from the column is very low, and new, unexpected spots appear on the TLC.
Potential Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (typically 0.5-1% v/v), in the eluent. Alternatively, use a different stationary phase like neutral alumina.
-
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution: Use a slightly more polar solvent system to speed up the elution, without sacrificing separation. Flash chromatography, which uses pressure to increase the flow rate, can also minimize the time the compound spends on the stationary phase.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of crude 1-allyl-5-nitrobenzimidazole to remove neutral and acidic impurities.[1][6]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 1-allyl-5-nitrobenzimidazole salt will be in the aqueous layer.[1]
-
Separation: Carefully drain the lower aqueous layer into a clean flask.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH (aq) with stirring until the solution is basic (check with pH paper). The neutral 1-allyl-5-nitrobenzimidazole will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1]
Protocol 2: Column Chromatography
This protocol is suitable for purifying the product obtained from acid-base extraction or for crude products that are difficult to crystallize.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-allyl-5-nitrobenzimidazole.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent System | Rationale & Expected Purity |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | Good for obtaining crystalline material of high purity (>95%).[1] |
| Column Chromatography | Ethyl Acetate/Hexane (gradient) | Excellent for separating closely related impurities and for purifying oils. Purity can reach >98%.[1][3] |
| Acid-Base Extraction | Ethyl Acetate & 1M HCl/1M NaOH | Highly effective for removing neutral and acidic impurities. Can significantly improve purity before a final polishing step. |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purifying 1-allyl-5-nitrobenzimidazole.
Acid-Base Extraction Logic Diagram
Caption: Step-by-step logic of acid-base extraction for benzimidazoles.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Suvarna G. Kini, et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- PMC. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 1-allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Minimizing side reactions during nitro-benzimidazole alkylation
The following technical guide is designed for the process chemistry and medicinal chemistry sectors. It addresses the specific challenges of alkylating electron-deficient benzimidazoles, focusing on the 5-nitro derivative.
Topic: Minimizing Side Reactions & Controlling Regioselectivity Document ID: TSC-NBZ-05 Status: Active / Verified
Executive Summary: The "Tautomer Trap"
Alkylation of 5-nitrobenzimidazole is deceptively simple. Unlike unsubstituted benzimidazole, the presence of the nitro group at position 5 creates a strong electronic bias and a permanent tautomeric equilibrium.
The Core Challenge: In solution, 5-nitrobenzimidazole (A) and 6-nitrobenzimidazole (B) are the same molecule due to rapid proton transfer. However, once alkylated, this equilibrium freezes, generating two distinct regioisomers:
-
1-alkyl-5-nitrobenzimidazole (Proximal/N1 isomer)
-
1-alkyl-6-nitrobenzimidazole (Distal/N3 isomer)
This guide focuses on controlling this ratio and minimizing non-regioisomer side reactions (quaternization, elimination, and hydrolysis).
Mechanism & Regioselectivity Pathways[1][2]
The ratio of isomers is governed by the Loebbecke Rule (steric dominance) and electronic delocalization.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where the "Wrong Isomer" side reaction occurs.
Caption: Reaction pathway showing the bifurcation into 1,6- (distal) and 1,5- (proximal) isomers. Path A is generally favored for bulky electrophiles.
Critical Variables & Troubleshooting Guide
Variable 1: Regiocontrol (N1 vs. N3)
The nitro group withdraws electron density. The nitrogen distal to the nitro group (N3 relative to the nitro carbon) retains slightly higher nucleophilicity in the anionic state. Furthermore, the nitro group creates a "steric wall" around N1.
| Factor | Effect on Selectivity | Recommendation |
| Steric Bulk (R-X) | Bulky R groups (e.g., Isopropyl, Benzyl) strongly favor the 1,6-isomer (Distal). | If 1,5-isomer is desired, use smallest possible electrophile or blocking groups. |
| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) separate the ion pair, increasing reactivity but lowering selectivity. | Use Acetonitrile (MeCN) or Acetone for better selectivity (tighter ion pairing). |
| Counter-ion | Use |
Variable 2: Minimizing Chemical Side Reactions
Issue: "My product is a sticky tar/oil."
-
Cause: This is usually a mixture of isomers (which depresses the melting point) plus polymerized alkylating agent.
-
Fix: Do not use excess alkyl halide (>1.2 eq). The nitro-benzimidazole is acidic (
) compared to unsubstituted benzimidazole ( ). It does not require harsh bases like NaH, which can cause elimination of the alkyl halide (turning R-CH2-CH2-Br into styrene/alkene tars).
Issue: "Low Yield / Starting Material Remaining."
-
Cause: Water in the solvent. The nitro-benzimidazole anion is stable, but if water is present, hydroxide competes for the alkyl halide (hydrolysis).
-
Fix: Use molecular sieves in MeCN.
Standardized Protocols
Protocol A: The "Mild Base" Method (Recommended)
Best for: Primary alkyl halides, minimizing elimination side products.
-
Dissolution: Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add
(1.5 eq) or (1.1 eq). Stir at RT for 30 mins. Note: Solution will turn bright yellow/orange (anion formation). -
Alkylation: Add Alkyl Halide (1.1 eq) dropwise.
-
Thermal Cycle: Heat to 60°C. Monitor by TLC/LCMS.
-
Checkpoint: If reaction stalls, add catalytic KI (0.1 eq) (Finkelstein condition).
-
-
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from EtOH/Water to enrich the major isomer (usually 1,6).
Protocol B: The Mitsunobu Alternative
Best for: Secondary alcohols or when alkyl halides are unstable. Reference: This avoids the "elimination" side reaction common with secondary halides.
-
Mix: 5-nitrobenzimidazole (1.0 eq), Alcohol (R-OH, 1.1 eq), and
(1.2 eq) in dry THF. -
Activation: Cool to 0°C. Add DIAD or DEAD (1.2 eq) dropwise.
-
Aging: Warm to RT. Stir 12h.
-
Advantage: The
of 5-nitrobenzimidazole (~10.5) is ideal for Mitsunobu ( requirement).
Decision Tree for Troubleshooting
Use this logic flow to diagnose experimental failures.
Caption: Diagnostic workflow for common alkylation failures.
FAQ: Frequently Asked Questions
Q: How do I distinguish the 1,5-isomer from the 1,6-isomer by NMR? A: The NOE (Nuclear Overhauser Effect) is the only definitive method.
-
1,6-isomer (Distal): Irradiation of the N-alkyl protons will show an NOE enhancement of the proton at C7 (the doublet on the benzene ring).
-
1,5-isomer (Proximal): Irradiation of the N-alkyl protons will show NOE enhancement of the proton at C4 (the singlet-like proton between the nitro and the bridgehead).
Q: Can I force the reaction to produce the 1,5-isomer (Proximal)? A: It is difficult. Direct alkylation favors the 1,6-isomer due to sterics. To get the 1,5-isomer exclusively, you typically must synthesize the ring after placing the alkyl group (e.g., cyclization of N-alkyl-4-nitro-1,2-phenylenediamine).
Q: Why avoid Sodium Hydride (NaH)? A: While NaH ensures complete deprotonation, it is often "overkill." The high basicity can cause:
-
Dehydrohalogenation of your alkylating agent (turning it into an alkene).
-
Nucleophilic attack on the nitro group (rare, but possible in high heat). Carbonate bases (
) are sufficient due to the acidity of the nitro-benzimidazole.
References
-
Regioselectivity Mechanisms: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[1] New Journal of Chemistry, 2022.[1] Link(Note: Mechanistic analogue for electron-deficient azole alkylation).
-
Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
Benzimidazole Synthesis Review: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances, 2023. Link
-
General Alkylation Data: "5-Nitrobenzimidazole PubChem Data." National Institutes of Health. Link
Sources
Selecting the right base for 5-nitrobenzimidazole nucleophilic substitution
Welcome to the technical support center for synthetic strategies involving 5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic substitution reactions on this critical heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for nucleophilic substitution on 5-nitrobenzimidazole, and how does the nitro group influence it?
The primary mechanism for nucleophilic substitution on 5-nitrobenzimidazole is Nucleophilic Aromatic Substitution (SNAr) .[1] Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the benzimidazole ring here is rendered electron-poor, making it susceptible to attack by nucleophiles.
The key to this reactivity is the presence of the powerful electron-withdrawing nitro (–NO₂) group. Here’s how it works:
-
Activation: The –NO₂ group strongly withdraws electron density from the aromatic system through both inductive and resonance effects. This makes the carbon atoms of the ring electrophilic (electron-deficient).
-
Stabilization of Intermediate: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electrophilic carbon atom bearing a leaving group (e.g., a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][3]
-
Ortho/Para Direction: The nitro group is most effective at stabilizing this negative charge when it is positioned ortho or para to the site of attack, as the charge can be delocalized onto the oxygen atoms of the nitro group.[3][4] In 5-nitrobenzimidazole, the nitro group effectively activates the C4 and C6 positions for SNAr.
Below is a diagram illustrating the general SNAr mechanism.
Caption: SNAr mechanism proceeds via a two-step process.
Troubleshooting Guide: Base Selection
Q2: What is the primary role of a base in nucleophilic substitutions with 5-nitrobenzimidazole?
The base is arguably one of the most critical reagents in these reactions. Its primary role is to generate a potent nucleophile . 5-Nitrobenzimidazole has an acidic N-H proton on the imidazole ring, with a pKa of approximately 10.7.[5]
A sufficiently strong base is required to deprotonate this N-H, forming the highly nucleophilic 5-nitrobenzimidazolide anion. This anion can then participate in subsequent reactions, such as alkylation or arylation at the N1 position.
If the incoming nucleophile is a neutral species (e.g., an alcohol, R-OH, or a primary/secondary amine, R₂NH), the base's role is to deprotonate it to generate the corresponding alkoxide (R-O⁻) or amide (R₂N⁻) anion, which is a much stronger nucleophile.
Q3: How do I select the right base? Is stronger always better?
Selecting the optimal base requires balancing reactivity with potential side reactions. "Stronger" is not always better. The ideal base should be strong enough to deprotonate the N-H proton (or the external nucleophile) effectively, but not so strong that it causes undesired side reactions, such as reacting with the nitro group.[6]
Use the following decision workflow to guide your selection:
Caption: A workflow to guide the selection of a suitable base.
Q4: Can you provide a comparison of commonly used bases?
Absolutely. The choice of base is intimately linked to the solvent and reaction conditions. Polar aprotic solvents like DMF and DMSO are often preferred as they enhance the nucleophilicity of the deprotonated species.[7][8]
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Pros | Cons |
| NaH | Strong, Non-nucleophilic | ~36 (H₂) | THF, DMF | Irreversible deprotonation drives reaction to completion. | Highly reactive, requires strictly anhydrous conditions; safety hazard (flammable H₂ gas evolved). |
| K₂CO₃ | Moderate, Inorganic | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | Inexpensive, easy to handle, suitable for many standard alkylations. | May not be strong enough for full deprotonation; can lead to slow reactions or equilibria. |
| Cs₂CO₃ | Moderate, Inorganic | ~10.3 (HCO₃⁻) | DMF, Dioxane, Toluene | Higher solubility and reactivity than K₂CO₃ due to the soft nature of Cs⁺; often gives higher yields in coupling reactions.[9][10] | More expensive than other carbonates. |
| K₃PO₄ | Moderate, Inorganic | ~12.3 (H₂PO₄⁻) | Dioxane, Toluene | Excellent choice for many Pd-catalyzed cross-coupling reactions; less basic than hydroxides, minimizing side reactions.[11] | Can be heterogeneous, requiring good stirring. |
| t-BuOK | Strong, Non-nucleophilic | ~17 (t-BuOH) | THF, Dioxane | Very strong base, soluble in organic solvents. | Can promote elimination side reactions with certain substrates; highly hygroscopic. |
| Et₃N | Organic Amine | ~10.7 (Et₃NH⁺) | DCM, Toluene | Soluble, acts as an acid scavenger, often used in metal-catalyzed reactions.[12] | Often not strong enough to fully deprotonate the benzimidazole N-H. |
pKa values are approximate and can vary with solvent.
Experimental Protocols & Troubleshooting
Q5: I am attempting an N-alkylation of 5-nitrobenzimidazole, but the reaction is slow and my yield is low. What should I do?
This is a common issue often related to incomplete deprotonation or suboptimal reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a weaker base like K₂CO₃, the equilibrium may not favor the deprotonated, nucleophilic form of the benzimidazole. Consider switching to a stronger base like NaH or Cs₂CO₃.
-
Check Solvent Purity: Ensure your solvent (especially DMF or THF) is anhydrous. Trace amounts of water will quench strong bases like NaH and reduce the concentration of your active nucleophile.
-
Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. Cautiously increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can significantly increase the rate. Monitor for decomposition.
-
Confirm Electrophile Reactivity: Ensure your alkyl halide is reactive (I > Br > Cl). If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ with a catalytic amount of NaI or KI (Finkelstein reaction).
Protocol 1: General Procedure for N-Alkylation of 5-Nitrobenzimidazole using NaH
This protocol describes a standard procedure for reacting 5-nitrobenzimidazole with an alkyl halide.
Materials:
-
5-Nitrobenzimidazole (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aq. NH₄Cl, Ethyl Acetate, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add 5-nitrobenzimidazole to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. The solution should change color as the anion is formed.
-
Slowly add the alkyl halide via syringe while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Q6: I am trying a Palladium-catalyzed N-arylation (Buchwald-Hartwig type) and getting no product. What could be the issue?
Palladium-catalyzed reactions with imidazole-containing substrates can be tricky. Imidazoles themselves are known to be potential ligands for palladium, which can inhibit the formation of the active catalytic species.[11][13]
Troubleshooting Flowchart:
Caption: A step-by-step guide to troubleshoot failed N-arylation.
References
-
PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link][5]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 13, 2026, from [Link][2]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 13, 2026, from [Link][4]
-
Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. MDPI. Retrieved February 13, 2026, from [Link][12]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 13, 2026, from [Link][1]
-
Illuminati, G., & Stegel, F. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Retrieved February 13, 2026, from [Link][14]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 13, 2026, from [Link][3]
-
Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Retrieved February 13, 2026, from [Link][9]
-
Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. National Institutes of Health. Retrieved February 13, 2026, from [Link][11]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved February 13, 2026, from [Link][15]
-
University of St. Thomas. (n.d.). Summary of Nucleophilic Substitution Reactions. Retrieved February 13, 2026, from [Link][7]
-
Fekner, T., et al. (2003). Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group. ACS Publications. Retrieved February 13, 2026, from [Link][16]
-
Saha, P., et al. (2017). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Retrieved February 13, 2026, from [Link][10]
-
Royal Society of Chemistry. (2025). Transformative reactions in nitroarene chemistry. Retrieved February 13, 2026, from [Link][6]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved February 13, 2026, from [Link][17]
-
Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Libraries. Retrieved February 13, 2026, from [Link][13]
-
Ison, G. (n.d.). SNAr Solvents and Reagents. American Chemical Society. Retrieved February 13, 2026, from [Link][8]
-
Chemistry Stack Exchange. (2016). Reaction of nitro compounds with strong alkali?. Retrieved February 13, 2026, from [Link][18]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming steric hindrance in 1-substituted benzimidazole synthesis
Welcome to our dedicated technical support center for overcoming challenges in the synthesis of 1-substituted benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly with sterically demanding substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles and achieve your target molecules with improved efficiency and yield.
The Challenge: Steric Hindrance at the N1-Position
The introduction of substituents at the N1-position of the benzimidazole core is a crucial step in the synthesis of a vast array of pharmacologically active compounds.[1][2][3] However, when the desired substituent is sterically bulky (e.g., a tertiary alkyl group, a heavily substituted aryl group, or a bulky heteroaryl group), traditional N-alkylation or N-arylation methods often fail or provide disappointingly low yields.[4] This is primarily due to the steric clash between the incoming electrophile and the benzimidazole ring system, which hinders the approach of the nucleophilic nitrogen to the reaction center.
This guide will explore the common pitfalls associated with steric hindrance and provide a range of field-proven alternative strategies to overcome these challenges.
Troubleshooting Guide: Low or No Yield in 1-Substituted Benzimidazole Synthesis
Issue 1: Failure of Classical N-Alkylation with Bulky Alkyl Halides
You are attempting to synthesize a 1-alkylbenzimidazole with a secondary or tertiary alkyl halide (e.g., isopropyl, tert-butyl, or cyclohexyl bromide) using standard conditions (e.g., a strong base like NaH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile) and observe little to no product formation.
Root Cause Analysis: The SN2 mechanism, which governs classical N-alkylation, is highly sensitive to steric hindrance at both the nucleophile and the electrophile. A bulky alkyl halide will favor the competing E2 elimination pathway, leading to the formation of an alkene from your alkyl halide and unreacted benzimidazole.
Solutions & Protocols:
1. Switch to a More Reactive Electrophile:
-
Rationale: Instead of a halide, a triflate (trifluoromethanesulfonate) is a much better leaving group, allowing the reaction to proceed under milder conditions where the SN2 reaction can better compete with elimination.
-
Protocol: N-Alkylation using an Alkyl Triflate
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting benzimidazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the corresponding alkyl triflate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Employ Microwave-Assisted Synthesis:
-
Rationale: Microwave irradiation can significantly accelerate the rate of reaction, often favoring the desired substitution product over elimination by providing rapid, uniform heating.[5][6][7][8][9] This can lead to shorter reaction times and improved yields, even with challenging substrates.[5][9]
-
Protocol: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the benzimidazole (1.0 eq), the alkyl halide (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar solvent like DMF or N,N-dimethylacetamide (DMA).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature ranging from 100-150 °C for 10-30 minutes. (Optimization of time and temperature may be required).
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Issue 2: Unsuccessful N-Arylation with Electron-Rich or Ortho-Substituted Aryl Halides
You are attempting to introduce an aryl group, particularly one that is electron-rich or has bulky ortho-substituents, onto the N1-position of the benzimidazole using traditional methods like the Ullmann condensation and are observing poor conversion.
Root Cause Analysis: The classical Ullmann reaction often requires harsh conditions (high temperatures, stoichiometric copper) and is sensitive to the electronic and steric properties of the aryl halide.[10] Electron-rich aryl halides are less reactive, and ortho-substituents can sterically hinder the formation of the key copper-nitrogen bond.
Solutions & Protocols:
1. Implement the Buchwald-Hartwig Amination:
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It operates under milder conditions than the Ullmann reaction and, with the appropriate choice of ligand, can tolerate a wide range of functional groups and sterically demanding substrates.[10][13][14][15][16][17] The key is the selection of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired product.
-
Protocol: Buchwald-Hartwig N-Arylation of Benzimidazole
-
To an oven-dried Schlenk tube, add the benzimidazole (1.0 eq), the aryl halide (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or CPME).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
2. Utilize a Modern Ullmann-Type Coupling:
-
Rationale: Modern variations of the Ullmann condensation employ catalytic amounts of copper along with a ligand to facilitate the reaction under milder conditions.[18][19][20][21][22] Ligands such as 1,10-phenanthroline derivatives can accelerate the coupling of even hindered substrates.[19]
-
Protocol: Ligand-Accelerated Ullmann N-Arylation
-
In a sealed tube, combine the benzimidazole (1.0 eq), the aryl halide (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or a derivative, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
-
Add a high-boiling point polar aprotic solvent such as DMF, DMA, or NMP.
-
Seal the tube and heat the mixture to 110-150 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Data at a Glance: Recommended Conditions for Overcoming Steric Hindrance
| Challenge | Recommended Method | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) |
| Bulky Alkyl Halide | Alkyl Triflate Substitution | Alkyl Triflate | N/A | 2,6-Lutidine, DIPEA | DCM, THF | 0 to RT |
| Microwave-Assisted | Alkyl Halide | N/A | K₂CO₃ | DMF, DMA | 100-150 | |
| Bulky Aryl Halide | Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Modern Ullmann Coupling | CuI | 1,10-Phenanthroline | Cs₂CO₃, K₂CO₃ | DMF, DMA | 110-150 |
Visualizing the Synthetic Strategies
General Benzimidazole Synthesis and the Point of Steric Challenge
Caption: Decision workflow for sterically hindered N-arylation.
Frequently Asked Questions (FAQs)
Q1: My reaction is still not working even with the Buchwald-Hartwig protocol. What else can I try?
A: If you are still facing issues, consider the following:
-
Ligand Screening: The choice of ligand is critical. If one bulky monophosphine ligand (e.g., XPhos) is not effective, try another from a different class (e.g., a biaryl phosphine like SPhos or a ferrocenyl phosphine like QPhos).
-
Solvent Effects: Solvents can have a significant impact. If you are using toluene, switching to a more polar aprotic solvent like dioxane or CPME might be beneficial.
-
Base Strength: Ensure your base is sufficiently strong and fresh. Sodium tert-butoxide is hygroscopic and its effectiveness can diminish over time. Consider using a freshly opened bottle or a different strong base like lithium bis(trimethylsilyl)amide (LiHMDS).
-
Precatalyst Activation: Sometimes, the in-situ formation of the active Pd(0) catalyst can be sluggish. Using a pre-formed Pd(0) catalyst or a precatalyst that is more readily activated can help. [10][13] Q2: Are there any "greener" alternatives to the solvents typically used in these cross-coupling reactions?
A: Yes, there is growing research into more environmentally friendly reaction media. For Buchwald-Hartwig aminations, some success has been reported using solvents derived from renewable resources, such as vegetable oils and their derivatives. [16]Additionally, microwave-assisted synthesis can often be performed with reduced solvent volumes or in some cases, under solvent-free conditions, which significantly improves the green credentials of the process. [5][9][23] Q3: Can I use these methods for the synthesis of 1-heteroaryl benzimidazoles?
A: Absolutely. Both the Buchwald-Hartwig amination and modern Ullmann couplings are generally well-suited for the coupling of heteroaryl halides. [10][13][19]However, the reactivity of the heteroaryl halide can be influenced by the position of the halogen and the electronic nature of the heterocycle. In some cases, optimization of the catalyst, ligand, and reaction conditions may be necessary.
Q4: What if both N1 and N3 positions of my benzimidazole are unsubstituted? Will these methods be selective?
A: For an unsymmetrical benzimidazole, the substitution will generally occur at the less sterically hindered nitrogen. [10][13]If the benzimidazole is symmetrical, you will likely obtain a mixture of products if the reaction is not driven to completion with sufficient electrophile. For selective mono-substitution, careful control of stoichiometry is crucial.
References
-
Belmessieri, D., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1683. [Link]
-
Cioffi, C. L., et al. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 13(24), 7229-7238. [Link]
-
Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(45), 18078–18081. [Link]
-
Yıldırım, S., et al. (2020). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Taylor & Francis Online, 48(1), 1-8. [Link]
- Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
-
Aroso, M., et al. (2022). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]
-
Belmessieri, D., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
-
Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
-
Altenhoff, G., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(23), 8128–8131. [Link]
-
Neale, C. G., et al. (2015). Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. PMC. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Cioffi, C. L., et al. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. [Link]
-
Jia, X., & Peng, P. (2019). N-(4-Thiazolylmethyl)Morpholine N-Oxide as N,O-Bidentate Ligand for Copper-Catalyzed Ullmann-Type N-Arylation of Azoles/Amines with Aryl Halides. ResearchGate. [Link]
-
Das, S., et al. (2017). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
Taha, M., et al. (2021). Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of b-Glucuronidase and in silico. Arabian Journal of Chemistry, 14(11), 103403. [Link]
-
Marín, M., et al. (2016). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 81(21), 10464–10472. [Link]
-
Request PDF. (2025). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]
-
Bádog, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3558–3566. [Link]
-
Nguyen, T. H. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. PMC. [Link]
-
Alam, M. S. (2022). One pot synthesis of substituted benzimidazole derivatives and their charcterization. ResearchGate. [Link]
-
Ghosh, A., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
Belmessieri, D., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC. [Link]
-
Guezgouz, H., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]
-
Singh, A. (2024). DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]
-
Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(32), 9341-9345. [Link]
- Rao, K. V., & Ratnam, C. V. (1961). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Journal of the Indian Chemical Society, 38(7), 409-412.
-
Nguyen, T. H. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. [Link]
-
Kamble, D. R., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 94-100. [Link]
-
Nguyen, T. H. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
YouTube. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. [Link]
-
Guezgouz, H., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. jocpr.com [jocpr.com]
- 9. preprints.org [preprints.org]
- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00767G [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Spectral Analysis of 5-Nitro-1-prop-2-enylbenzimidazole
Executive Summary: The Regioselectivity Challenge
Audience: Medicinal Chemists, process chemists, and structural biologists.
In the synthesis of 5-Nitro-1-prop-2-enylbenzimidazole (also referred to as 1-allyl-5-nitrobenzimidazole), the primary challenge is not the alkylation itself, but the regiochemical ambiguity . The starting material, 5-nitrobenzimidazole, exists in a tautomeric equilibrium between the 5-nitro and 6-nitro forms. Upon alkylation with allyl bromide, a mixture of two regioisomers is invariably formed:
-
The Target: 1-allyl-5-nitrobenzimidazole (1,5-isomer).
-
The Alternative (Impurity): 1-allyl-6-nitrobenzimidazole (1,6-isomer).
These isomers possess identical molecular weights (MW 203.20) and nearly identical polarity, making them difficult to distinguish by LC-MS or standard TLC. 1H NMR is the definitive tool for structural validation. This guide provides a comparative analysis to objectively distinguish the target product from its regioisomeric alternative using specific spectral markers.
Structural Logic & Synthesis Pathway
To interpret the NMR data accurately, one must understand the structural environments created by the alkylation.
-
1,5-Isomer (Target): The allyl group is attached to N1. The nitro group is at C5.[1][2] The proton at C7 (H-7) is adjacent to the N-allyl group but meta to the nitro group.
-
1,6-Isomer (Alternative): The allyl group is attached to N1. The nitro group is at C6. The proton at C7 (H-7) is adjacent to the N-allyl group and ortho to the nitro group.
Workflow Diagram: Synthesis & Isomer Generation
The following diagram illustrates the tautomeric origin of the two isomers.
Figure 1: Divergent synthesis pathways leading to the target 1,5-isomer and the 1,6-isomer byproduct.
Experimental Protocol
To ensure reproducibility and spectral resolution sufficient to distinguish coupling constants (
Sample Preparation[3]
-
Solvent: DMSO-d
(Dimethyl sulfoxide-d6) is preferred over CDCl . Benzimidazoles are polar; DMSO prevents aggregation and sharpens the N-heterocyclic proton signals. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters
-
Frequency: Minimum 400 MHz (500 MHz+ recommended for resolving aromatic multiplets).
-
Pulse Sequence: Standard zg30 (30° pulse angle) or equivalent.
-
Scans (NS): 16–32 scans are usually sufficient.
-
Relaxation Delay (D1): Set to
1.0 second to ensure full relaxation of aromatic protons for accurate integration.
Comparative Spectral Analysis
The distinction between the target and the alternative lies in the Aromatic Region (7.5 – 8.6 ppm) . The Allyl group signals (5.0 – 6.2 ppm) serve as a confirmation of alkylation but do not distinguish regioisomers.
Table 1: Comparative Chemical Shifts (DMSO-d )
| Proton Assignment | Target: 1,5-Isomer ( | Alternative: 1,6-Isomer ( | Signal Multiplicity | Mechanistic Explanation |
| H-2 (Imidazole) | 8.55 – 8.65 | 8.55 – 8.65 | Singlet (s) | Deshielded by two nitrogens; similar in both isomers. |
| H-4 | 8.45 – 8.55 | 7.80 – 7.90 | Doublet (d, | Key Marker. In 1,5-isomer, H-4 is ortho to NO |
| H-6 | 8.10 – 8.20 | N/A (Substituted) | Doublet of Doublets (dd) | Ortho to NO |
| H-7 | 7.75 – 7.85 | 8.30 – 8.40 | Doublet (d, | Primary Discriminator. See analysis below. |
| H-5 | N/A (Substituted) | 8.10 – 8.20 | Doublet of Doublets (dd) | Ortho to NO |
| Allyl (-CH=) | 6.00 – 6.15 | 6.00 – 6.15 | Multiplet (m) | Characteristic internal alkene proton. |
| Allyl (=CH | 5.10 – 5.30 | 5.10 – 5.30 | Two Doublets (dd) | Terminal alkene protons (cis/trans). |
| Allyl (N-CH | 4.90 – 5.05 | 4.90 – 5.05 | Doublet (d) | Attached to N1. |
Detailed Analysis of the "Smoking Gun" (H-7 vs H-4)
The most reliable way to confirm you have the 1,5-isomer is to analyze the chemical shift of the proton at position 7 (H-7) and position 4 (H-4).
-
The H-7 Shift (Shielding vs. Deshielding):
-
In the 1,6-isomer (Alternative): H-7 is sandwiched between the N-allyl group and the Nitro group. The Nitro group is ortho to H-7. This creates a massive deshielding effect, pushing H-7 downfield to ~8.3–8.4 ppm .
-
In the 1,5-isomer (Target): H-7 is adjacent to the N-allyl group, but the Nitro group is meta to it. The lack of ortho-deshielding keeps H-7 upfield at ~7.7–7.8 ppm .
-
-
The H-4 Shift:
-
In the 1,5-isomer (Target): H-4 is ortho to the Nitro group and adjacent to N3. This "double deshielding" makes H-4 the most downfield aromatic signal (often overlapping with or appearing just adjacent to H-2) at ~8.5 ppm .
-
In the 1,6-isomer (Alternative): H-4 is meta to the Nitro group. It appears significantly upfield at ~7.8 ppm .
-
Advanced Verification: NOE/NOESY Protocol
If the 1D NMR is ambiguous due to peak overlap, a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment provides a self-validating structural proof. This relies on through-space interactions (< 5 Å).[3]
The Logic[5]
-
Irradiate the Allyl N-CH
signal (~5.0 ppm). -
Observe which aromatic proton shows an enhancement (NOE correlation).
Decision Matrix Diagram
Use this logic flow to interpret your NOESY data.
Figure 2: NOE-based decision matrix for definitive isomer identification.
Interpretation:
-
In the 1,5-isomer , the N-CH
group is close to H-7. Since H-7 is meta to the nitro group, it resonates upfield (~7.8 ppm). NOE between 5.0 ppm and 7.8 ppm = Target. -
In the 1,6-isomer , the N-CH
group is also close to H-7. However, here H-7 is ortho to the nitro group, resonating downfield (~8.4 ppm). NOE between 5.0 ppm and 8.4 ppm = Alternative.
References
-
Regioselectivity in Benzimidazole Alkylation: Torres-Gómez, H. et al. "Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents." Molecules, vol. 22, no.[4] 4, 2017, p. 579.[1] [Link] (Validates the mixture of 1,5 and 1,6 isomers and their NMR distinction).
-
NMR Assignment of Nitrobenzimidazoles: Keane, N. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1939–1951.[5] [Link] (Provides analogous mechanistic insight into electronic effects on N-alkylation regiochemistry and chemical shifts).
-
General NMR Shift Data: Reich, H. J. "Proton NMR Chemical Shifts." University of Wisconsin-Madison / ACS Division of Organic Chemistry. [Link] (Authoritative source for calculating expected chemical shifts based on substituent effects).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
FTIR characteristic peaks of 5-Nitro-1-prop-2-enylbenzimidazole
An In-Depth Guide to the FTIR Characterization of 5-Nitro-1-prop-2-enylbenzimidazole
Introduction
Benzimidazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their structural similarity to naturally occurring nucleotides, which allows them to interact with various biopolymers.[1] The introduction of specific functional groups to the benzimidazole core can modulate its biological activity, leading to the development of novel therapeutic agents.[2][3] This guide focuses on 5-Nitro-1-prop-2-enylbenzimidazole, a derivative featuring a nitro group for electron-withdrawing properties and a prop-2-enyl (allyl) group for potential covalent interactions or further functionalization.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[4][5] By probing the vibrational modes of a molecule's covalent bonds, FTIR provides a unique "molecular fingerprint," allowing for the unambiguous identification of key functional groups.[6][7] This document serves as a comprehensive technical guide for researchers and scientists on the interpretation of the FTIR spectrum of 5-Nitro-1-prop-2-enylbenzimidazole, offering a comparative analysis, detailed experimental protocols, and a thorough assignment of its characteristic absorption bands.
Molecular Structure and Key Vibrational Units
To effectively interpret the FTIR spectrum, the molecule is best understood by dissecting it into its three primary structural components. Each component contributes a distinct set of vibrational bands to the overall spectrum.
-
Aromatic Benzimidazole Core: This fused heterocyclic system is characterized by aromatic C-H bonds, as well as in-ring carbon-carbon (C=C) and carbon-nitrogen (C=N) double bond stretching vibrations.
-
Aromatic Nitro Group (-NO₂): Attached to the benzene ring, this group is highly polar. Its symmetric and asymmetric stretching vibrations produce two of the most intense and diagnostically significant bands in the spectrum.[6][8]
-
N-Prop-2-enyl Group (-CH₂-CH=CH₂): Also known as an N-allyl group, this substituent introduces vibrations from vinylic (=C-H), aliphatic (sp³ C-H), and alkene (C=C) bonds.
Caption: Molecular structure highlighting the key functional groups.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and reliable technique for analyzing solid powder samples.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Sample: 5-Nitro-1-prop-2-enylbenzimidazole (solid powder).
-
Cleaning Solvent: Isopropanol or ethanol.
-
Lint-free laboratory wipes.
Step-by-Step Methodology:
-
System Preparation: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal, then allow it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be mathematically subtracted from the sample spectrum to ensure data integrity.[5]
-
Sample Application: Place a small amount of the solid powder sample directly onto the center of the ATR crystal. Only a sufficient amount to cover the crystal is needed.
-
Apply Pressure: Engage the ATR pressure clamp and apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.[5]
-
Acquire Spectrum: Collect the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final infrared spectrum of the compound.
-
Cleaning: After analysis, retract the pressure clamp, carefully remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly with isopropanol as in Step 1.
Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.
FTIR Spectrum Analysis and Characteristic Peaks
The FTIR spectrum of 5-Nitro-1-prop-2-enylbenzimidazole is a composite of absorptions from its constituent parts. The following table summarizes the expected characteristic absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment | Originating Group |
| ~3100 - 3020 | Medium - Weak | =C-H Stretch (Aromatic & Vinylic) | Benzimidazole & Prop-2-enyl |
| ~2980 - 2850 | Medium - Weak | -C-H Stretch (Aliphatic CH₂) | Prop-2-enyl |
| ~1640 - 1620 | Variable - Weak | C=C Stretch (Alkene) | Prop-2-enyl |
| ~1618 - 1590 | Medium | C=N Stretch | Benzimidazole |
| ~1550 - 1475 | Strong | NO₂ Asymmetric Stretch | Nitro |
| ~1500 - 1400 | Medium | C=C Stretch (Aromatic Ring Skeletal) | Benzimidazole |
| ~1360 - 1290 | Strong | NO₂ Symmetric Stretch | Nitro |
| ~1469 - 1452 | Medium | C-N Stretch | Benzimidazole |
| ~990 & ~910 | Medium | =C-H Out-of-Plane Bend | Prop-2-enyl |
| ~890 - 835 | Medium | C-N Stretch | C-NO₂ Bond |
| ~900 - 675 | Strong | C-H Out-of-Plane Bend (Aromatic) | Benzimidazole |
Data synthesized from multiple sources.[1][6][8][9][10]
The most prominent features are the two strong absorption bands arising from the nitro group.[6][11] The asymmetric stretch appears at a higher wavenumber (1550-1475 cm⁻¹) and the symmetric stretch at a lower wavenumber (1360-1290 cm⁻¹).[8] Their high intensity is due to the large change in dipole moment during the vibration of the polar N-O bonds.[6]
Comparative Spectral Analysis
To confidently assign the observed peaks, it is instructive to compare the spectrum of the target molecule with simpler, related structures. This approach helps to isolate the contributions of each functional group.
| Compound | Key Functional Groups Present | Expected Diagnostic Peaks (cm⁻¹) | Missing Diagnostic Peaks (cm⁻¹) |
| 5-Nitrobenzimidazole | Benzimidazole, Nitro | 1550-1475 (Strong) , 1360-1290 (Strong) , Aromatic bands | Prop-2-enyl peaks (~3080, ~2950, ~1640, ~990/910) |
| 1-Prop-2-enylbenzimidazole | Benzimidazole, Prop-2-enyl | ~3080, ~2950, ~1640, ~990/910, Aromatic bands | Strong NO₂ peaks at 1550-1475 and 1360-1290 |
| 5-Nitro-1-prop-2-enylbenzimidazole | All Three | Full composite spectrum: Strong NO₂ peaks, Prop-2-enyl peaks, and Benzimidazole aromatic bands. | None |
This comparison demonstrates that the presence of the two strong nitro group bands is a clear indicator of the "5-Nitro" substitution.[6][8] Simultaneously, the appearance of peaks corresponding to vinylic and aliphatic C-H stretches, along with a weak C=C alkene stretch, confirms the presence of the "1-prop-2-enyl" substituent.[1][9]
Conclusion
The FTIR spectrum of 5-Nitro-1-prop-2-enylbenzimidazole provides a rich set of data for its structural confirmation. The unequivocal identification of this molecule relies on observing the complete set of characteristic peaks from its three core components. The most diagnostic features are the pair of strong, sharp absorption bands for the aromatic nitro group (asymmetric stretch at ~1550-1475 cm⁻¹ and symmetric stretch at ~1360-1290 cm⁻¹), complemented by the vibrations of the N-allyl group and the underlying skeletal framework of the benzimidazole ring. By following the detailed experimental protocol and using the comparative data presented, researchers can confidently characterize this and related benzimidazole derivatives.
References
- Benchchem.
- ResearchGate.
- MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- PubChem. 5-Nitrobenzimidazole.
- ResearchGate. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet.
- ChemicalBook. 5-Nitrobenzimidazole(94-52-0) IR Spectrum.
- University of California, Los Angeles. IR: nitro groups.
- PubChem. 2-Methyl-5-nitrobenzimidazole.
- Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. IV.
- SpectraBase.
- ResearchGate. IR spectra of benzimidazole and the complexes.
- Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- Journal of the Chemical Society (Resumed). The infrared spectra of some simple benzimidazoles.
- University of California, Davis. Table of Characteristic IR Absorptions.
- ResearchG
- LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- SlidePlayer.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. In Introduction to Spectroscopy (3rd ed.). Thomson Learning.
- University of Colorado Boulder. IR Absorption Table.
- Benchchem. Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.
- LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
- ResearchGate. FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),...
- ResearchGate. Characteristic absorption bands in the FTIR spectra of standard and experimental extracted chitosan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Allyl-5-Nitrobenzimidazole
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific advancement. 1-Allyl-5-nitrobenzimidazole, a molecule featuring a core benzimidazole scaffold, a reactive allyl group, and an electron-withdrawing nitro moiety, presents a unique analytical challenge.[1] Mass spectrometry (MS) stands as the premier technique for its characterization, offering profound insights into its molecular structure through the analysis of its fragmentation patterns.
This guide provides an in-depth, comparative analysis of the predicted fragmentation behavior of 1-allyl-5-nitrobenzimidazole under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As experimental spectra for this specific compound are not widely published, this analysis is built upon well-established fragmentation principles for its constituent chemical motifs: nitroaromatics, benzimidazoles, and allylic systems.[2][3][4] This predictive approach is a powerful tool in analytical chemistry, enabling scientists to anticipate spectral features and develop targeted analytical methods.[5]
Choosing the Right Tool: A Comparison of Ionization Techniques
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a critical first step.
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a unique "fingerprint" for the molecule, ideal for library matching.[7] However, EI requires the analyte to be volatile and thermally stable. Nitroaromatic compounds can be susceptible to thermal degradation in a hot GC injector, potentially complicating analysis.[8][9]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, less volatile, and thermally labile molecules.[10] ESI generates ions directly from a liquid solution, typically forming protonated molecules ([M+H]⁺) with minimal initial fragmentation.[11] Subsequent fragmentation is achieved in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). For benzimidazoles, which contain basic nitrogen atoms, ESI in positive ion mode is highly effective and is the gold standard for quantitative and qualitative analysis in complex matrices.[12][13]
Verdict for 1-Allyl-5-Nitrobenzimidazole: While EI-MS can provide rich structural detail, LC-ESI-MS/MS is the preferred method . It mitigates the risk of thermal degradation and is better suited to the physicochemical properties of substituted benzimidazoles, ensuring the integrity of the molecular ion for controlled fragmentation analysis.
Predicted Fragmentation Pathway via Electron Ionization (EI)
Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•). This high-energy radical cation (m/z 203) is unstable and undergoes a cascade of fragmentation reactions. The fragmentation is dictated by the relative stabilities of the resulting ions and neutral losses.[14]
Key predicted fragmentation pathways include:
-
Nitro Group Fragmentation: A hallmark of nitroaromatic compounds is the loss of nitro-containing radicals. The molecular ion can lose a nitrogen monoxide radical (•NO) to form an ion at m/z 173, or a nitrogen dioxide radical (•NO₂) to yield a prominent ion at m/z 157.[3][15]
-
Allyl Group Cleavage: The bond beta to the imidazole ring is susceptible to cleavage, leading to the loss of the allyl radical (•C₃H₅). This would generate a stable 5-nitrobenzimidazole cation at m/z 162.
-
Benzimidazole Ring Fission: The benzimidazole core itself is known to fragment via the sequential loss of hydrogen cyanide (HCN).[16][17] Following the initial losses, ions will undergo ring opening and expel neutral HCN molecules (27 Da), leading to a cascade of smaller fragment ions. For example, the ion at m/z 157 could lose HCN to produce an ion at m/z 130.
The predicted EI fragmentation cascade is visualized below.
Caption: Predicted EI Fragmentation of 1-Allyl-5-Nitrobenzimidazole.
Table 1: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Identity | Neutral Loss |
| 203 | [M]⁺• (Molecular Ion) | - |
| 173 | [M - NO]⁺• | •NO (30 Da) |
| 162 | [M - C₃H₅]⁺ | •C₃H₅ (41 Da) |
| 157 | [M - NO₂]⁺ | •NO₂ (46 Da) |
| 130 | [M - NO₂ - HCN]⁺ | •NO₂, HCN (73 Da) |
| 116 | [M - C₃H₅ - NO]⁺ | •C₃H₅, NO (71 Da) |
Predicted Fragmentation Pathway via ESI-MS/MS
In positive mode ESI, 1-allyl-5-nitrobenzimidazole will readily accept a proton, likely on one of the imidazole nitrogen atoms, to form the pseudomolecular ion [M+H]⁺ at m/z 204.[18] This even-electron ion is relatively stable and is selected as the precursor ion for collision-induced dissociation (CID).
The fragmentation of the [M+H]⁺ ion is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules.
-
Loss of Propene: The most probable initial fragmentation is the loss of the allyl group as a stable neutral molecule, propene (C₃H₄), via a rearrangement. This is a common pathway for allylic systems and results in the formation of the protonated 5-nitrobenzimidazole ion at m/z 164.
-
Subsequent Fragmentation of the Core: The m/z 164 ion can then undergo further fragmentation. Similar to the EI pathway, this involves the characteristic loss of NO (m/z 134) or NO₂ (m/z 118).[2] The loss of H₂O (18 Da) from the nitro group, a known rearrangement for certain nitroaromatics under CID conditions, could also occur, leading to an ion at m/z 146.[19]
-
Benzimidazole Ring Fission: The stable benzimidazole ring will again fragment through the loss of HCN. For example, the ion at m/z 118 ([M+H - C₃H₄ - NO₂]⁺) can lose HCN to produce a fragment at m/z 91.
The predicted ESI-MS/MS fragmentation is illustrated in the workflow below.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. uab.edu [uab.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. journalijdr.com [journalijdr.com]
- 17. researchgate.net [researchgate.net]
- 18. uab.edu [uab.edu]
- 19. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antimicrobial Efficacy: 5-Nitro-1-prop-2-enylbenzimidazole vs. Metronidazole
Introduction to the Compounds
Metronidazole , a member of the nitroimidazole class, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2][3] Its efficacy against a wide range of anaerobic pathogens has established it as a critical therapeutic agent.[4][5]
5-Nitro-1-prop-2-enylbenzimidazole , also known as 5-nitro-1-allylbenzimidazole, belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[6][7] The introduction of a nitro group at the 5-position is a common strategy in the design of antimicrobial agents, often enhancing their activity.[1][8] However, specific data on the antimicrobial spectrum and potency of the 1-prop-2-enyl substituted variant is not found in the reviewed literature.
Mechanism of Action: A Tale of Two Nitro-Heterocycles
The antimicrobial activity of both Metronidazole and potentially 5-Nitro-1-prop-2-enylbenzimidazole is believed to be linked to the presence of the nitro group.
Metronidazole functions as a prodrug that requires reductive activation within the microbial cell.[1][9] In the low-redox-potential environment of anaerobic organisms, the nitro group of Metronidazole is reduced by enzymes such as pyruvate-ferredoxin oxidoreductase.[9] This reduction process generates highly reactive nitroso free radicals that induce damage to microbial DNA, leading to strand breakage and ultimately cell death.[1][9] This selective activation in anaerobes is the basis for its targeted spectrum of activity.
5-Nitrobenzimidazole Derivatives are also thought to exert their antimicrobial effects through mechanisms involving the nitro group. While the precise mechanism for 5-Nitro-1-prop-2-enylbenzimidazole is not documented, related compounds have been shown to interfere with microbial growth. The benzimidazole core itself is a structural analogue of purine, which may allow it to interfere with nucleic acid synthesis. The nitro group likely enhances this activity through the generation of reactive nitrogen species upon reduction, similar to Metronidazole, leading to cellular damage.
Comparative Antimicrobial Spectrum and Efficacy: An Evidence Gap
A direct comparison of the antimicrobial efficacy of these two compounds is hampered by the lack of specific data for 5-Nitro-1-prop-2-enylbenzimidazole.
Metronidazole exhibits a well-defined spectrum of activity, primarily against:
-
Anaerobic Bacteria: Including Bacteroides spp., Fusobacterium spp., Clostridium spp., and anaerobic cocci.[2][3]
-
Protozoa: Such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[2]
Quantitative data for Metronidazole's efficacy is widely available in the form of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various pathogens.
5-Nitro-1-prop-2-enylbenzimidazole , in contrast, lacks such specific data in the available literature. While studies on other 5-nitrobenzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, these findings cannot be directly extrapolated to the specific compound .[1] Without experimental MIC and MBC values for 5-Nitro-1-prop-2-enylbenzimidazole against a panel of relevant microorganisms, a quantitative comparison of its potency relative to Metronidazole is not possible.
Experimental Methodologies for Antimicrobial Efficacy Testing
To conduct a proper comparative analysis, standardized in vitro assays are essential. The following are key experimental protocols that would be required to generate the necessary data for 5-Nitro-1-prop-2-enylbenzimidazole.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of an antimicrobial's potency.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Stock Solutions: Dissolve 5-Nitro-1-prop-2-enylbenzimidazole and Metronidazole in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria, incubation must be performed in an anaerobic environment.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol for MBC Assay:
-
Perform MIC Assay: Follow the steps for the MIC assay as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under suitable conditions to allow for bacterial growth.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Data Summary and Comparison: A Necessary Postponement
Without the requisite experimental data for 5-Nitro-1-prop-2-enylbenzimidazole, a direct tabular comparison of MIC and MBC values against Metronidazole cannot be provided. The following table illustrates the type of data that would be necessary for a meaningful comparison.
Table 1: Hypothetical Comparative Antimicrobial Efficacy Data (MIC in µg/mL)
| Microorganism | 5-Nitro-1-prop-2-enylbenzimidazole | Metronidazole |
| Bacteroides fragilis | Data Not Available | 0.25 - 2 |
| Clostridium difficile | Data Not Available | 0.125 - 1 |
| Trichomonas vaginalis | Data Not Available | 0.5 - 4 |
| Giardia lamblia | Data Not Available | 1 - 8 |
| Staphylococcus aureus | Data Not Available | >128 (Resistant) |
| Escherichia coli | Data Not Available | >128 (Resistant) |
Conclusion and Future Directions
To enable a direct and meaningful comparison, future research should focus on the synthesis and in vitro antimicrobial evaluation of 5-Nitro-1-prop-2-enylbenzimidazole. Specifically, the determination of MIC and MBC values against a diverse panel of clinically relevant anaerobic and aerobic bacteria, as well as protozoa and fungi, is crucial. Such studies would provide the necessary data to objectively assess its potential as a novel antimicrobial agent and to compare its efficacy directly with established drugs like Metronidazole.
References
-
Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., Hanamanthagouda, M. S., & Moloney, M. G. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095-1100. [Link]
- Guzel, O., Salman, A., & Kucukguzel, I. (2014). Synthesis, characterization and antimicrobial activity of some novel 5-nitro-1H-benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1192.
-
Lau, A. H., Lam, N. P., Piscitelli, S. C., Wilkes, L., & Danziger, L. H. (1992). Clinical pharmacokinetics of metronidazole and its metabolites. Clinical pharmacokinetics, 23(5), 328-364. [Link]
-
Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, 4(2), 568-576. [Link]
-
Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole. A therapeutic review and update. Drugs, 54(5), 679-708. [Link]
- Kamal, A., Hussaini, S. M. A., & Kumar, G. B. (2014). Benzimidazole derivatives in medicinal chemistry: A review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1636.
-
Tally, F. P., & Sullivan, C. E. (1981). Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 28-38. [Link]
- Müller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171.
- Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1978). Metronidazole in anaerobic infections: a review of its activity, pharmacokinetics and therapeutic use. Drugs, 16(5), 387-417.
- Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9-20.
Sources
- 1. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 3. In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
The N-Allyl Moiety in Nitrobenzimidazoles: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to natural purines allows for favorable interactions with various biological targets.[2] The introduction of a nitro group, particularly at the 5- or 6-position of the benzimidazole ring, has been consistently shown to be a critical determinant of potent biological activities, including antimicrobial and anticancer effects.[1][3] This guide provides a focused analysis of the structure-activity relationship (SAR) of N-allyl substituted nitrobenzimidazoles, offering a comparative perspective against other N-substituted analogs and providing the experimental context for these findings.
The Critical Role of the Nitro Group and N-1 Substitution
The potent bioactivity of nitrobenzimidazoles is largely attributed to the strong electron-withdrawing nature of the nitro group. This functional group enhances the molecule's ability to interact with biological targets and can be a prerequisite for its mechanism of action. In antimicrobial and anticancer contexts, the nitro group can undergo reductive activation within target cells, leading to the formation of cytotoxic radicals that disrupt cellular function.[3]
While the nitro group is a key pharmacophore, modifications at other positions of the benzimidazole ring, especially at the N-1 and C-2 positions, are crucial for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.[3][4] The N-1 position, in particular, offers a strategic site for introducing various substituents to fine-tune the molecule's overall profile. This guide will specifically dissect the impact of the N-allyl group at this position.
Comparative Analysis: The Influence of the N-Allyl Group on Antimicrobial Activity
Recent studies have systematically investigated the impact of various substituents at the N-1 position of 6-nitro-1H-benzimidazole derivatives on their antimicrobial activity. A notable study synthesized a series of N-substituted 6-nitro-1H-benzimidazoles and evaluated their efficacy against a panel of bacterial and fungal strains.[4][5] This allows for a direct comparison of the N-allyl substituted analogs with other derivatives, such as those bearing N-benzyl groups.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected N-allyl and N-benzyl substituted 6-nitro-1H-benzimidazole derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | N-1 Substituent | C-2 Substituent | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | S. faecalis MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| 3b | Allyl | 4-chlorophenyl | 16 | >64 | >64 | 64 | >64 | >64 | [4][5] |
| 3c | Allyl | 2,4-dichlorophenyl | 16 | >64 | >64 | 64 | >64 | >64 | [4][5] |
| 3j | Benzyl | 2-chlorophenyl | 16 | 32 | >64 | 32 | >64 | >64 | [4][5] |
| 3r | Benzyl | 4-nitrophenyl | 16 | 32 | 64 | 32 | >64 | >64 | [4][5] |
| 4f | Allyl | 4-(dimethylamino)phenyl | 16 | >64 | >64 | 64 | >64 | >64 | [4][5] |
| Ciprofloxacin | - | - | 8 | 16 | 8 | 8 | - | - | [4][5] |
| Fluconazole | - | - | - | - | - | - | 4 | 128 | [4][5] |
From this data, we can draw several key SAR insights:
-
Antibacterial Activity: The N-allyl substituted compounds (3b , 3c , and 4f ) demonstrated good activity against the Gram-positive bacterium Staphylococcus aureus (MSSA), with MIC values of 16 µg/mL.[4][5] This is comparable to the activity of some N-benzyl derivatives (3j and 3r ). However, the activity against Methicillin-resistant S. aureus (MRSA) was diminished for the N-allyl compounds compared to the N-benzyl analogs.
-
Impact of C-2 Substituent: The nature of the substituent at the C-2 position significantly influences the antimicrobial spectrum. For the N-allyl series, the presence of a 4-chlorophenyl (3b ), 2,4-dichlorophenyl (3c ), or 4-(dimethylamino)phenyl (4f ) at the C-2 position resulted in consistent activity against MSSA.
-
Limited Gram-Negative and Antifungal Activity: In this particular study, both the N-allyl and N-benzyl substituted nitrobenzimidazoles showed limited activity against the Gram-negative bacterium Escherichia coli and the tested fungal strains, Candida albicans and Aspergillus niger.[4][5]
Experimental Protocols
To facilitate further research and validation, detailed experimental procedures for the synthesis and antimicrobial evaluation of N-allyl nitrobenzimidazoles are provided below.
Synthesis of N-Allyl-6-nitro-1H-benzimidazole Derivatives
The synthesis of N-allyl-6-nitro-1H-benzimidazole derivatives can be achieved through a two-step process.[4][5]
Step 1: Synthesis of 6-nitro-1H-benzimidazole
-
A mixture of 4-nitro-o-phenylenediamine and a substituted aromatic aldehyde is condensed in the presence of an oxidizing agent like sodium metabisulfite.
-
The reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times.[4][5]
Step 2: N-Allylation
-
The synthesized 6-nitro-1H-benzimidazole is reacted with allyl bromide in the presence of a base, such as potassium carbonate.
-
The reaction is typically performed in a suitable solvent like acetone or DMF.
-
The reaction mixture is stirred at room temperature or heated to ensure complete reaction.
-
The resulting N-allyl-6-nitro-1H-benzimidazole derivative is then purified using techniques like recrystallization or column chromatography.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for N-allyl nitrobenzimidazoles.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), following established protocols.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of the MIC Determination Workflow:
Caption: Workflow for MIC determination.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structural features of N-allyl nitrobenzimidazoles and their influence on antimicrobial activity.
Caption: Key SAR features of N-allyl nitrobenzimidazoles.
Conclusion and Future Directions
The incorporation of an N-allyl group into the nitrobenzimidazole scaffold yields compounds with promising antimicrobial activity, particularly against Gram-positive bacteria like S. aureus. The SAR studies indicate that while the N-allyl group is a viable substituent for maintaining good activity, further optimization is required to broaden the antimicrobial spectrum to include resistant strains, Gram-negative bacteria, and fungi.
Future research in this area should focus on:
-
Exploring a wider range of C-2 substituents in combination with the N-allyl group to enhance potency and spectrum.
-
Investigating modifications to the allyl group itself , such as the introduction of additional functional groups, to improve interactions with biological targets.
-
Conducting in-depth mechanistic studies to elucidate how the N-allyl group influences the mode of action of nitrobenzimidazoles.
-
Evaluating the anticancer potential of these N-allyl nitrobenzimidazole derivatives, given the known cytotoxic effects of the parent scaffold.
By systematically exploring the structure-activity relationships, researchers can continue to develop novel and more effective therapeutic agents based on the versatile nitrobenzimidazole core.
References
-
Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115040. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for antimicrobial activities. European Journal of Medicinal Chemistry, 76, 576-594. [Link]
-
Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., Hanamanthagouda, M. S., & Moloney, M. G. (2009). Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095-1100. [Link]
-
Kumar, A., & Sharma, S. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(1), 1-23. [Link]
-
Mohammed, I., & Ali, A. M. (2023). Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. Journal of Kufa for Chemical Sciences, 2(10), 63-76. [Link]
-
Nisha, K., Nathiya, P., Kumar, S. N., & Nethaji, M. (2023). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. International Journal of Novel Research and Development, 8(12), d767-d775. [Link]
-
Padalkar, V. S., Borse, A. U., Gupta, V. D., Phatangare, K. R., Patil, V. S., Umape, P. G., & Sekar, N. (2012). Synthesis and biological evaluation of some substituted benzimidazole derivatives. MDPI, 17(10), 11948-11957. [Link]
-
Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103. [Link]
-
Shaker, Y. M., & El-Mesery, M. E. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(19), 5937. [Link]
-
Valdez-Solana, M. A., Campos-Aldrete, M. E., & Rivera, G. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 26(11), 3183. [Link]
-
Viswanath, A., Keerthana, B., HimaBindu, G., Rani, B. S., & Babu, P. S. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 6(5), 127-129. [Link]
-
Vo, T. H., An, N. L. T., Kim, Y., & Le, T. H. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22678-22700. [Link]
-
Yalcin, I., & Sener, E. A. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 55(1), 1-6. [Link]
-
Yusuf, M., & Khan, R. A. (2022). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Drug Discovery Technologies, 19(4), 1-22. [Link]
-
Zhang, Y., & Chen, Y. (2023). Structure relationship activity of benzimidazole. ResearchGate. [Link]
-
Zia, R., & Nayyar, A. (2023). Synthesis and antimicrobial activity of N-1 substituted benzimidazoles. ResearchGate. [Link]
-
Zisaki, A., & Kounnis, C. (2023). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. ResearchGate. [Link]
-
Zisaki, A., & Kounnis, C. (2023). Synthesis and biological evaluation of new Benzimidazole derivatives. ResearchGate. [Link]
-
Zisaki, A., Kounnis, C., & Papageorgiou, G. (2023). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 28(14), 5437. [Link]
-
Zisaki, A., Papageorgiou, G., & Kounnis, C. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(15), 5786. [Link]
-
Zisaki, A., Papageorgiou, G., & Kounnis, C. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 28(15), 5785. [Link]
-
Zisaki, A., Papageorgiou, G., & Kounnis, C. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28261. [Link]
-
Vo, T. H., An, N. L. T., Kim, Y., & Le, T. H. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Purity Analysis of Benzimidazole Derivatives: A Comparative Guide to Column Chemistry and pH Strategies
Executive Summary: The "Basic" Problem
Benzimidazole derivatives (e.g., Omeprazole, Albendazole, Telmisartan) represent a cornerstone scaffold in medicinal chemistry. However, their analysis via HPLC presents a persistent challenge: Peak Tailing .
The core issue lies in the basicity of the imidazole nitrogen (typically pKa ~5.5–6.0). On traditional silica-based columns at neutral or acidic pH, these moieties become protonated (
This guide compares three distinct strategies to overcome this limitation, moving beyond "textbook" methods to field-proven, high-performance workflows.
Critical Analysis of Methodologies
We compare three dominant approaches for benzimidazole purity analysis. While traditional methods rely on low pH to suppress silanol ionization, modern hybrid particle technologies allow for high pH strategies that suppress the analyte's ionization.
Table 1: Comparative Performance Matrix
| Feature | Method A: Traditional Low pH | Method B: High pH (Hybrid) | Method C: Phenyl-Hexyl Selectivity |
| Stationary Phase | End-capped C18 (L1) | Charged Surface Hybrid (CSH) C18 | Phenyl-Hexyl / Biphenyl |
| Mobile Phase pH | pH 2.0 – 3.0 (TFA/Formic Acid) | pH 10.0 (NH₄OH / Bicarbonate) | pH 3.0 – 5.0 (Formate/Acetate) |
| Mechanism | Protonates silanols ( | Deprotonates analyte ( | |
| Peak Shape ( | Good (1.1 – 1.3) | Excellent (1.0 – 1.1) | Moderate (1.2 – 1.4) |
| Loadability | Low (overloads easily) | High (neutral species) | Medium |
| MS Compatibility | Poor (TFA suppresses signal) | Excellent (High sensitivity) | Good |
| Best Use Case | Routine QC of simple mixtures. | Trace impurity profiling & MS. | Separating regioisomers. |
Deep Dive: The Science of Selectivity
The High pH Advantage (Method B)
Historically, silica columns dissolved above pH 8.0. Modern Hybrid Particle Technology (HPT) (e.g., ethylene-bridged silica) resists hydrolysis up to pH 12.
-
Causality: At pH 10, the benzimidazole nitrogen (pKa ~5.6) is >99% deprotonated (neutral). Neutral molecules do not interact with silanols.
-
Result: The analyte relies purely on hydrophobic partitioning, resulting in sharper peaks and significantly higher retention (k'), which is critical for separating polar impurities from the solvent front.
The Regioisomer Challenge (Method C)
Benzimidazole synthesis often yields regioisomers (e.g., 5- vs. 6-substitution) that are nearly indistinguishable by hydrophobicity (C18).
-
Causality: Phenyl-Hexyl phases engage in
stacking with the benzimidazole fused ring system. Electron-donating or withdrawing substituents on the isomers alter the electron density of the -cloud, creating a separation mechanism orthogonal to mass/hydrophobicity.
Visualizing the Method Development Workflow
The following diagram outlines a decision tree for selecting the optimal method based on specific analytical needs (MS compatibility vs. Isomer resolution).
Figure 1: Strategic decision tree for selecting the appropriate HPLC methodology based on impurity profile and detection requirements.
Experimental Protocols
Method B: High pH Purity Profiling (Recommended)
This protocol utilizes a hybrid C18 column to maximize peak capacity and sensitivity.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Methanol:Water (Avoid 100% aqueous diluents to prevent precipitation of neutral benzimidazoles).
Instrument Parameters:
-
Column: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (4.6 x 100 mm, 2.5 µm or 3.5 µm).
-
Flow Rate: 1.0 mL/min (scaling required for smaller IDs).
-
Temperature: 40°C (Reduces viscosity and improves mass transfer).
-
Detection: UV @ 280 nm (General) or 305 nm (Specific to benzimidazole core).
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Method C: Isomer Separation (Phenyl-Hexyl)
Use this when Method B fails to resolve positional isomers (e.g., 5-methoxy vs 6-methoxy derivatives).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (Methanol promotes stronger
interactions than Acetonitrile).
Instrument Parameters:
-
Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl).
-
Temperature: 25°C (Lower temperatures favor
selectivity).
Mechanistic Visualization: The "Silanol Effect"
Understanding the interaction at the molecular level is key to troubleshooting.
Figure 2: Mechanistic view of analyte-stationary phase interactions at varying pH levels. The "Danger Zone" represents conditions where both species are ionized, leading to peak tailing.
Validation Criteria (Self-Validating Systems)
To ensure the trustworthiness of the developed method, the following criteria must be met during the validation phase (per ICH Q2(R1)):
-
Specificity (Forced Degradation):
-
Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂).
-
Requirement: Peak purity angle must be less than the purity threshold (using Diode Array Detector).
-
-
Linearity & Range:
-
Benzimidazoles can show adsorption at low concentrations.
-
Requirement:
from LOQ to 120% of target concentration.
-
-
Sensitivity (LOD/LOQ):
-
Critical for impurity profiling.
-
Target: Signal-to-Noise (S/N) > 10 for LOQ. Method B (High pH) typically yields 2-3x higher S/N than Method A due to sharper peaks.
-
References
-
United States Pharmacopeia (USP). Monograph for Omeprazole: Organic Impurities. USP-NF. (Standard reference for traditional phosphate buffer methods).
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Seminal work on the advantages of high pH for basic analytes).
-
Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001139EN. (Detailed data on Hybrid Particle Technology).
-
Phenomenex. High pH Stability of Kinetex EVO C18 Core-Shell Columns. Technical Note TN-1149. (Comparison of pH effects on peak shape).
-
Agilent Technologies. Method Development Guide for ZORBAX Eclipse Plus Phenyl-Hexyl. (Guidance on using phenyl phases for isomer separation).
A Researcher's Guide to the Elemental Analysis of 5-Nitro-1-prop-2-enylbenzimidazole: Theoretical Calculations vs. Practical Considerations
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds such as 5-Nitro-1-prop-2-enylbenzimidazole, a potent building block in medicinal chemistry, elemental analysis serves as a fundamental tool for verifying empirical formulas and assessing sample purity. This guide provides an in-depth comparison of the theoretical elemental composition of 5-Nitro-1-prop-2-enylbenzimidazole with practical considerations and expected outcomes from modern analytical techniques. We will delve into the causality behind experimental choices, potential sources of error, and best practices to ensure data of the highest integrity.
Theoretical Elemental Composition: The Calculated Ideal
The first step in any elemental analysis workflow is to determine the theoretical composition based on the compound's molecular formula. For 5-Nitro-1-prop-2-enylbenzimidazole, the molecular formula is C₁₀H₉N₃O₂.
To calculate the theoretical elemental percentages, we first need the molecular weight of the compound. This is determined by summing the atomic weights of its constituent atoms. Using the atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), we have:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The molecular weight of C₁₀H₉N₃O₂ is calculated as follows:
(10 * 12.011) + (9 * 1.008) + (3 * 14.007) + (2 * 15.999) = 120.11 + 9.072 + 42.021 + 31.998 = 203.201 g/mol
With the molecular weight established, the theoretical percentage of each element can be calculated using the formula:
Percentage of Element = (Total mass of element in formula / Molecular Weight) * 100
The resulting theoretical elemental composition is summarized in the table below.
| Element | Atomic Weight (u) | Number of Atoms | Total Mass of Element | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 59.11 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.46 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 20.68 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.75 |
| Total | 203.201 | 100.00 |
This theoretical data represents the ideal elemental composition of a perfectly pure sample of 5-Nitro-1-prop-2-enylbenzimidazole. In practice, experimental results will exhibit slight deviations, which we will explore in the following sections.
Comparing Analytical Techniques: Combustion Analysis as the Gold Standard
For the elemental analysis of organic compounds like 5-Nitro-1-prop-2-enylbenzimidazole, combustion analysis , specifically CHNS/O analysis, is the industry standard[1][2][3]. This technique offers a reliable and cost-effective method for determining the percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample[4].
While other techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful for trace metal analysis, they are not the primary choice for determining the bulk elemental composition of organic molecules due to challenges with organic matrices[5].
The Principle of Combustion Analysis
The core of combustion analysis lies in the complete and rapid oxidation of the sample in a high-temperature furnace (typically 900-1000°C) in the presence of a controlled amount of pure oxygen[6]. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx)—are then passed through a series of traps and detectors to quantify each element.
Caption: Workflow of a typical CHN combustion analysis.
Experimental Data: Bridging Theory and Reality
While specific, publicly available experimental elemental analysis data for 5-Nitro-1-prop-2-enylbenzimidazole is scarce, we can draw upon data from closely related nitrobenzimidazole derivatives to establish a realistic expectation for experimental outcomes. For instance, studies on other substituted benzimidazoles report elemental analysis results that are in close agreement with calculated values, typically within ±0.4%[7].
| Element | Theoretical (%) | Expected Experimental Range (%) |
| Carbon (C) | 59.11 | 58.71 - 59.51 |
| Hydrogen (H) | 4.46 | 4.06 - 4.86 |
| Nitrogen (N) | 20.68 | 20.28 - 21.08 |
It is important to note that the presence of the nitro group can sometimes pose a challenge in combustion analysis, potentially leading to incomplete combustion and the formation of various nitrogen oxides. Modern elemental analyzers are equipped to handle such compounds by optimizing combustion parameters and using specific catalysts to ensure complete conversion to N₂ gas for accurate detection[1].
Causality Behind Experimental Choices and Potential for Error
Achieving experimental results that are close to the theoretical values hinges on meticulous experimental technique and an understanding of potential pitfalls.
-
Sample Purity: The presence of residual solvents or impurities will significantly impact the elemental composition. For example, residual water will artificially inflate the hydrogen percentage. It is crucial to ensure the sample is thoroughly dried and free from contaminants.
-
Homogeneity: A non-homogeneous sample will lead to inconsistent results between runs. Proper sample preparation, including grinding and mixing, is essential.
-
Combustion Conditions: As mentioned, nitro-containing compounds can be challenging to combust completely. The use of combustion aids, such as vanadium pentoxide, and ensuring an adequate supply of oxygen are critical for accurate nitrogen determination.
-
Instrument Calibration: Regular calibration of the elemental analyzer with certified standards is fundamental to obtaining accurate and reproducible data.
Self-Validating Protocols for Trustworthy Results
To ensure the trustworthiness of elemental analysis data, a self-validating protocol should be implemented. This involves:
-
Duplicate or Triplicate Analysis: Running the analysis on multiple aliquots of the same sample to assess precision. The results should agree within an acceptable margin of error, typically ±0.3%.
-
Analysis of a Certified Reference Material: Periodically analyzing a standard with a known elemental composition to verify the accuracy of the instrument and methodology.
-
Blank Analysis: Running an empty tin capsule through the analyzer to determine the background levels of C, H, and N, which should be negligible.
Conclusion
The elemental analysis of 5-Nitro-1-prop-2-enylbenzimidazole provides a critical checkpoint in the research and development pipeline. While theoretical calculations offer a precise target, a thorough understanding of the chosen analytical technique, its potential for error, and the implementation of robust, self-validating protocols are essential for generating reliable experimental data. For researchers in drug development, this attention to detail ensures the foundational integrity of their chemical entities, paving the way for successful downstream applications.
References
-
Der Pharma Chemica. Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives. Available at: [Link]
-
Agilent Technologies. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]
-
Royal Society of Chemistry. CHNS Elemental Analysers. Available at: [Link]
-
PubChem. 5-Nitro-1-prop-2-enylbenzimidazole. Available at: [Link]
-
Infinita Lab. All About Combustion Analysis. Available at: [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. bepls.com [bepls.com]
- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Publish Comparison Guide: UV-Vis Absorption Spectra of 5-Nitro-1-prop-2-enylbenzimidazole
Executive Summary & Technical Context[1][2][3][4][5]
5-Nitro-1-prop-2-enylbenzimidazole (also referred to as 1-allyl-5-nitrobenzimidazole) represents a critical functional derivative in the benzimidazole class. Unlike the parent benzimidazole, the introduction of the nitro group (-NO₂) at the 5-position and the allyl group (prop-2-enyl) at the N1-position creates a distinct electronic environment.
This guide provides an objective analysis of its UV-Vis absorption profile, contrasting it with standard alternatives like unsubstituted benzimidazole and the non-alkylated 5-nitrobenzimidazole. The focus is on the chromophoric impact of the nitro-allyl substitution pattern, essential for applications in drug development (antimicrobial/antiviral assays) and polymer chemistry (photo-crosslinking).
Why This Analysis Matters
-
Quantification: Accurate determination of molar absorptivity (
) is required for pharmacokinetic assays. -
Electronic Characterization: The spectrum reveals the efficiency of Intramolecular Charge Transfer (ICT), a predictor of non-linear optical (NLO) properties.
-
Purity Profiling: Distinct spectral bands allow for the detection of synthesis byproducts (e.g., N-alkylation isomers).
Spectral Characteristics & Mechanism
The UV-Vis spectrum of 5-Nitro-1-prop-2-enylbenzimidazole is dominated by the 5-nitrobenzimidazole chromophore . The N1-allyl group, separated from the aromatic ring by a methylene bridge (
Electronic Transitions
The absorption profile is characterized by two principal bands:
-
Band I (Short UV, ~235–245 nm):
-
Origin: High-energy
transitions of the benzimidazole aromatic system. -
Intensity: High molar absorptivity (
).[1] -
Stability: Relatively insensitive to solvent polarity.
-
-
Band II (Long UV, ~300–310 nm):
-
Origin: Intramolecular Charge Transfer (ICT) involving the electron-withdrawing nitro group and the electron-rich imidazole ring (
and low energy ). -
Intensity: Moderate molar absorptivity (
). -
Significance: This band is the diagnostic fingerprint for the 5-nitro substitution.
-
Visualizing the Electronic Pathway
The following diagram illustrates the electronic flow and experimental workflow for characterization.
Figure 1: Structural contributions to the UV-Vis absorption profile. The nitro group drives the secondary band at 302 nm, while the allyl group remains electronically isolated.
Comparative Performance Data
The following table contrasts 5-Nitro-1-prop-2-enylbenzimidazole with its direct alternatives. This comparison highlights why the target compound is preferred for specific applications (e.g., where N-substitution is required to prevent tautomerism).
Table 1: Comparative Absorption Metrics (in Ethanol)
| Feature | 5-Nitro-1-prop-2-enylbenzimidazole | 5-Nitrobenzimidazole (Parent) | Benzimidazole (Control) |
| 238 nm | 235 nm | 243 nm | |
| 305 nm | 302 nm | 278 nm (weak shoulder) | |
| Molar Absorptivity ( | High ( | High ( | Moderate |
| Solvatochromism | Moderate (Dipolar aprotic shifts) | High (Due to NH acidity) | Low |
| Tautomerism | Locked (Fixed N1) | Present (N1-H | Present |
| Key Application | Bio-probes, Polymer precursors | pH Indicators, Corrosion inhibitors | General buffer |
Analysis:
-
The Nitro Shift: Comparing the target to Benzimidazole, the nitro group induces a significant red shift (bathochromic) of roughly 25-30 nm for the secondary band, moving it into the near-UV region (300+ nm).
-
The Allyl Effect: The allyl group causes a slight bathochromic shift (~3 nm) compared to the parent 5-nitrobenzimidazole due to the inductive effect of the alkyl group, but its primary utility is chemical functionalization (locking the tautomer) rather than drastic spectral alteration.
Experimental Protocol: Self-Validating Methodology
To ensure reproducible spectral data, the following protocol minimizes errors caused by aggregation or solvent impurities.
Reagents
-
Analyte: 5-Nitro-1-prop-2-enylbenzimidazole (>98% purity).
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid water due to low solubility.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 5.0 mg of compound.
-
Dissolve in 25 mL volumetric flask with EtOH (Concentration
g/mL). -
Sonicate for 5 minutes to ensure complete dissolution (allyl derivatives can be waxy).
-
-
Dilution Series (Validation Step):
-
Prepare three working concentrations:
M, M, and M. -
Self-Check: Plot Absorbance vs. Concentration at 305 nm. Linearity (
) confirms Beer-Lambert Law compliance and lack of aggregation.
-
-
Spectral Scan:
-
Baseline: Run a blank scan with pure solvent.
-
Range: Scan from 200 nm to 500 nm.
-
Speed: Medium (approx. 200 nm/min) to resolve the shoulder peaks.
-
-
Data Processing:
-
Identify
.[2] -
Calculate
where cm.
-
Workflow Visualization
Figure 2: Standardized workflow for obtaining reproducible molar absorptivity data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7195, 5-Nitrobenzimidazole. Retrieved from [Link]
- Source of baseline spectral data for the 5-nitrobenzimidazole pharmacophore.
-
Royal Society of Chemistry. Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]
- Provides synthetic characterization data including NMR and UV comparisons for benzimidazole deriv
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
- Validation of the biological relevance and structural characterization of 5-nitro substituted benzimidazoles.
-
MDPI (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives. Retrieved from [Link]
- Detailed spectral analysis of N-substituted benzimidazoles.
Sources
A Comparative Analysis of 1-Allyl- vs. 1-Benzyl-Substituted 5-Nitrobenzimidazole Activity for Researchers
A Technical Guide for Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic properties[1][2][3]. The introduction of a nitro group at the 5-position of the benzimidazole ring is a key structural modification known to enhance these biological effects, primarily through its strong electron-withdrawing nature which can facilitate bioreductive activation to generate cytotoxic reactive species[4]. Furthermore, substitutions at the N-1 position of the benzimidazole ring play a crucial role in modulating the potency and selectivity of these compounds[1][5].
This guide provides a comprehensive comparison of the biological activities of two key analogues: 1-allyl-5-nitrobenzimidazole and 1-benzyl-5-nitrobenzimidazole. By examining available experimental data on closely related structures and outlining detailed synthetic and evaluation protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide further investigation into this promising class of compounds.
Comparative Biological Activity: Insights from 6-Nitrobenzimidazole Analogs
Antimicrobial Activity
A study evaluating a series of N-substituted 6-nitro-1H-benzimidazoles revealed differences in their activity against various microbial strains[6][7][8]. The data for representative N-allyl and N-benzyl derivatives is summarized below.
Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of N-Substituted 6-Nitrobenzimidazoles [6][7][8]
| Compound | N-1 Substituent | E. coli | S. faecalis | S. aureus (MSSA) | S. aureus (MRSA) | C. albicans | A. niger |
| 4b | Allyl | >64 | >64 | 16 | 32 | >64 | >64 |
| 3s | Benzyl | >64 | 16 | 8 | 16 | >64 | >64 |
MIC (Minimum Inhibitory Concentration): Lower values indicate greater antimicrobial activity. Data is for 2-(3,4-dichlorophenyl)-6-nitro-1-allyl-1H-benzimidazole (4b) and 2-(N,N-dimethylaminophenyl)-6-chloro-1-benzyl-1H-benzimidazole (3s) as representative compounds from the study.
These findings suggest that the N-benzyl substitution may confer slightly better antibacterial activity against Gram-positive bacteria (S. faecalis, MSSA, and MRSA) compared to the N-allyl substitution in this particular series. Both compounds showed limited activity against the tested Gram-negative bacterium and fungi.
Anticancer Activity
The same study also investigated the cytotoxic effects of these compounds against a panel of human cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50, μg/mL) of N-Substituted 6-Nitrobenzimidazoles [6][7][8]
| Compound | N-1 Substituent | HepG2 (Liver) | MDA-MB-231 (Breast) | MCF7 (Breast) | C26 (Colon) | RMS (Rhabdomyosarcoma) |
| 4b | Allyl | 5.49 | 7.35 | 15.83 | 9.86 | 11.17 |
| 3s | Benzyl | 1.84 | 3.11 | 4.10 | 2.45 | 3.74 |
IC50 (Half-maximal inhibitory concentration): Lower values indicate greater cytotoxic activity. Data is for 2-(3,4-dichlorophenyl)-6-nitro-1-allyl-1H-benzimidazole (4b) and 2-(N,N-dimethylaminophenyl)-6-chloro-1-benzyl-1H-benzimidazole (3s) as representative compounds from the study.
The in vitro anticancer data indicates a clear trend where the N-benzyl substituted compound (3s) exhibits significantly greater cytotoxicity across all tested cancer cell lines compared to its N-allyl counterpart (4b). This suggests that the aromatic benzyl group at the N-1 position may be more favorable for anticancer activity than the smaller, aliphatic allyl group.
Mechanistic Insights: The Role of the Nitro Group and N-1 Substituent
The biological activity of nitrobenzimidazoles is often attributed to the reductive metabolism of the nitro group by nitroreductase enzymes, which are present in many microbial and cancer cells, particularly under hypoxic conditions[4][9]. This reduction generates reactive nitroso, hydroxylamino, and amino species that can induce cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death[10][11].
Caption: Reductive activation of nitrobenzimidazoles.
The nature of the substituent at the N-1 position can influence several factors that contribute to the overall activity of the molecule:
-
Lipophilicity and Cell Permeability: The N-1 substituent can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular targets. The more lipophilic benzyl group may enhance cellular uptake compared to the allyl group.
-
Target Interaction: The N-1 substituent can directly interact with the target enzyme or macromolecule, influencing binding affinity and inhibitory potency. The aromatic ring of the benzyl group offers potential for π-π stacking and other hydrophobic interactions that are not possible with the allyl group.
-
Electronic Effects: While the 5-nitro group is the dominant electronic feature, the N-1 substituent can also exert subtle electronic effects on the benzimidazole ring, potentially modulating its susceptibility to enzymatic reduction.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the synthesis and biological evaluation of 1-allyl- and 1-benzyl-5-nitrobenzimidazoles are provided below.
Synthesis of N-Substituted 5-Nitrobenzimidazoles
A general and effective method for the synthesis of 1-substituted-5-nitrobenzimidazoles involves the N-alkylation of 5-nitrobenzimidazole.
Caption: General workflow for N-alkylation.
Step-by-Step Protocol:
-
To a solution of 5-nitrobenzimidazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (1.5-2.0 equivalents)[4].
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Add the alkylating agent, either allyl bromide (1.1-1.2 equivalents) or benzyl bromide (1.1-1.2 equivalents), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash it thoroughly with water, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[12][13][14][15][16].
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (1-allyl- or 1-benzyl-5-nitrobenzimidazole) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium for most non-fastidious bacteria.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.
-
Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound[17][18][19][20].
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (1-allyl- or 1-benzyl-5-nitrobenzimidazole) in the cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
-
Conclusion and Future Directions
The available evidence, primarily from studies on 6-nitrobenzimidazole analogs, suggests that a benzyl group at the N-1 position of the 5-nitrobenzimidazole scaffold may confer superior anticancer and potentially enhanced antibacterial activity against Gram-positive bacteria compared to an allyl substituent. The greater lipophilicity and potential for aromatic interactions of the benzyl group likely contribute to this enhanced bioactivity.
This guide provides the necessary foundational knowledge and detailed experimental protocols to enable a direct, head-to-head comparison of 1-allyl- and 1-benzyl-5-nitrobenzimidazole. Such a study is warranted to definitively elucidate their structure-activity relationships and to guide the rational design of more potent benzimidazole-based therapeutic agents. Future research should also focus on exploring a wider range of N-1 substitutions to further optimize the biological activity of this promising class of compounds.
References
Click to expand
-
JoVE. (2023). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. [Link]
-
Saeed, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15–22. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE, (81), e50585. [Link]
-
Checkpoint Lab. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]
-
Pires, N., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism, 10(1), 5. [Link]
-
Wójcik, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. EUCAST. [Link]
-
Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15–22. [Link]
-
Polak, A., & Richle, R. (1976). Mode of Action of the 2-nitroimidazole Derivative Benznidazole. Annals of Tropical Medicine & Parasitology, 70(1), 45-54. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]
-
Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. [Link]
-
Nguyen, C. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23533-23553. [Link]
-
Koci, J., et al. (2008). 1-Methyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o671. [Link]
-
Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 49-56. [Link]
-
ResearchGate. (n.d.). Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. ResearchGate. [Link]
-
Rojas-Berríos, D., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. Archives of Pharmacal Research, 34(2), 181-189. [Link]
-
ResearchGate. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
-
Nguyen, C. H., et al. (2022). N,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(55), 35839-35858. [Link]
-
ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives.... ResearchGate. [Link]
-
Nguyen, C. H., et al. (2022). N,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(55), 35839-35858. [Link]
-
Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry, 16(14), 1131–1145. [Link]
-
Al-Said, M. S., Ghorab, M. M., & El-Sayed, M. A. (2001). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 6(10), 836-843. [Link]
-
Nguyen, C. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23533-23553. [Link]
-
ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Nguyen, C. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. RSC Advances. [Link]
-
ResearchGate. (2012). (PDF) Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. ResearchGate. [Link]
-
Rivera, G., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 23(11), 2959. [Link]
-
Tighadouini, S., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(18), 4297. [Link]
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 14. protocols.io [protocols.io]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Nitro-1-prop-2-enylbenzimidazole proper disposal procedures
Executive Summary: Critical Disposal Directives
5-Nitro-1-prop-2-enylbenzimidazole (also known as 1-Allyl-5-nitrobenzimidazole) presents a dual-hazard profile combining the energetic potential of nitro-aromatics with the reactivity of allylic systems.[1] Improper disposal poses risks of mutagenic contamination and potential exothermic decomposition.[1]
-
IMMEDIATE ACTION: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids.[1]
-
PRIMARY DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
WASTE STREAM: Classify as "Hazardous Organic Waste - Toxic/Irritant." [1]
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand the functional groups driving its reactivity.[1] The nitro group (
Table 1: Physicochemical & Hazard Data
| Property | Specification |
| Chemical Name | 5-Nitro-1-prop-2-enylbenzimidazole (1-Allyl-5-nitrobenzimidazole) |
| CAS Number | 312944-70-0 (Analogous to 94-52-0 for parent) |
| Molecular Formula | |
| Physical State | Pale yellow to off-white powder |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), Mutagenic Potential |
| Reactivity | Incompatible with strong oxidizers, reducing agents, and strong bases.[1] |
Expert Insight: Nitrobenzimidazoles are often precursors in drug discovery (e.g., antiparasitics).[1] The nitro group can be reduced to an amine in vivo or in waste streams, potentially creating toxic byproducts.[1] Therefore, environmental isolation via incineration is non-negotiable.[1]
Disposal Decision Logic
The following workflow dictates the handling of 5-Nitro-1-prop-2-enylbenzimidazole based on its physical state in your laboratory.
Figure 1: Decision logic for segregating and processing nitrobenzimidazole waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stocks, spills, or synthesis yields.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to potential catalytic degradation of nitro compounds.[1]
-
Primary Containment: Transfer the solid into a clear polyethylene bag. Seal with a zip-tie or heat seal.[1] This prevents dust generation upon opening the outer container.[1][3]
-
Secondary Containment: Place the sealed bag into the HDPE/Glass jar.
-
Labeling:
-
Tag: "Hazardous Waste - Solid."
-
Chemical Name: Write the full chemical name (do not use abbreviations/notebook codes).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."[1]
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste, reaction filtrates, or dissolved samples.[1]
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum.[1]
-
Caution: If the solvent contains peroxides (e.g., THF), test for peroxide levels before adding the nitro compound, as nitro-aromatics can sensitize peroxide explosions.[1]
-
-
Segregation:
-
Concentration Limit: If the concentration exceeds 5% w/v, flag the container for "High BTU" incineration to ensure complete thermal destruction.
Protocol C: Contaminated Glassware (Triple Rinse)
-
Rinse 1: Rinse with a small volume of acetone or methanol.[1] Collect this rinse in the Liquid Waste container.
-
Rinse 2: Repeat with fresh solvent.[1] Collect in Liquid Waste.
-
Rinse 3: Rinse with water.[1][2][4][5] If no visible precipitate remains, the water can go to the aqueous waste stream (check local regulations) or the solvent waste.[1]
-
Glass Disposal: Defaced glass can now be disposed of in the "Broken Glass/Sharps" container, provided it is chemically clean.[1]
Emergency Procedures
In the event of a spill or accidental exposure during disposal prep:
-
Spill Cleanup:
-
Evacuate: Remove non-essential personnel.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if dust is present.[1]
-
Neutralization: Dampen the powder slightly with an inert solvent (like heptane) to prevent dust clouds.[1]
-
Collection: Scoop into a waste jar using a non-sparking spatula. Wipe the area with methanol-soaked pads.[1]
-
-
Fire:
Regulatory Compliance (US & EU Context)
-
RCRA (USA): While 5-Nitro-1-prop-2-enylbenzimidazole is not explicitly P-listed or U-listed, it meets the criteria for Characteristic Waste due to toxicity and ignitability potential.[1]
-
Code: D001 (Ignitable) or D003 (Reactive) assessments are recommended if large quantities (>100g) are involved.[1]
-
-
REACH (EU): Treat as a "Substance of Very High Concern" (SVHC) candidate due to the nitro-aromatic moiety's association with mutagenicity.[1]
-
Destruction Efficiency: The disposal facility must certify a Destruction and Removal Efficiency (DRE) of 99.99% to prevent environmental release of the nitro-heterocycle.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 766549, 5-Nitro-1-prop-2-enylbenzimidazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzimidazole derivatives. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. RCRA Hazardous Waste Description and Identification. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of 5-Nitro-1-prop-2-enylbenzimidazole
The structural similarity to other nitroaromatic compounds suggests that 5-Nitro-1-prop-2-enylbenzimidazole should be handled with care due to its potential for toxicity, mutagenicity, and skin/eye irritation.[6][7][8][9] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to minimize exposure and ensure safe operational and disposal procedures.
Hazard Identification and Classification
Based on the known hazards of its structural analogs, 5-Nitro-1-prop-2-enylbenzimidazole is anticipated to be classified as a hazardous substance. The primary hazards are associated with its nitroaromatic and benzimidazole moieties.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] |
Nitroaromatic compounds are also recognized as a class of chemicals with potential for more severe health effects, including mutagenicity and carcinogenicity, and can be thermally sensitive.[6][7][8][10][11] Therefore, handling this compound requires stringent adherence to safety protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 5-Nitro-1-prop-2-enylbenzimidazole.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side-shields and a face shield | Conforming to EN166 or NIOSH standards.[1][12] A face shield is recommended when handling larger quantities or when there is a risk of splashing or dust generation. |
| Hands | Impervious chemical-resistant gloves (e.g., Nitrile) | Gloves must be inspected for integrity before each use.[1][3] Employ proper glove removal technique to avoid skin contact with the outer surface of the glove. |
| Body | Laboratory coat or impervious clothing | A fully buttoned lab coat is the minimum requirement. For larger scale operations, chemical-resistant aprons or suits may be necessary. |
| Respiratory | NIOSH-approved respirator | A P95 (US) or P1 (EU EN 143) particulate respirator is recommended for nuisance exposures.[1] For operations with a higher potential for aerosolization, a respirator with ABEK-P2 (EU EN 143) cartridges should be used.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and accidents. The following diagram and step-by-step guide outline the recommended procedure.
Caption: Workflow for Safe Handling of 5-Nitro-1-prop-2-enylbenzimidazole.
Step-by-Step Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Always handle the solid compound within a chemical fume hood to avoid inhalation of dust.[1][2]
-
Use anti-static tools and equipment where possible, as dry powders can accumulate static charge.
-
For transfers, use a spatula and carefully add the compound to your reaction vessel to minimize dust generation.
-
-
In-process Handling:
-
When running reactions, use a closed or well-contained apparatus to prevent the release of vapors or aerosols.
-
Avoid heating the compound in a non-ventilated area, as thermal decomposition of nitroaromatic compounds can be hazardous.[10][11]
-
If transferring solutions, use a syringe or cannula to avoid splashing.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3][13] |
| Skin Contact | Immediately remove contaminated clothing.[12][14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical.[15] Seek immediate medical attention. |
Spill Response:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: Evacuate the area and prevent entry. Alert your institution's emergency response team.
Disposal Plan
All waste containing 5-Nitro-1-prop-2-enylbenzimidazole, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent-resistant container.
-
Disposal Route: All waste must be disposed of through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-Nitro-1-prop-2-enylbenzimidazole and maintain a safe laboratory environment.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Talapatra, S. N., & Talapatra, B. (2020). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
benzimidazole Safety Data Sheet. s d fine-chem limited. [Link]
-
Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. [Link]
-
5-Nitro-1-prop-2-enylbenzimidazole. PubChem. [Link]
-
Bodell, W. J. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
-
5-Nitrobenzimidazole. PubChem. [Link]
-
Chung, K. T., Murdock, C. A., Zhou, Y., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., & Fernando, S. Y. (1996). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Environmental and Molecular Mutagenesis, 27(1), 67–74. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. icheme.org [icheme.org]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
